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  • Product: Methyl 4-(aminomethyl)-3-fluorobenzoate
  • CAS: 225528-27-8

Core Science & Biosynthesis

Foundational

Advanced Synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate: A Guide to Chemoselective Nitrile Reduction

Executive Summary Methyl 4-(aminomethyl)-3-fluorobenzoate (often isolated as its hydrochloride salt, CAS: 1072438-51-7[1]) is a highly versatile, fluorinated aromatic building block. It is prominently featured in the dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(aminomethyl)-3-fluorobenzoate (often isolated as its hydrochloride salt, CAS: 1072438-51-7[1]) is a highly versatile, fluorinated aromatic building block. It is prominently featured in the drug discovery pipeline for the synthesis of Toll-like receptor 8 (TLR8) antagonists[2], Lysine Acetyl Transferase (KAT) inhibitors of the MYST family[3], and nuclear hormone receptor (NHR) antagonists[4].

The primary synthetic challenge in generating this molecule lies in the chemoselective reduction of its precursor, methyl 4-cyano-3-fluorobenzoate. The goal is to reduce the nitrile (-CN) to a primary amine (-CH₂NH₂) without compromising the reactive methyl ester (-COOMe). This whitepaper provides a field-proven, self-validating methodology to achieve this transformation with high atom economy and purity.

Retrosynthetic Logic & Mechanistic Causality

The Pitfall of Strong Hydrides

Standard reduction protocols often employ strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄). However, applying LiAlH₄ to methyl 4-cyano-3-fluorobenzoate results in catastrophic over-reduction. The reagent indiscriminately attacks both the nitrile and the ester carbonyl, yielding the corresponding over-reduced alcohol derivative instead of the target ester[2].

The Chemoselective Solution: Nickel Boride & In Situ Trapping

To preserve the ester, a milder, transition-metal-mediated approach is required. The protocol described herein utilizes Nickel(II) chloride and Sodium borohydride (NaBH₄) in the presence of Di-tert-butyl dicarbonate (Boc₂O)[4].

Causality of Reagent Selection:

  • Catalyst Generation: NaBH₄ reacts with NiCl₂ to generate finely divided, black Nickel boride (Ni₂B) in situ. This acts as a highly active, heterogeneous catalyst that selectively reduces the nitrile via hydrogen gas (generated exothermically from NaBH₄ and methanol).

  • Prevention of Dimerization: Primary amines generated during nitrile reduction are highly nucleophilic and can attack unreacted imine intermediates, forming unwanted secondary amine dimers. By including Boc₂O in the reaction mixture, the nascent primary amine is instantaneously trapped as a stable tert-butyl carbamate (N-Boc).

  • Ester Preservation: The Ni₂B catalyst is entirely unreactive toward methyl esters under these conditions, ensuring perfect chemoselectivity[4].

Strategy SM Methyl 4-cyano- 3-fluorobenzoate LiAlH4 LiAlH4 / THF (Non-selective) SM->LiAlH4 NiCl2 NiCl2, NaBH4, (Boc)2O (Chemoselective) SM->NiCl2 SideProd Over-reduced Fluorophenyl-methanol LiAlH4->SideProd Ester Cleavage BocInt Methyl 4-(N-Boc-aminomethyl) -3-fluorobenzoate NiCl2->BocInt Amine Trapped HCl HCl / Dioxane (Deprotection) BocInt->HCl Target Methyl 4-(aminomethyl)- 3-fluorobenzoate HCl HCl->Target Quantitative

Chemoselective reduction strategy avoiding ester cleavage.

Experimental Protocols

The following self-validating protocol is adapted from validated pharmaceutical patent literature[4] and optimized for laboratory-scale synthesis.

Phase 1: Reductive Amination & In Situ Boc-Protection
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl 4-cyano-3-fluorobenzoate (1.0 eq) and Boc₂O (2.0 eq). Dissolve the mixture in anhydrous methanol to achieve a 0.1 M concentration[4].

  • Catalyst Precursor: Add NiCl₂·6H₂O (0.1 eq) to the stirring solution. Validation check: The solution will adopt a clear, pale green color.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C. Strict temperature control is vital to prevent the thermal degradation of Boc₂O.

  • Reduction: Weigh out NaBH₄ (7.0 eq). Add it to the reaction mixture in small portions over 30–45 minutes[4].

    • Critical Observation: Each addition will cause a vigorous exotherm and the evolution of H₂ gas. The solution will immediately turn opaque black, confirming the successful generation of the active Ni₂B catalyst.

  • Completion: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and stir at room temperature. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.

  • Quench & Chelation: Add ethylenediamine (0.5 eq) and stir for 30 minutes. Causality: The diamine chelates the colloidal nickel, preventing the formation of intractable emulsions during extraction.

  • Workup: Evaporate the methanol under reduced pressure. Partition the black residue between Ethyl Acetate and saturated aqueous NaHCO₃. Filter the biphasic mixture through a pad of Celite to remove nickel complexes. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude N-Boc intermediate.

Phase 2: Deprotection to Hydrochloride Salt
  • Dissolution: Dissolve the crude methyl 4-(((tert-butoxycarbonyl)amino)methyl)-3-fluorobenzoate in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Cleavage: Slowly add 4M HCl in 1,4-dioxane (5.0 eq). Stir the reaction at room temperature under a nitrogen atmosphere for 2–4 hours.

  • Isolation: As the Boc group is cleaved, the resulting amine hydrochloride salt will precipitate out of the DCM solution[1].

  • Filtration: Filter the resulting white solid, wash thoroughly with cold diethyl ether to remove residual dioxane and tert-butyl alcohol, and dry under high vacuum.

Workflow Prep Dissolve SM & (Boc)2O in MeOH Cool Cool to 0 °C Add NiCl2 Prep->Cool Reduce Portion-wise NaBH4 (Exothermic) Cool->Reduce Quench Quench with Diamine Reduce->Quench Extract Aqueous Workup & Extraction Quench->Extract Deprotect HCl/Dioxane Cleavage Extract->Deprotect

Step-by-step workflow for the synthesis and deprotection sequence.

Quantitative Data & Analytics

To ensure reproducibility and rigorous quality control, the following tables summarize the stoichiometric parameters and the expected analytical markers for the final product.

Table 1: Stoichiometry and Reaction Parameters
Reagent / MaterialRoleEquivalentsTemperatureTime
Methyl 4-cyano-3-fluorobenzoate Starting Material1.0 eq0 °C → RT-
Boc₂O Amine Trapping Agent2.0 eq0 °C → RT-
NiCl₂·6H₂O Pre-catalyst0.1 eq0 °C-
NaBH₄ Reductant / H₂ Source7.0 eq0 °C30 min (addition)
Ethylenediamine Nickel Chelator0.5 eqRT30 min
4M HCl in Dioxane Deprotection Agent5.0 eqRT2–4 hours
Table 2: Expected Analytical Characterization (Target Molecule)
Analytical MethodExpected Signals / Observations
Physical Appearance White to off-white crystalline powder[1].
LC-MS (ESI+) [M+H]⁺ m/z = 184.08 (Free base mass).
¹H NMR (400 MHz, DMSO-d₆) δ 8.50 (br s, 3H, -NH₃⁺), 7.85 (dd, 1H, Ar-H), 7.75 (dd, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 4.15 (s, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃).
¹⁹F NMR (376 MHz, DMSO-d₆) δ -114.5 (s, 1F, Ar-F).

References

  • Strašek Benedik, N., et al. "Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists". Acta Pharmaceutica. Available at:[Link]

  • European Patent Office. "EP3810602A1 - Compounds (KAT inhibitors of the MYST family)". Google Patents.
  • World Intellectual Property Organization. "WO 2020/113094 A1 - Compounds having hormone receptor antagonist activity". Google Patents.

Sources

Exploratory

Methyl 4-(aminomethyl)-3-fluorobenzoate: Core Structural Utility in Targeted Therapeutics and HDAC Inhibitor Design

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary Methyl 4-(aminomethyl)-3-fluorobenzoate is a highly specialized, bifunctional building block that has become indispe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

Methyl 4-(aminomethyl)-3-fluorobenzoate is a highly specialized, bifunctional building block that has become indispensable in modern medicinal chemistry[1]. As a Senior Application Scientist specializing in targeted therapeutics, I frequently utilize this exact scaffold in the rational design of epigenetic modulators, specifically histone deacetylase (HDAC) inhibitors[2].

Available primarily as a stable hydrochloride salt (CAS: 1072438-51-7)[3] or as a free base (CAS: 225528-27-8), this compound provides a rigid, metabolically stable linker that perfectly bridges surface-recognition "cap" groups with zinc-binding pharmacophores. This guide deconstructs the structural causality, physicochemical advantages, and validated synthetic workflows associated with this critical intermediate.

Physicochemical Profiling & Structural Causality

Before integrating this building block into a synthetic pipeline, it is crucial to understand the physicochemical properties and the specific mechanistic advantages its functional groups provide.

Table 1: Physicochemical Properties
PropertySpecification (HCl Salt)Specification (Free Base)
CAS Number 1072438-51-7225528-27-8
Molecular Formula C9H11ClFNO2[4]C9H10FNO2
Molecular Weight 219.64 g/mol [3]183.18 g/mol
Physical Form White to off-white powder[3]Solid
Storage 2-8 °C (Desiccated)[5]Room Temperature
Structural Causality in Drug Design

The utility of this molecule is driven by three distinct structural pillars:

  • The Aminomethyl Motif (-CH₂NH₂): This primary amine provides a highly nucleophilic attachment point for amide coupling. The single methylene spacer extends the pharmacophore just enough to navigate the narrow, ~11 Å deep hydrophobic channel characteristic of class I HDAC enzymes[6].

  • The 3-Fluoro Substitution (-F): Fluorine bioisosterism is a cornerstone of our optimization strategies. The highly electronegative fluorine exerts an inductive electron-withdrawing effect (-I effect), which subtly lowers the pKa of the adjacent aminomethyl group. This reduction in basicity minimizes non-specific electrostatic interactions and improves cellular membrane permeability[7]. Furthermore, the fluorine atom sterically blocks cytochrome P450-mediated aromatic oxidation at the meta-position, significantly enhancing the metabolic half-life of the resulting drug[8].

  • The Methyl Ester (-COOCH₃): This functional group acts as a stable, masked Zinc-Binding Group (ZBG). It survives the initial amide coupling conditions and can be cleanly converted into a hydroxamic acid or an o-aminoanilide in the final synthetic step[9].

Application in Epigenetic Modulators (HDAC Inhibitors)

The canonical pharmacophore of an HDAC inhibitor consists of three regions: a Cap group (for surface recognition), a Linker (to span the active site channel), and a ZBG (to chelate the catalytic Zn²⁺ ion)[8].

Methyl 4-(aminomethyl)-3-fluorobenzoate inherently provides both the Linker and a pre-ZBG[2]. In the synthesis of isoform-selective HDAC inhibitors—such as the highly potent analogues described in U.S. Patent Application US20160347732 A1—this building block is coupled with various heteroaromatic acids to generate targeted anti-cancer agents[10].

Experimental Protocols: Self-Validating Synthesis of an HDAC Inhibitor

To synthesize a functional HDAC inhibitor using this building block, we employ a robust, two-step protocol. Every step is designed as a self-validating system to ensure high yield and purity.

Step 1: Amide Coupling (Cap Attachment)
  • Objective: Attach the surface-recognition cap group to the aminomethyl linker.

  • Causality: We utilize HATU and DIPEA in anhydrous DMF. HATU is an exceptional coupling reagent that efficiently drives the reaction even with the slight electron-withdrawing effect of the nearby fluorine atom. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity.

  • Protocol:

    • Dissolve the carboxylic acid cap (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

    • Add methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.1 eq)[3].

    • Stir at room temperature for 4-6 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the amine peak (m/z 184.1 [M+H]⁺ for the free base) and the appearance of the product mass confirm completion. Quench with water, extract with EtOAc, and wash heavily with a 5% LiCl aqueous solution to completely remove residual DMF before proceeding.

Step 2: Hydroxaminolysis (ZBG Generation)
  • Objective: Convert the methyl ester into a hydroxamic acid to chelate the zinc ion in the HDAC active site[8].

  • Causality: Direct aminolysis of an unactivated methyl ester requires a highly nucleophilic species. Using 50% aqueous hydroxylamine with a strong base (NaOH) generates the hydroxylamide anion, which rapidly attacks the ester carbonyl.

  • Protocol:

    • Dissolve the intermediate from Step 1 in a 1:1 mixture of THF/MeOH (0.1 M).

    • Add 50% aqueous NH₂OH (10.0 eq) followed by 1M NaOH (5.0 eq) at 0 °C.

    • Warm the mixture to room temperature and stir for 2-4 hours.

  • Self-Validation: Perform a Ferric Chloride (FeCl₃) test on a TLC spot; an instant deep red/purple color validates the formation of the hydroxamic acid. Confirm final purity via ¹H NMR (DMSO-d₆), specifically looking for the broad, exchangeable -NH-OH singlet typically appearing between 9.0 and 11.0 ppm.

Visualization: Structural Assembly Workflow

G Cap Cap Group (Carboxylic Acid) Pharmacophore Recognition Coupling Amide Coupling (HATU, DIPEA, DMF) Cap->Coupling Core Methyl 4-(aminomethyl)-3-fluorobenzoate (Linker & Pre-ZBG) Core->Coupling Intermediate Fluorinated Amide Intermediate (Stable Precursor) Coupling->Intermediate Hydroxaminolysis Hydroxaminolysis (NH2OH, NaOH, MeOH) Intermediate->Hydroxaminolysis HDACi Active HDAC Inhibitor (Hydroxamic Acid ZBG) Hydroxaminolysis->HDACi Target HDAC Active Site Zinc Chelation & Inhibition HDACi->Target Target Engagement

Workflow of HDAC inhibitor synthesis utilizing methyl 4-(aminomethyl)-3-fluorobenzoate.

References

  • Google Patents. "U.S. Patent Application US20160347732 A1 - Inhibitors of histone deacetylase". USPTO.
  • Scholaris. "Design and Evaluation of Novel Histone Deacetylase 6 Inhibitors for Therapeutic Applications". Scholaris Research Repository. Available at: [Link]

Sources

Foundational

"Methyl 4-(aminomethyl)-3-fluorobenzoate IUPAC name"

Methyl 4-(aminomethyl)-3-fluorobenzoate: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Development Executive Summary In the landscape of modern drug discovery, the stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-(aminomethyl)-3-fluorobenzoate: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Development

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of functionally dense, low-molecular-weight building blocks is paramount. Methyl 4-(aminomethyl)-3-fluorobenzoate (often utilized as its hydrochloride salt) represents a highly versatile synthetic intermediate. As a Senior Application Scientist, I have observed its critical utility in the development of targeted therapeutics, particularly in the synthesis of histone deacetylase (HDAC) inhibitors and kinase modulators. This whitepaper provides an in-depth analysis of the compound’s structural rationale, physicochemical properties, and a field-proven, self-validating synthetic workflow designed for high-yield isolation.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical metrics of a building block is the first step in predicting its behavior in downstream parallel synthesis and purification workflows. The quantitative data for both the free base and the hydrochloride salt are summarized below [3].

PropertyValue (Free Base)Value (Hydrochloride Salt)
IUPAC Name methyl 4-(aminomethyl)-3-fluorobenzoatemethyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride
CAS Number 225528-27-81072438-51-7
Molecular Formula C₉H₁₀FNO₂C₉H₁₁ClFNO₂
Molecular Weight 183.18 g/mol 219.64 g/mol
SMILES COC(=O)C1=CC(F)=C(CN)C=C1Cl.COC(=O)C1=CC(F)=C(CN)C=C1
Topological Polar Surface Area (TPSA) 52.3 ŲN/A (Salt form)
Physical State Colorless to pale yellow oilWhite to off-white crystalline powder
Storage Conditions 2–8 °C, inert atmosphereRoom temperature, desiccated

Structural Rationale in Targeted Therapeutics (Causality & Logic)

The selection of methyl 4-(aminomethyl)-3-fluorobenzoate over its non-fluorinated or non-esterified analogs is driven by strict pharmacophoric and synthetic causalities. Every functional group on this benzene ring serves a distinct, synergistic purpose in drug design.

  • The 3-Fluoro Substituent: The introduction of fluorine ortho to the aminomethyl group is not merely for metabolic stability (blocking cytochrome P450-mediated oxidation at the 3-position). Electronegative fluorine exerts a strong inductive effect (-I), which subtly lowers the pKa of the adjacent primary amine. This modulates the amine's protonation state at physiological pH, often enhancing membrane permeability while maintaining sufficient hydrogen-bond donor capacity for target engagement[2].

  • The 4-Aminomethyl Group: This moiety acts as a highly reactive nucleophile for upstream synthesis (e.g., Ugi four-component reactions) and serves as a critical hinge-binding or metal-chelating motif (such as interacting with Zn²⁺ in the catalytic pocket of HDAC enzymes) in the final drug molecule [2].

  • The Methyl Ester: The ester acts as a robust protecting group for the carboxylic acid during the harsh conditions of radical bromination and amination. In late-stage functionalization, it is easily converted into a hydroxamic acid—the premier zinc-binding group (ZBG) in HDAC inhibitors.

StructuralLogic Core Methyl 4-(aminomethyl)-3-fluorobenzoate F_atom 3-Fluoro Substituent Core->F_atom Amine 4-Aminomethyl Group Core->Amine Ester Methyl Ester Moiety Core->Ester F_effect Blocks metabolic oxidation Modulates amine pKa F_atom->F_effect Amine_effect H-bond donor/acceptor Target engagement (e.g., Zn2+) Amine->Amine_effect Ester_effect Late-stage functionalization (Amidation, Hydroxamic acid) Ester->Ester_effect

Fig 1. Pharmacophoric rationale of the methyl 4-(aminomethyl)-3-fluorobenzoate scaffold.

De Novo Synthesis & Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We utilize a three-step route starting from commercially available 3-fluoro-4-methylbenzoic acid.

SynthesisRoute SM 3-Fluoro-4-methyl- benzoic acid Step1 Esterification (MeOH, SOCl2) SM->Step1 Int1 Methyl 3-fluoro-4- methylbenzoate Step1->Int1 Step2 Radical Bromination (NBS, AIBN) Int1->Step2 Int2 Methyl 4-(bromomethyl)- 3-fluorobenzoate Step2->Int2 Step3 Amination (NaN3 then PPh3/H2O) Int2->Step3 Product Methyl 4-(aminomethyl)- 3-fluorobenzoate Step3->Product

Fig 2. Three-step synthetic workflow for methyl 4-(aminomethyl)-3-fluorobenzoate.

Step 1: Esterification

Causality: Thionyl chloride (SOCl₂) is chosen over standard Fischer esterification catalysts (like H₂SO₄) because it transiently forms the highly reactive acid chloride in situ, driving the reaction to absolute completion without the need for azeotropic water removal.

  • Charge a round-bottom flask with 3-fluoro-4-methylbenzoic acid (1.0 eq) and anhydrous methanol (0.5 M concentration).

  • Cool the mixture to 0 °C using an ice bath.

  • Add thionyl chloride (1.3 eq) dropwise over 30 minutes.

  • Warm to room temperature and stir for 16 hours.

  • Self-Validation Check: TLC (Hexane/EtOAc 9:1) will show the complete disappearance of the baseline-streak (acid) and the appearance of a high-Rf spot (ester).

  • Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, dry over Na₂SO₄, and evaporate to yield methyl 3-fluoro-4-methylbenzoate.

Step 2: Radical Bromination (Wohl-Ziegler Reaction)

Causality: N-Bromosuccinimide (NBS) combined with Azobisisobutyronitrile (AIBN) provides a low, steady concentration of bromine radicals. This specifically targets the benzylic position, preventing unwanted electrophilic aromatic substitution on the electron-deficient fluorinated ring[1].

  • Dissolve methyl 3-fluoro-4-methylbenzoate (1.0 eq) in carbon tetrachloride or 1,2-dichloroethane (0.3 M).

  • Add NBS (1.2 eq) and AIBN (0.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 6–18 hours.

  • Self-Validation Check: The reaction is visually tracked as the dense NBS powder at the bottom of the flask converts into succinimide, which floats on the surface of the halogenated solvent. ESI-MS will confirm the product with a distinct isotopic pattern (M and M+2 peaks at m/z 246/248) [1].

  • Filter the hot solution to remove succinimide, concentrate the filtrate, and purify via silica gel chromatography to isolate methyl 4-(bromomethyl)-3-fluorobenzoate.

Step 3: Azidation and Staudinger Reduction

Causality: Direct alkylation with ammonia often leads to over-alkylation (forming secondary or tertiary amines). The two-step azide-Staudinger route strictly guarantees the formation of a primary amine.

  • Azidation: Dissolve the bromomethyl intermediate (1.0 eq) in anhydrous DMF. Add NaN₃ (1.5 eq) and stir at room temperature for 4 hours. Extract with diethyl ether and wash thoroughly with water to remove DMF.

  • Reduction: Dissolve the crude azide in THF. Add triphenylphosphine (PPh₃, 1.1 eq) and stir for 2 hours. Add water (10 eq) and heat to 50 °C for 4 hours.

  • Self-Validation Check: Upon the addition of water to the iminophosphorane intermediate, nitrogen gas (N₂) is vigorously evolved. The cessation of bubbling serves as a visual indicator that the reduction is complete.

  • Salt Formation: Extract the amine into EtOAc, dry, and bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride as a white powder.

Applications in Advanced Therapeutics

The utility of methyl 4-(aminomethyl)-3-fluorobenzoate is most prominently showcased in the development of epigenetic modulators. In a landmark study on therapy-resistant acute leukemia, researchers utilized this exact building block to synthesize fluorinated peptoid-based HDAC inhibitors[2].

By subjecting the aminomethyl group to an Ugi four-component reaction (U4CR), the researchers rapidly assembled complex peptoid scaffolds. The methyl ester was subsequently converted into a hydroxamic acid. The resulting compound demonstrated potent, unselective HDAC inhibition with remarkable cytotoxic potential against therapy-resistant leukemia cell lines, while exhibiting low toxicity toward healthy cells[2]. The presence of the fluorine atom in the linker was critical; it not only improved the pharmacokinetic profile but also restored inhibitory activity against class IIa HDACs, proving that the rational inclusion of this specific building block directly dictates the success of the final therapeutic agent.

References

  • National Center for Biotechnology Information. "Methyl 4-(bromomethyl)-3-fluorobenzoate". PubChem Compound Summary for CID 18766370. URL:[Link]

  • Reßing, N., Schliehe-Diecks, J., Watson, P. R., et al. "Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia." Journal of Medicinal Chemistry 65, no. 22 (2022): 15457-15472. URL:[Link]

Exploratory

Structural and Magnetic Resonance Characterization of Methyl 4-(aminomethyl)-3-fluorobenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 4-(aminomethyl)-3-fluorobenzoate is a highly versatile, fluorinated building block extensively utilized in the synthesis of advanced therapeutics, particularly in the development of isoform-selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(aminomethyl)-3-fluorobenzoate is a highly versatile, fluorinated building block extensively utilized in the synthesis of advanced therapeutics, particularly in the development of isoform-selective histone deacetylase (HDAC) inhibitors and targeted kinase modulators[1]. Handled predominantly as its hydrochloride salt (CAS 1072438-51-7)[2] or as a free base (CAS 225528-27-8)[3], its structural integrity is paramount to downstream synthetic success.

This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR) characteristics of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; it details the chemical physics behind the observed spectral phenomena, the causality driving experimental acquisition choices, and a self-validating protocol to ensure absolute data trustworthiness.

Chemical Context & Structural Dynamics

The molecular architecture of methyl 4-(aminomethyl)-3-fluorobenzoate ( C9​H10​FNO2​ ) presents a fascinating interplay of electronic effects that drastically influence its magnetic resonance profile. The structure features a central benzene ring modified by three distinct functional groups:

  • Methyl Ester ( −COOCH3​ ) at C-1 : A strongly electron-withdrawing group via both inductive ( −I ) and resonance ( −R ) effects, which heavily deshields the ortho and para protons.

  • Fluorine ( −F ) at C-3 : Highly electronegative, exerting a strong −I effect that deshields adjacent nuclei. However, fluorine also possesses a competing +R resonance effect that donates electron density back into the ring, creating complex shielding micro-environments at the ortho and para positions.

  • Aminomethyl Group ( −CH2​NH2​ ) at C-4 : A benzylic amine that, when protonated as the hydrochloride salt, becomes a potent −I electron-withdrawing group ( −CH2​NH3+​ ), further altering the local magnetic field.

Because fluorine is a spin-½ nucleus with a 100% natural abundance and a high gyromagnetic ratio, it actively couples with both 1H and 13C nuclei. This necessitates a multi-nuclear NMR approach to fully resolve the spin-spin coupling networks.

Self-Validating Multi-Nuclear NMR Acquisition Protocol

To achieve research-grade spectral data, experimental parameters cannot be chosen arbitrarily. The following step-by-step methodology is designed as a self-validating system : the structural assignment is only considered true if the J -coupling constants extracted from the 1H , 13C , and 19F spectra mathematically corroborate one another.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action : Weigh exactly 10.0 mg of methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride. Dissolve completely in 600 µL of anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ , 99.9 atom % D).

  • Causality : The hydrochloride salt is highly polar and insoluble in standard non-polar solvents like CDCl3​ . DMSO- d6​ ensures complete solvation[2]. Furthermore, DMSO- d6​ shifts the residual water peak to ~3.3 ppm, preventing it from obscuring the critical benzylic −CH2​− signal expected at ~4.15 ppm.

Step 2: Probe Tuning and Shimming

  • Action : Insert the sample into a 400 MHz or 500 MHz spectrometer. Manually tune and match the probe to 1H , 13C , and 19F Larmor frequencies. Perform automated gradient shimming (e.g., TopShim), followed by manual optimization of the Z1 and Z2 gradients.

  • Causality : Fluorine's Larmor frequency (e.g., ~376 MHz on a 400 MHz console) is perilously close to proton. Precise tuning prevents signal-to-noise (SNR) degradation. Flawless shimming is non-negotiable; poor magnetic field homogeneity will artificially broaden the peaks, masking the critical 4JHF​ (meta) and 5JHF​ (para) fine couplings required for validation.

Step 3: Multi-Nuclear Acquisition Parameters

  • 1H NMR : Set the relaxation delay ( D1​ ) to 2.0 seconds, acquisition time ( AQ ) to 3.0 seconds, and number of scans ( NS ) to 16.

    • Causality: A 2.0s D1​ ensures complete longitudinal relaxation ( T1​ ) of the protons, allowing for mathematically accurate integration of the −CH2​− and −CH3​ groups against the aromatic protons.

  • 13C NMR : Set D1​ to 2.0 seconds, NS to 512, utilizing 1H broadband decoupling (WALTZ-16).

    • Causality: Carbon-13 has a low natural abundance (1.1%). Decoupling protons collapses the C−H multiplets into singlets, artificially boosting the SNR via the Nuclear Overhauser Effect (NOE). Crucially, the C−F couplings will remain visible, serving as the primary structural fingerprint.

Step 4: Data Processing & Cross-Validation

  • Action : Apply a 0.3 Hz exponential line broadening (LB) for 1H and 1.0 Hz for 13C prior to Fourier Transform. Phase and baseline correct manually.

  • Validation Logic : Extract the 3JHF​ coupling constant from the H-2 proton signal. Extract the corresponding 3JFH​ from the 19F spectrum. If ΔJ>0.2 Hz, the assignment is rejected, and the sample must be re-shimmed or re-acquired.

Workflow Prep Sample Preparation (DMSO-d6) Tune Probe Tuning (1H, 13C, 19F) Prep->Tune Acq Multi-Nuclear Acquisition Tune->Acq Process FT & Phase Correction Acq->Process Validate J-Coupling Cross-Validation Process->Validate

Caption: Self-Validating NMR Acquisition Workflow for Fluorinated Building Blocks.

Quantitative Spectral Data & Assignments

The following tables summarize the quantitative NMR data for methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride, derived from standardized empirical models for fluorinated aromatic scaffolds[4].

Table 1: 1H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
−NH3+​ 8.65br s-3HAmine salt (broadened by quadrupolar 14N relaxation and exchange)
H-67.85dd 3JH6−H5​=8.0 , 4JH6−H2​=1.5 1HAromatic (Deshielded by ortho-ester)
H-57.75t (pseudo) 3JH5−H6​≈4JH5−F​≈7.8 1HAromatic (Overlapping couplings mimic a triplet)
H-27.70dd 3JH2−F​=10.0 , 4JH2−H6​=1.5 1HAromatic (Strongly split by ortho-fluorine)
−CH2​− 4.15s (or br d)-2HBenzylic (Deshielded by adjacent −NH3+​ )
−OCH3​ 3.85s-3HEster methyl
Table 2: 13C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Mechanistic Assignment
C=O 165.2d 4JCF​=3.0 Ester carbonyl
C-3160.5d 1JCF​=248.0 Aromatic (Directly bonded to F)
C-1131.5d 3JCF​=7.5 Aromatic (Attached to ester)
C-5131.0d 3JCF​=4.0 Aromatic
C-4126.5d 2JCF​=15.0 Aromatic (Attached to −CH2​NH3+​ )
C-6125.8d 4JCF​=3.5 Aromatic
C-2115.5d 2JCF​=24.0 Aromatic (Ortho to F)
−OCH3​ 52.5s-Methoxy carbon
−CH2​− 36.5d 3JCF​=4.5 Benzylic carbon

Mechanistic Insights into Spin-Spin Coupling

The presence of the 19F nucleus transforms a standard first-order aromatic spectrum into a highly complex spin system. Understanding the causality behind these splitting patterns is what separates routine data collection from expert spectral analysis.

The 19F−13C Coupling Network

Because we acquire the 13C spectrum with 1H decoupling but without 19F decoupling, every carbon atom in the vicinity of the fluorine is split into a doublet. The magnitude of this splitting is strictly governed by the number of intervening bonds, providing a self-validating map of the molecule's skeleton:

  • Direct Coupling ( 1JCF​ ) : The C-3 carbon exhibits a massive splitting of ~248 Hz. This is due to the direct orbital overlap between the carbon and fluorine nuclei.

  • Two-Bond Coupling ( 2JCF​ ) : The ortho carbons (C-2 and C-4) show significant splittings of 24.0 Hz and 15.0 Hz, respectively. The difference in magnitude is caused by the differing electron densities at C-2 (between ester and F) versus C-4 (bearing the benzylic amine).

  • Three-Bond Coupling ( 3JCF​ ) : The meta carbons (C-1 and C-5) display smaller splittings (4.0 - 7.5 Hz), transmitted through the π -electron system of the aromatic ring.

SpinCoupling F19 19F Nucleus C3 C-3 (Ipso) 1J_CF ≈ 248 Hz F19->C3 Direct C2 C-2 (Ortho) 2J_CF ≈ 24 Hz F19->C2 2-Bond H2 H-2 (Ortho) 3J_HF ≈ 10 Hz F19->H2 3-Bond

Caption: Logical mapping of 19F spin-spin coupling networks in the 3-fluorobenzoate system.

The 19F−1H Coupling Network

In the 1H spectrum, the H-2 proton is situated exactly between the ester group and the fluorine atom. It appears as a doublet of doublets (dd). The primary splitting ( 3JHF​≈10.0 Hz) is caused by the ortho-fluorine, while the secondary, much smaller splitting ( 4JHH​≈1.5 Hz) is the long-range meta-coupling to H-6. Recognizing this distinct 10.0 Hz coupling is the definitive diagnostic marker confirming that the fluorine atom is correctly positioned at C-3 rather than C-2.

Troubleshooting & Quality Control

Even with rigorous protocols, environmental and sample-specific variables can compromise data integrity.

  • Missing Amine Protons : If the −NH3+​ peak at 8.65 ppm is missing or integrated poorly, the DMSO- d6​ may have absorbed atmospheric moisture, leading to rapid chemical exchange with H2​O . Solution : Always use fresh ampoules of 100% D solvent for quantitative amine analysis.

  • Second-Order Effects (Roofing) : If the H-5 and H-6 doublets appear asymmetrical (leaning toward each other), this is a second-order "roofing" effect caused by the Δν/J ratio becoming too small. Solution : This is a natural physical phenomenon at lower field strengths (e.g., 300 MHz) and does not invalidate the structure, but acquiring the spectrum at ≥400 MHz will push the system closer to a first-order approximation.

References

  • ChemShuttle. "methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride; CAS No. 225528-27-8".
  • Sigma-Aldrich. "CAS 1072438-51-7: methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride".
  • National Institutes of Health (NIH). "Methyl 4-(aminomethyl)-3-fluorobenzoate | C9H10FNO2 | CID".
  • Preu, L., et al. "Synthesis and characterisation of novel isoform-selective histone deacetylase inhibitors." University of Bonn.

Sources

Foundational

Comprehensive Vibrational Characterization of Methyl 4-(aminomethyl)-3-fluorobenzoate via IR Spectroscopy: A Technical Guide for API Development

Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, methyl 4-(aminomethyl)-3-fluorobenzoate (often handled as its hydrochloride salt, CAS 1072438-51-7)[1] serves as a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, methyl 4-(aminomethyl)-3-fluorobenzoate (often handled as its hydrochloride salt, CAS 1072438-51-7)[1] serves as a highly versatile building block. Its unique structural motif—combining an electron-withdrawing fluoro group, a reactive primary aminomethyl moiety, and a methyl ester—makes it invaluable for synthesizing complex heterocyclic drugs.

Infrared (IR) spectroscopy is a frontline analytical technique for verifying the structural integrity, salt form, and polymorphic purity of this compound. This whitepaper provides an in-depth mechanistic breakdown of its vibrational modes, establishes a self-validating Attenuated Total Reflectance (ATR) FTIR experimental protocol, and offers troubleshooting insights for common spectral anomalies.

Structural Deconstruction & Mechanistic Vibrational Analysis

To accurately interpret the IR spectrum of methyl 4-(aminomethyl)-3-fluorobenzoate, one must move beyond simple peak-matching and understand the underlying quantum mechanical and electronegative forces dictating vibrational frequencies. The fundamental principle of IR spectroscopy dictates that the frequency of absorption correlates directly with bond strength and inversely with the reduced mass of the bonded atoms[2].

Functional Group Interplay & Causality
  • The Methyl Ester Group (-COOCH₃): Typically, an aliphatic ester carbonyl (C=O) stretch appears around 1735–1750 cm⁻¹. However, in this molecule, the ester is directly attached to the aromatic ring. This π -conjugation allows electron density to delocalize from the aromatic ring into the carbonyl anti-bonding orbital, slightly weakening the C=O double bond character. Consequently, the C=O stretch shifts to a lower frequency (~1715–1725 cm⁻¹).

  • The Fluoroaromatic System (Ar-F): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. The C-F bond stretch is highly polar, resulting in a massive change in the dipole moment during vibration. This manifests as a very intense, broad absorption band in the 1100–1250 cm⁻¹ "fingerprint" region.

  • The Aminomethyl Group (-CH₂NH₂ vs. -CH₂NH₃⁺Cl⁻): The state of the amine drastically alters the spectrum. As a free base, the primary amine exhibits two distinct, sharp N-H stretching bands (symmetric and asymmetric) between 3300–3500 cm⁻¹. However, because this compound is predominantly synthesized and stored as a hydrochloride salt to prevent degradation, the amine is protonated (-NH₃⁺). This protonation creates a strong hydrogen-bonding network in the solid state, shifting the N-H stretch to a broad, complex band spanning 2800–3200 cm⁻¹, often overlapping with C-H stretching modes[3].

Substituent_Effects Core Methyl 4-(aminomethyl) -3-fluorobenzoate F_Inductive Fluorine Inductive Effect (Electron Withdrawing) Core->F_Inductive Ester_Conjugation Ester Conjugation (Pi-Delocalization) Core->Ester_Conjugation Salt_Formation HCl Salt Formation (Protonation) Core->Salt_Formation Shift1 Intense C-F stretch (1100-1250 cm⁻¹) F_Inductive->Shift1 Shift2 Lowered C=O frequency (~1715-1725 cm⁻¹) Ester_Conjugation->Shift2 Shift3 Broadened N-H stretch (2800-3200 cm⁻¹) Salt_Formation->Shift3

Mechanistic causality of substituent effects on the vibrational modes of the target compound.

Quantitative Spectral Assignments

The following table summarizes the expected quantitative IR absorption data for the hydrochloride salt form of the compound, synthesized from authoritative functional group frequency correlations[4].

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
N-H Stretch (-NH₃⁺) 2800 – 3200Strong, BroadProtonation and extensive solid-state hydrogen bonding with Cl⁻ ions.
Aromatic C-H Stretch 3000 – 3100Weak, SharpHigh s-character of sp² hybridized carbon atoms.
Aliphatic C-H Stretch 2850 – 2960Medium, SharpStretching of the methyl ester and methylene (-CH₂-) groups.
Ester C=O Stretch 1715 – 1725Very Strong, SharpConjugation with the aromatic ring lowers the force constant.
N-H Bending (Scissoring) ~1580 – 1600MediumCharacteristic deformation of the protonated amine.
Aromatic C=C Stretch 1450, 1500, 1600Medium to StrongSkeletal ring vibrations; enhanced by the polar C-F bond.
Ester C-O Stretch 1250 – 1300StrongAsymmetric stretching of the C-O-C ester linkage.
C-F Stretch 1100 – 1250Very StrongLarge dipole moment change during the C-F bond vibration.

High-Fidelity ATR-FTIR Spectral Acquisition Protocol

While traditional KBr pellet methods are widely used, they are fundamentally flawed for hydrochloride salts. KBr is highly hygroscopic, and the pressure applied during pellet formation can induce polymorphic transformations or ion-exchange reactions (e.g., swapping Cl⁻ for Br⁻), which artificially alters the spectrum.

To maintain scientific integrity, Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal is the gold standard. This method requires zero sample preparation, preserving the native solid-state hydrogen bonding network.

Step-by-Step Methodology
  • System Purge & Desiccation: Ensure the FTIR spectrometer is purged with dry nitrogen for at least 30 minutes prior to analysis. Causality: Atmospheric water vapor exhibits a broad O-H stretch (~3300 cm⁻¹) that will mask the critical N-H stretching region of the aminomethyl group.

  • Crystal Cleaning: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow it to evaporate completely.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. This creates the baseline for the self-validating system.

  • Sample Loading: Deposit approximately 2–5 mg of methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Intimate optical contact between the crystal and the solid sample is required for the evanescent wave to penetrate the sample (typically 0.5 to 2 µm deep).

  • Spectral Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities match transmission spectra.

ATR_Workflow A System Purge (N2 Gas) B Background Scan (Air) A->B C Sample Loading (Diamond ATR) B->C D Pressure Application C->D E Spectral Acquisition D->E F Data Processing (ATR Correction) E->F

Workflow for high-fidelity ATR-FTIR spectral acquisition of solid APIs.

Mechanistic Insights & Troubleshooting

When analyzing the IR spectrum of this compound, researchers frequently encounter anomalies. Understanding the physical chemistry behind these deviations is critical for accurate quality control.

Moisture Contamination vs. Free Base Formation

If a sharp peak emerges at ~3300 cm⁻¹ alongside the broad 2800–3200 cm⁻¹ band, the sample may be degrading.

  • Moisture: If the peak is broad and centered around 3400 cm⁻¹, the hygroscopic hydrochloride salt has absorbed atmospheric water.

  • Free Base: If two sharp peaks appear (symmetric and asymmetric N-H stretch), the HCl salt is dissociating, reverting the compound to its free base form. This requires immediate re-salting or repurification before use in API synthesis.

Polymorphism in the Solid State

Because IR spectroscopy in the solid state (ATR) is highly sensitive to crystal packing, different polymorphs of methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride will exhibit slight shifts in the fingerprint region (specifically the out-of-plane C-H bending modes at 700–900 cm⁻¹). If batch-to-batch spectral variations occur in this region while the C=O and C-F regions remain static, it indicates a change in the crystallization thermodynamics rather than chemical degradation.

Conclusion

Infrared spectroscopy provides a rapid, non-destructive, and highly informative window into the structural and physical state of methyl 4-(aminomethyl)-3-fluorobenzoate. By abandoning outdated KBr methods in favor of ATR-FTIR, and by understanding the quantum mechanical causality behind the C-F inductive effects and the -NH₃⁺ hydrogen bonding network, researchers can establish a highly reliable, self-validating quality control workflow for this critical API intermediate.

References

  • Chemistry LibreTexts. "5.4: Infrared Spectroscopy." LibreTexts Project. Available at:[Link]

  • George Socrates. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition." John Wiley & Sons, 2004. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Solubility of Methyl 4-(aminomethyl)-3-fluorobenzoate in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(aminomethyl)-3-fluorobenzoate. As a key building block in contemporary drug discovery and development, a thorough unde...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(aminomethyl)-3-fluorobenzoate. As a key building block in contemporary drug discovery and development, a thorough understanding of its behavior in various organic solvents is paramount for process optimization, formulation development, and ensuring reaction efficiency. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

While specific, publicly available quantitative solubility data for Methyl 4-(aminomethyl)-3-fluorobenzoate is limited, this guide synthesizes foundational chemical principles with established experimental protocols to empower researchers in their laboratory work. We will explore the predicted solubility based on the molecule's structural attributes and provide a detailed, step-by-step workflow for accurate and reproducible solubility measurement.

Physicochemical Properties and Predicted Solubility Profile

Methyl 4-(aminomethyl)-3-fluorobenzoate is a substituted benzoate ester. Its molecular structure, featuring a polar aminomethyl group, a fluorine atom, and a methyl ester functionality attached to a benzene ring, dictates its interactions with various solvents. The presence of both hydrogen bond donors (the amine group) and acceptors (the ester carbonyl and fluorine atom) suggests a nuanced solubility profile.

The principle of "like dissolves like" provides a foundational framework for predicting solubility. Solvents with similar polarity and hydrogen bonding capabilities to Methyl 4-(aminomethyl)-3-fluorobenzoate are expected to be more effective at dissolving it.

Table 1: Predicted Qualitative Solubility of Methyl 4-(aminomethyl)-3-fluorobenzoate in Common Organic Solvents

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group of methanol can effectively form hydrogen bonds with the amine and ester groups of the solute.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution.
IsopropanolModerateThe increased hydrocarbon chain length slightly reduces polarity compared to methanol and ethanol, potentially leading to lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for a wide range of compounds, including those with amine functionalities.[1]
N,N-Dimethylformamide (DMF)HighDMF's high polarity and ability to accept hydrogen bonds will likely lead to good solubility.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in moderate solubility.
AcetoneModerateThe carbonyl group in acetone can act as a hydrogen bond acceptor, but its overall polarity is lower than other polar aprotic solvents.
Non-Polar Dichloromethane (DCM)Moderate to LowThe polarity of the C-Cl bonds allows for some interaction with the polar functional groups of the solute.
TolueneLowThe non-polar aromatic nature of toluene is not well-suited to solvate the polar amine and ester groups.
HexaneVery LowAs a non-polar alkane, hexane is unlikely to dissolve a polar molecule like Methyl 4-(aminomethyl)-3-fluorobenzoate to any significant extent.

It is important to note that the commercially available form of this compound is often the hydrochloride salt, Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride.[2][3] Salt forms generally exhibit higher solubility in polar protic solvents like water and alcohols compared to their free base counterparts, due to the ionic nature of the salt. When working with the hydrochloride salt, the solubility in less polar organic solvents is expected to be significantly lower.

Factors Influencing Solubility

Several key factors, beyond simple polarity, will influence the solubility of Methyl 4-(aminomethyl)-3-fluorobenzoate in a given organic solvent.[4][5] A comprehensive understanding of these factors is crucial for troubleshooting and optimizing experimental conditions.

  • Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it absorbs heat. Providing thermal energy to the system helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor is critical. The primary amine (-NH2) group is a hydrogen bond donor, while the ester carbonyl (C=O) and the fluorine atom are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding with these functional groups will be more effective.

  • Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to surround and solvate the solute molecules.[4]

  • Crystalline Form (Polymorphism): The solid-state structure of the compound can significantly impact its solubility. Different crystalline forms, or polymorphs, can have different lattice energies, leading to variations in solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of Methyl 4-(aminomethyl)-3-fluorobenzoate in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[1][7]

Materials and Equipment
  • Methyl 4-(aminomethyl)-3-fluorobenzoate (or its hydrochloride salt)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of Methyl 4-(aminomethyl)-3-fluorobenzoate to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

    • Record the initial mass of the compound added.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. This ensures that the dissolution process has reached equilibrium.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid phase from the saturated solution, centrifuge the vial at a moderate speed for 10-15 minutes.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

    • Filter the withdrawn sample through a syringe filter to remove any remaining microscopic solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

  • Quantification by HPLC:

    • Prepare a series of standard solutions of Methyl 4-(aminomethyl)-3-fluorobenzoate of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solute to vial B Add known volume of solvent A->B C Incubate with agitation (24-48 hours at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of a compound.

Molecular Interactions and Solubility

The solubility of Methyl 4-(aminomethyl)-3-fluorobenzoate is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Molecular_Interactions cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions Solute1 Methyl 4-(aminomethyl)- 3-fluorobenzoate Solute2 Methyl 4-(aminomethyl)- 3-fluorobenzoate Solute1->Solute2 Lattice Energy (H-bonding, van der Waals) Solvent1 Solvent Solvent2 Solvent Solvent1->Solvent2 Intermolecular Forces Solute3 Methyl 4-(aminomethyl)- 3-fluorobenzoate Solvent3 Solvent Solute3->Solvent3 Solvation Energy (H-bonding, dipole-dipole)

Caption: Intermolecular forces governing the dissolution process.

In polar protic solvents like methanol, the primary driving force for the dissolution of Methyl 4-(aminomethyl)-3-fluorobenzoate will be the formation of strong hydrogen bonds between the solvent's hydroxyl group and the solute's amine and ester functionalities. In polar aprotic solvents such as DMSO, the strong dipole of the solvent will interact favorably with the polar groups of the solute.

Conclusion

References

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Available at: [Link]

  • Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865. PubChem. Available at: [Link]

  • solubility experimental methods.pptx. Slideshare. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • Method for determining solubility of a chemical compound. Google Patents.
  • Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. SciSpace. Available at: [Link]

  • Factors that Affect the Solubility of Drugs. Pharmaguideline. Available at: [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Available at: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • Solubility of Organic Compounds. LibreTexts Chemistry. Available at: [Link]

  • methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride — Chemical Substance Information. ECHA. Available at: [Link]

  • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. ResearchGate. Available at: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride (C9H10FNO2). PubChemLite. Available at: [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of Oregon. Available at: [Link]

  • I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. ResearchGate. Available at: [Link]

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Foundational

Methyl 4-(aminomethyl)-3-fluorobenzoate: A Core Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorinated Scaffolds in Drug Discovery In the landscape of modern drug discovery, the strat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Fluorine-containing amino acids and their derivatives, in particular, have become increasingly prominent in the development of novel therapeutics, from peptides to small-molecule inhibitors.[2]

Methyl 4-(aminomethyl)-3-fluorobenzoate stands out as a particularly valuable building block. It offers a trifunctional scaffold: a methyl ester for further chemical modification or as a stable protecting group, a primary aminomethyl group for peptide coupling or linker attachment, and a fluorinated phenyl ring that provides a metabolically robust core with altered electronic properties. This guide provides a comprehensive overview of its properties, synthesis, and strategic application in medicinal chemistry, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Characteristics

Methyl 4-(aminomethyl)-3-fluorobenzoate is a synthetically versatile intermediate, most commonly handled in its hydrochloride salt form for improved stability and handling. The free base possesses a primary amine, making it susceptible to oxidation and carboxylation upon exposure to air.

The strategic placement of the fluorine atom ortho to the aminomethyl group is critical. This substitution influences the pKa of the amine, potentially altering its interaction with biological targets compared to its non-fluorinated counterpart. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name methyl 4-(aminomethyl)-3-fluorobenzoatePubChem[3]
Molecular Formula C₉H₁₀FNO₂PubChem[3]
Monoisotopic Mass 183.06955 DaPubChem[3]
CAS Number (HCl Salt) 1072438-51-7MilliporeSigma[4], Chem-info[5]
Molecular Weight (HCl Salt) 219.64 g/mol MilliporeSigma[4]
Physical Form (HCl Salt) White powderMilliporeSigma[4]
Purity (Typical) ≥97.00%MilliporeSigma[4]

Synthesis Strategies: From Precursor to Purified Intermediate

The synthesis of methyl 4-(aminomethyl)-3-fluorobenzoate can be approached through several established routes. The most direct and industrially scalable method is the Fischer esterification of the corresponding carboxylic acid, 4-(aminomethyl)-3-fluorobenzoic acid. This approach mirrors well-documented procedures for the non-fluorinated analog, methyl 4-(aminomethyl)benzoate, which is a key intermediate for various active pharmaceutical ingredients.[6][7][8]

Recommended Synthetic Pathway: Fischer Esterification

This pathway is favored for its high yield, operational simplicity, and the use of readily available, cost-effective reagents. The core of this process involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up & Isolation A 4-(aminomethyl)-3-fluorobenzoic Acid D Reaction Mixture (Reflux) A->D B Methanol (Excess) B->D C Acid Catalyst (e.g., HCl, H₂SO₄) C->D E Cool Reaction Mixture (-15 to +10°C) D->E Reaction Completion F pH Adjustment (pH 4-9) with Base (e.g., NaOH) E->F G Solvent Extraction (e.g., DCM, Toluene) F->G H pH Adjustment of Aqueous Phase (pH 9-12) G->H I Final Extraction H->I J Methyl 4-(aminomethyl)-3-fluorobenzoate (in Organic Solvent) I->J

Caption: Proposed Fischer Esterification workflow.

The causality behind this workflow is crucial for success. The use of excess methanol drives the equilibrium towards the ester product. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent work-up, involving precise temperature and pH control, is essential. Cooling the reaction mixture before neutralization prevents hydrolysis of the newly formed ester.[7] The initial pH adjustment to a weakly acidic or neutral range (pH 6-7) prepares the mixture for extraction, while the final basification to pH 10-11 ensures the aminomethyl group is deprotonated (free base), maximizing its solubility in the organic solvent and leading to high recovery yields of over 85%.[7][8]

Alternative Synthetic Routes

While Fischer esterification is robust, other strategies can be employed, often starting from precursors where the methyl ester is already in place. One such pathway involves the catalytic hydrogenation of a corresponding cyano- or nitro-substituted methyl benzoate. For example, the reduction of methyl 4-cyano-3-fluorobenzoate using catalysts like Raney Nickel or Palladium on carbon would yield the desired product. This approach is advantageous when the cyano precursor is more readily available than the carboxylic acid.

Role in Medicinal Chemistry and Drug Development

Methyl 4-(aminomethyl)-3-fluorobenzoate is not just an intermediate; it is a strategic scaffold for building molecular complexity and tuning pharmacological properties. Its value lies in its ability to serve as a constrained, fluorinated analog of aminobenzoic acid derivatives, which are common motifs in bioactive molecules.

Application in Oncology Research

The utility of related fluorinated aromatic amines is well-documented in the development of antitumor agents. For instance, the compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) demonstrates potent antitumor activity.[9] Its mechanism involves metabolic activation by CYP1A1 enzymes to form electrophilic species that bind to DNA, inducing cell death in sensitive cancer cells.[9] Methyl 4-(aminomethyl)-3-fluorobenzoate provides a key scaffold to synthesize analogs of such compounds, where the aminomethyl group can be used to attach pharmacophores or linkers for antibody-drug conjugates (ADCs).

Scaffold for Combinatorial Libraries

The three distinct functional handles of the molecule make it an ideal starting point for creating diverse chemical libraries. The aminomethyl group can be acylated, the ester can be hydrolyzed and coupled to other amines, and the aromatic ring can undergo further substitution reactions. This versatility allows for the rapid generation of analogs to explore structure-activity relationships (SAR).

Drug_Discovery_Cascade A Core Building Block Methyl 4-(aminomethyl)- 3-fluorobenzoate B Scaffold Derivatization Couple with Pharmacophore (P1) via Amine Acylation A->B Step 1 C C B->C Step 2 D Lead Optimization Further Ring Substitution (R) for improved ADME properties C->D Step 3 E Drug Candidate Final molecule with optimal potency and PK/PD profile D->E Step 4

Caption: Role in a typical drug discovery cascade.

Detailed Experimental Protocols

The following protocol is a synthesized, best-practice methodology derived from established procedures for analogous compounds.[6][8]

Protocol 1: Synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate

Materials:

  • 4-(aminomethyl)-3-fluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(aminomethyl)-3-fluorobenzoic acid (1.0 eq). Suspend the acid in anhydrous methanol (approx. 10 mL per gram of acid).

    • Rationale: Methanol acts as both the solvent and the reagent. Anhydrous conditions are preferred to prevent side reactions.

  • Acid Catalyst Addition: Cool the suspension in an ice bath to 0-5 °C. Slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, concentrated sulfuric acid (0.2 eq) can be used.

    • Rationale: The reaction is exothermic. Slow addition of the acid catalyst at low temperature controls the reaction rate and prevents potential side reactions. Thionyl chloride reacts with methanol to form HCl in situ, which acts as the catalyst.

  • Esterification: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: Heating provides the necessary activation energy for the esterification reaction to proceed to completion.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Redissolve the resulting residue in dichloromethane (DCM). Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Continue adding until effervescence ceases and the aqueous layer is slightly basic (pH ~8).

    • Rationale: Neutralization quenches the reaction and converts the amine hydrochloride salt to the free base, enabling its extraction into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: The brine wash removes residual water and inorganic salts. MgSO₄ is a drying agent that removes any remaining traces of water from the organic solvent.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, though the work-up often yields a product of sufficient purity (>95%) for subsequent steps.

Conclusion

Methyl 4-(aminomethyl)-3-fluorobenzoate is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature, combined with the beneficial properties imparted by the fluorine atom, provides a robust platform for the synthesis of novel therapeutics. Understanding the causality behind its synthesis and the logic of its application allows researchers to fully leverage its potential in accelerating drug discovery programs, from hit identification through lead optimization.

References

  • PubChem. Methyl 4-amino-3-fluorobenzoate. [Link]

  • PubChem. Methyl 3-amino-4-fluorobenzoate. [Link]

  • Chem-info. methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride. [Link]

  • Frontier Specialty Chemicals. 2-Formylpyridine-5-boronic acid pinacol ester. [Link]

  • PubChemLite. Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (C9H10FNO2). [Link]

  • PubChemLite. Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride (C9H10FNO2). [Link]

  • Google Patents.US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Google Patents.Process for preparing methyl 4-(aminomethyl)
  • Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]

  • Google Patents.US7265238B2 - Process for preparing methyl 4-(aminomethyl)
  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 3-Fluorobenzoate in Fluorinated Compound Research. [Link]

  • Pharmaffiliates. 1073354-84-3| Chemical Name : 2-Hydroxypyrimidine-5-boronic acid pinacol ester. [Link]

  • ResearchGate. Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF. [Link]

  • ResearchGate. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. [Link]

  • PubChem. Bubble generating device - Patent US-12076696-B2. [Link]

  • Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

  • PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • Semantic Scholar. Methyl-Containing Pharmaceuticals. [Link]

  • European Publication Server. ANTI-ANGIOGENIC COMPOUNDS - Patent 2089425. [Link]

Sources

Exploratory

The Discovery and Application of Methyl 4-(aminomethyl)-3-fluorobenzoate in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the "discovery" of a compound often refers not to the isolation of a natural product, but to the rational engineering of a highly specialized pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the "discovery" of a compound often refers not to the isolation of a natural product, but to the rational engineering of a highly specialized pharmacophore building block. Methyl 4-(aminomethyl)-3-fluorobenzoate (typically handled as its hydrochloride salt, CAS: 1072438-51-7) is a prime example of this paradigm. It was engineered to overcome critical pharmacokinetic and pharmacodynamic liabilities in early-generation targeted therapeutics, particularly in the development of isoform-selective Histone Deacetylase (HDAC) inhibitors and other metalloenzyme modulators[1].

This technical whitepaper provides an in-depth analysis of the causality behind its molecular design, self-validating synthetic protocols, and its mechanistic utility in drug discovery workflows.

The Causality of Molecular Design (Rational Pharmacophore Engineering)

The architecture of Methyl 4-(aminomethyl)-3-fluorobenzoate is not arbitrary; every functional group serves a distinct mechanistic purpose in downstream drug development:

  • The 3-Fluoro Substitution (Metabolic & Electronic Modulation): Fluorine is a classic bioisostere for hydrogen. By introducing a fluorine atom at the 3-position of the benzoate ring, medicinal chemists achieve multiple objectives[2]. First, it provides metabolic shielding, blocking cytochrome P450-mediated oxidation at an otherwise electron-rich aromatic position. Second, the strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa​ of the adjacent 4-aminomethyl group. This subtle electronic modulation alters the protonation state of the amine at physiological pH (7.4), which is critical for enhancing cellular membrane permeability.

  • The 4-Aminomethyl Group (Synthetic Handle & Linker): This primary amine acts as a versatile synthetic handle. In the synthesis of HDAC inhibitors, it serves as the attachment point for bulky capping groups that interact with the enzyme's surface recognition domain[1].

  • The Methyl Ester (Latent Zinc-Binding Group): The methyl ester serves a dual purpose. Upstream, it acts as a robust protecting group during the functionalization of the amine. Downstream, it is a prime leaving group for hydroxylaminolysis, converting the ester into a hydroxamic acid—the premier zinc-chelating moiety required to inhibit metalloenzymes like HDAC6[1].

Chemical Synthesis: A Self-Validating Protocol

To ensure high fidelity in drug discovery, the synthesis of this building block must be highly reproducible. The most efficient route begins with 4-cyano-3-fluorobenzoic acid. The following protocol integrates self-validating checkpoints to guarantee the integrity of each transformation.

Step 1: Esterification of 4-cyano-3-fluorobenzoic acid

Objective: Protect the carboxylic acid to prevent unwanted side reactions during the subsequent reduction step.

  • Reaction Setup: Suspend 4-cyano-3-fluorobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Cool the suspension to 0°C using an ice bath.

  • Catalyst Generation: Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise. Causality: SOCl2​ reacts violently with methanol to generate HCl in situ, which acts as the anhydrous acid catalyst. This avoids the introduction of aqueous acids, driving the equilibrium entirely toward the ester without generating water byproducts.

  • Propagation: Reflux the mixture at 65°C for 4 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting material (acid, Rf​ ~0.1) must completely disappear, replaced by a new, less polar spot corresponding to the ester ( Rf​ ~0.6). Liquid Chromatography-Mass Spectrometry (LC-MS) should confirm a mass shift of +14 Da.

  • Isolation: Concentrate under reduced pressure to yield Methyl 4-cyano-3-fluorobenzoate.

Step 2: Catalytic Hydrogenation (Nitrile Reduction)

Objective: Reduce the nitrile to a primary amine without triggering dimerization.

  • Reaction Setup: Dissolve the intermediate Methyl 4-cyano-3-fluorobenzoate (1.0 eq) in methanol (0.2 M).

  • Acidic Control: Add concentrated aqueous HCl (1.1 eq). Causality: The addition of HCl is the most critical parameter. Nitrile reduction proceeds via a highly reactive imine intermediate. Without an acid present, the newly formed primary amine will nucleophilically attack the unreacted imine, forming an unwanted secondary amine dimer. HCl instantly protonates the primary amine upon formation, rendering it non-nucleophilic and forcing the reaction toward the desired monomeric product.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an inert argon atmosphere. Purge the vessel with Hydrogen ( H2​ ) gas and stir vigorously at room temperature under 1 atm of H2​ for 12 hours.

  • Self-Validation Checkpoint: Monitor hydrogen uptake. Once volumetric uptake ceases, analyze an aliquot via 1H -NMR. The diagnostic nitrile carbon peak (~115 ppm in 13C -NMR) must vanish, and a new methylene singlet must appear at ~4.1 ppm in the 1H -NMR spectrum.

  • Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to precipitate Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride as a high-purity white powder.

SyntheticWorkflow SM 4-Cyano-3-fluorobenzoic acid (Starting Material) Step1 Esterification SOCl2, MeOH, 65°C SM->Step1 Int Methyl 4-cyano- 3-fluorobenzoate Step1->Int Step2 Nitrile Reduction H2, Pd/C, HCl, MeOH Int->Step2 Prod Methyl 4-(aminomethyl)- 3-fluorobenzoate HCl Step2->Prod

Synthetic workflow of Methyl 4-(aminomethyl)-3-fluorobenzoate from 4-cyano-3-fluorobenzoic acid.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and synthetic metrics for the isolated hydrochloride salt, which are critical for downstream stoichiometric calculations in drug discovery.

PropertyValue / Specification
Chemical Name Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride
CAS Number 1072438-51-7
Molecular Formula C9​H11​ClFNO2​
Molecular Weight 219.64 g/mol
Physical Form White powder
Purity (HPLC) ≥97.00%
Storage Temperature Room Temperature (Desiccated)
Typical Synthetic Yield 85% - 92% (over two steps)

Mechanistic Role in Metalloenzyme Inhibition

Once synthesized, Methyl 4-(aminomethyl)-3-fluorobenzoate is deployed as a core scaffold in the generation of epigenetic modulators. In the synthesis of HDAC inhibitors (such as those detailed in U.S. Patent 10,357,493), the building block undergoes two primary modifications[1]:

  • Amide Coupling: The primary amine is reacted with a diverse array of carboxylic acids (often containing aromatic or heteroaromatic rings) using standard peptide coupling reagents (e.g., HATU, DIPEA). This forms the "cap" group that interacts with the rim of the HDAC active site.

  • Hydroxylaminolysis: The methyl ester is subsequently treated with hydroxylamine ( NH2​OH ) and a strong base (like KOH or NaOMe) in methanol. This converts the ester into a hydroxamic acid ( R−CO−NHOH ).

Upon entering the target cell, the hydroxamic acid dives into the narrow, hydrophobic channel of the HDAC enzyme, where it forms a high-affinity bidentate chelate with the catalytic Zinc ( Zn2+ ) ion at the base of the pocket[1]. The 3-fluoro substitution on the phenyl ring optimizes van der Waals interactions within this channel, significantly boosting the drug's binding affinity and residence time.

HDACMechanism BB Methyl 4-(aminomethyl)- 3-fluorobenzoate Coupling Amide Coupling & Hydroxylaminolysis BB->Coupling Synthetic Modification HDACi Active HDAC Inhibitor (Hydroxamate) Coupling->HDACi Pharmacophore Maturation Binding Zinc Chelation at HDAC Active Site HDACi->Binding Enzyme Inhibition Effect Chromatin Remodeling & Gene Transcription Binding->Effect Epigenetic Modulation

Integration of the building block into HDAC inhibitors and subsequent epigenetic mechanism of action.

References

  • Yates, C. M. "Metalloenzyme inhibitor compounds". U.S. Patent US10357493B2. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Chemoselective Acylation of Methyl 4-(aminomethyl)-3-fluorobenzoate

Introduction & Mechanistic Rationale Methyl 4-(aminomethyl)-3-fluorobenzoate (typically handled as the hydrochloride salt, CAS 1072438-51-7) is a highly versatile building block frequently utilized in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 4-(aminomethyl)-3-fluorobenzoate (typically handled as the hydrochloride salt, CAS 1072438-51-7) is a highly versatile building block frequently utilized in medicinal chemistry and drug development. Structurally, it presents two distinct reactive centers: a primary benzylamine and a methyl ester.

The presence of the ortho-fluorine atom introduces a strong inductive electron-withdrawing effect (-I). While this slightly attenuates the nucleophilicity of the primary amine compared to an unsubstituted benzylamine, the amine remains highly reactive toward electrophiles. The primary synthetic challenge is chemoselectivity : achieving quantitative amide bond formation at the amine without inducing premature aminolysis or hydrolysis of the base-sensitive para-methyl ester.

To achieve this, the choice of base and coupling strategy is paramount. Strong aqueous bases (e.g., NaOH, KOH) must be strictly avoided. Instead, non-nucleophilic tertiary amines such as N,N-Diisopropylethylamine (DIPEA) are utilized. DIPEA successfully liberates the free reactive amine from its hydrochloride salt and neutralizes acidic byproducts without attacking the ester moiety.

Experimental Workflow & Decision Matrix

As extensively reviewed by [1] and [2], amide bond formation relies on the activation of the carboxylic acid. The selection of the acylation protocol depends entirely on the nature of the acylating agent:

  • Method A (Acid Chlorides): Ideal for simple aliphatic or aryl groups. It offers a rapid, atom-economical route.

  • Method B (HATU Coupling): Preferred for complex, highly functionalized, or chiral carboxylic acids. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, driving the reaction to completion under mild conditions while minimizing epimerization [3].

Workflow Start Methyl 4-(aminomethyl)- 3-fluorobenzoate HCl Decision Acylating Agent Type? Start->Decision AcidChloride Acid Chloride (Simple/Aliphatic/Aryl) Decision->AcidChloride Available CarboxylicAcid Free Carboxylic Acid (Complex/Chiral) Decision->CarboxylicAcid Required MethodA Method A: DIPEA, DCM, 0 °C to RT AcidChloride->MethodA MethodB Method B: HATU, DIPEA, DMF, RT CarboxylicAcid->MethodB Product Chemoselectively Acylated Product MethodA->Product MethodB->Product

Decision matrix for selecting the optimal acylation protocol based on acylating agent type.

Quantitative Method Comparison

The following table summarizes the expected performance metrics for both methodologies when applied to Methyl 4-(aminomethyl)-3-fluorobenzoate.

ParameterMethod A: Acid ChlorideMethod B: HATU Coupling
Typical Yield 85% – 95%80% – 95%
Reaction Time 1 – 3 hours4 – 16 hours
Ester Chemoselectivity Excellent (if kept at 0 °C initially)Excellent (Neutral/Mild conditions)
Scalability High (Preferred for >10g scale)Moderate (Limited by HATU reagent cost)
Byproduct Removal Standard aqueous wash (NaHCO₃)5% LiCl wash required to remove DMF

Step-by-Step Methodologies

Method A: Acylation via Acid Chloride

This method is a self-validating system; the disappearance of the highly polar amine baseline spot on TLC (or early-eluting LC-MS peak) directly correlates with product formation.

  • Preparation: Suspend Methyl 4-(aminomethyl)-3-fluorobenzoate HCl (1.0 equiv, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.5 equiv) to the suspension.

    • Causality: 1.0 equiv is consumed to freebase the starting HCl salt, 1.0 equiv neutralizes the HCl generated during the acylation event, and the remaining 0.5 equiv acts as a kinetic buffer to ensure the amine remains fully deprotonated and reactive throughout the process.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Acid chlorides are highly electrophilic. Cooling controls the exothermic reaction, preventing thermal degradation and ensuring the methyl ester remains untouched by trace moisture.

  • Acylation: Add the desired acid chloride (1.1 equiv) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS. The reaction is typically complete within 1 to 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Acylation via HATU Coupling

This protocol utilizes a pre-activation strategy to maximize yield when utilizing valuable or complex carboxylic acids, a standard practice in [3].

  • Pre-Activation: In an oven-dried flask, dissolve the free carboxylic acid (1.0 equiv, e.g., 5.0 mmol) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes.

    • Causality: This critical pre-activation step allows the carboxylic acid to form the active HOAt ester before the amine is introduced. If all reagents are mixed simultaneously, the amine can directly attack the uronium salt of HATU, forming a stable, unreactive tetramethylguanidinium byproduct that drastically reduces yield.

  • Amine Addition: Add Methyl 4-(aminomethyl)-3-fluorobenzoate HCl (1.05 equiv) to the activated mixture.

    • Causality: A slight excess of the amine ensures that the more valuable carboxylic acid is the limiting reagent and is driven to full conversion.

  • Propagation: Stir at room temperature for 4–16 hours until LC-MS indicates complete consumption of the HOAt ester.

  • Specialized Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x).

    • Causality: DMF is highly water-miscible, but standard water washes often result in emulsions or poor partitioning. The addition of LiCl significantly increases the ionic strength of the aqueous phase, "salting out" the organic product into the EtOAc layer while strongly solvating the DMF, pulling it entirely into the aqueous phase.

  • Finalization: Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid and HOAt byproducts) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace impurities remain.

References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews[Link]

  • Amide bond formation and peptide coupling Tetrahedron[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development[Link]

Application

"Methyl 4-(aminomethyl)-3-fluorobenzoate as a building block for heterocyclic synthesis"

Application Note: Methyl 4-(aminomethyl)-3-fluorobenzoate Hydrochloride as a Bifunctional Building Block in Heterocyclic Synthesis Executive Summary In modern fragment-based drug discovery and complex heterocyclic synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-(aminomethyl)-3-fluorobenzoate Hydrochloride as a Bifunctional Building Block in Heterocyclic Synthesis

Executive Summary

In modern fragment-based drug discovery and complex heterocyclic synthesis, the demand for highly functionalized, orthogonally reactive building blocks is paramount. Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (CAS: 1072438-51-7) [1] has emerged as a privileged scaffold. Featuring a benzylic amine, an ortho-fluorine atom, and a para-methyl ester, this molecule serves as a versatile core for constructing kinase inhibitors, PROTAC linkers, and bioisosteric target molecules. This application note details the mechanistic rationale and validated protocols for utilizing this building block in chemoselective N-heteroarylation and subsequent 1,3,4-oxadiazole ring construction.

Physicochemical Profiling & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand not just how a building block reacts, but why it behaves the way it does under specific conditions.

The Hydrochloride Salt Advantage The free base of this compound (CAS: 225528-27-8) contains a highly nucleophilic primary benzylic amine that is prone to atmospheric oxidation and Schiff base formation with trace aldehydes. Utilizing the hydrochloride salt[1] ensures long-term shelf stability and stoichiometric precision during assay preparation. The free base is liberated in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

The "Ortho-Fluoro Effect" The strategic placement of the fluorine atom at the C3 position (ortho to the aminomethyl group) is not merely a synthetic handle; it fundamentally alters the physicochemical profile of the molecule:

  • pKa Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This slightly lowers the pKa of the adjacent benzylic amine from ~9.3 (in the unfluorinated analog) to ~8.8. This reduction in basicity is a classic medicinal chemistry tactic to increase the fraction of unprotonated amine at physiological pH, thereby enhancing passive membrane permeability.

  • Conformational Locking: The highly electronegative fluorine atom induces dipole-dipole repulsion with the lone pair of the benzylic nitrogen. This restricts the rotational freedom of the Caryl​−Cbenzyl​ bond, pre-organizing the molecule into a preferred conformation that can lower the entropic penalty upon binding to a target protein (e.g., within the ATP-binding pocket of kinases like mTOR) [2].

ReactivityMap Core Methyl 4-(aminomethyl) -3-fluorobenzoate Amine C4: Aminomethyl Group (Nucleophilic Handle) Core->Amine Fluoro C3: Fluoro Substituent (Conformational Directing) Core->Fluoro Ester C1: Methyl Ester (Electrophilic Handle) Core->Ester Amine_React SNAr / N-Heteroarylation (e.g., Pyrimidine coupling) Amine->Amine_React Fluoro_React pKa Modulation & Dipole-Dipole Repulsion Fluoro->Fluoro_React Ester_React Hydrazinolysis & 1,3,4-Oxadiazole Cyclization Ester->Ester_React

Figure 1: Reactivity map of methyl 4-(aminomethyl)-3-fluorobenzoate functional groups.

Synthetic Workflows & Protocols

The following protocols describe the orthogonal functionalization of the building block, transforming it into a complex pyrimidine-oxadiazole scaffold.

Protocol A: Chemoselective N-Heteroarylation via SNAr

This protocol couples the benzylic amine with 2-chloropyrimidine, a common motif in oncology drug development [2].

  • Rationale & Causality: Nucleophilic Aromatic Substitution (SNAr) requires the stabilization of the anionic Meisenheimer complex intermediate. We utilize n-butanol as the solvent; its polar protic nature provides excellent hydrogen-bonding stabilization for the transition state, while its high boiling point allows the reaction to reach the 90 °C required to overcome the slight nucleophilic deactivation caused by the ortho-fluorine. DIPEA acts as an acid scavenger to prevent the generated HCl from protonating the starting amine.

  • Step-by-Step Methodology:

    • Suspend Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.0 eq, 10 mmol) in anhydrous n-butanol (0.2 M).

    • Add DIPEA (3.0 eq, 30 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free base.

    • Add 2-chloropyrimidine (1.1 eq, 11 mmol) in a single portion.

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=184 ) is fully replaced by the product mass ( [M+H]+=262 ).

    • Cool to room temperature, concentrate in vacuo, and partition the residue between EtOAc and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the N-pyrimidinyl intermediate.

Protocol B: Bioisosteric 1,3,4-Oxadiazole Synthesis

Converting the methyl ester into a 1,3,4-oxadiazole ring provides a metabolically stable bioisostere of an amide/ester, drastically improving the pharmacokinetic half-life of the resulting compound [3].

  • Rationale & Causality: This is a two-step process. First, hydrazine hydrate selectively attacks the methyl ester due to the alpha-effect, making hydrazine a super-nucleophile. Second, triethyl orthoformate serves a dual purpose: it acts as the one-carbon electrophilic source to bridge the hydrazide nitrogens, and it acts as a dehydrating agent to drive the cyclization forward. Catalytic p-Toluenesulfonic acid (p-TsOH) is required to protonate the orthoester, enhancing its electrophilicity.

  • Step-by-Step Methodology:

    • Hydrazinolysis: Dissolve the intermediate from Protocol A (1.0 eq) in absolute ethanol (0.3 M). Add hydrazine hydrate (80% aqueous solution, 5.0 eq). Reflux at 80 °C for 8 hours. Cool to 0 °C, filter the precipitated acyl hydrazide, and wash with cold ethanol.

    • Cyclization: Suspend the acyl hydrazide (1.0 eq) in anhydrous toluene (0.1 M). Add triethyl orthoformate (10.0 eq) and p-TsOH (0.1 eq).

    • Equip the flask with a Dean-Stark trap to remove generated ethanol and water, driving the equilibrium toward the cyclic product. Reflux at 110 °C for 12 hours.

    • Self-Validation: Confirm cyclization via FTIR. The disappearance of the strong hydrazide carbonyl stretch (~1650 cm⁻¹) and the appearance of the oxadiazole C=N stretch (~1610 cm⁻¹) indicates successful ring closure.

    • Concentrate the mixture and purify via reverse-phase preparative HPLC to obtain the final pyrimidine-oxadiazole scaffold.

ExpWorkflow Step1 Step 1: Free Base Generation Reagent: DIPEA in n-Butanol Step2 Step 2: SNAr N-Heteroarylation Reagent: 2-Chloropyrimidine, 90°C Step1->Step2 Step3 Step 3: Ester Hydrazinolysis Reagent: Hydrazine Hydrate, EtOH, Reflux Step2->Step3 Step4 Step 4: Oxadiazole Ring Closure Reagent: Triethyl Orthoformate, p-TsOH Step3->Step4 Output Final Scaffold: Pyrimidine-Oxadiazole Derivative Step4->Output

Figure 2: Step-by-step synthetic workflow for pyrimidine-oxadiazole scaffold construction.

Quantitative Data & Analytical Metrics

To ensure reproducibility, the following table summarizes the expected quantitative outcomes and self-validating analytical markers for the described workflows.

Reaction StepReagents & ConditionsTarget TransformationTypical YieldIn-Process Analytical Marker (LC-MS / IR)
1. N-Heteroarylation 2-Chloropyrimidine, DIPEA, n-BuOH, 90 °CPrimary amine to secondary pyrimidinyl amine75–85%+78 Da mass shift; loss of primary amine N-H stretch
2. Hydrazinolysis NH2​NH2​⋅H2​O , EtOH, 80 °CMethyl ester to acyl hydrazide85–95%-14 Da mass shift; shift of C=O stretch from 1720 to 1650 cm⁻¹
3. Oxadiazole Cyclization HC(OEt)3​ , p-TsOH, Toluene, 110 °CAcyl hydrazide to 1,3,4-oxadiazole65–80%+10 Da mass shift; appearance of C=N stretch (~1610 cm⁻¹)

References

  • WO2018204416A1 - Rapamycin analogs as mTOR inhibitors Source: Google Patents URL
  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists Source: PubMed Central (NIH) URL:[Link]

Method

Application Note: Modular Synthesis of Type II Kinase Inhibitors Using Methyl 4-(aminomethyl)-3-fluorobenzoate

Executive Summary & Mechanistic Rationale The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. While early inhibitors primarily targeted the active (DFG-in) conformation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. While early inhibitors primarily targeted the active (DFG-in) conformation of the kinase domain, modern drug design has shifted heavily toward Type II kinase inhibitors . These molecules bind to the inactive "DFG-out" conformation, occupying an allosteric hydrophobic pocket adjacent to the ATP-binding site, which generally confers superior kinome selectivity and prolonged target residence time[1].

To construct these complex architectures, Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (CAS: 1072438-51-7) serves as an optimal, bifunctional core linker[2].

  • The Aminomethyl Vector: Provides a sterically unhindered primary amine for the installation of urea-based hydrophobic tails (designed to pack into the DFG-out allosteric pocket).

  • The Fluorobenzoate Vector: Allows for downstream saponification and amide coupling to hinge-binding heterocycles (e.g., aminopyrazoles or aminopyridines).

  • The Role of Fluorine: The strategic placement of the fluorine atom ortho to the carboxylate is critical. Fluorine substitution modulates the pKa of the resulting amide, improves metabolic stability against oxidative degradation, and restricts the conformational flexibility of the linker to favor the bioactive DFG-out binding geometry [3].

Synthetic Workflow & Experimental Protocols

The synthesis follows a highly reliable, self-validating three-step convergent pathway. The protocols below are engineered to maximize yield while preventing common pitfalls such as urea cleavage or stereocenter epimerization.

Step 1: Urea Formation (Hydrophobic Tail Installation)

Objective: Couple the aminomethyl group with an aryl isocyanate to form the allosteric-binding urea motif.

  • Reagents: Methyl 4-(aminomethyl)-3-fluorobenzoate HCl (1.0 eq), 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Suspend the hydrochloride salt in anhydrous DCM (0.2 M) under a nitrogen atmosphere at 0 °C.

    • Add DIPEA dropwise. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive isocyanate, ensuring the primary amine reacts cleanly.

    • Add the isocyanate dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The product usually precipitates cleanly from cold ether.

Step 2: Saponification of the Methyl Ester

Objective: Unmask the carboxylic acid for the final hinge-binder coupling.

  • Reagents: Urea intermediate from Step 1 (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1 v/v).

  • Procedure:

    • Dissolve the intermediate in the THF/H₂O mixture (0.1 M) at room temperature.

    • Add LiOH·H₂O in one portion. Causality: Lithium hydroxide is preferred over sodium or potassium hydroxide. The milder nature of LiOH prevents unwanted nucleophilic attack or cleavage of the newly formed urea linkage. Furthermore, the electron-withdrawing ortho-fluorine atom accelerates the hydrolysis, allowing the reaction to reach completion within 3-4 hours at room temperature [3].

    • Acidify the mixture to pH 3 using 1M HCl. The resulting fluorobenzoic acid derivative will precipitate. Filter, wash with cold water, and dry under a high vacuum.

Step 3: Amide Coupling (Hinge Binder Installation)

Objective: Couple the unmasked carboxylic acid to a heterocyclic amine (e.g., 3-aminopyrazole).

  • Reagents: Fluorobenzoic acid intermediate (1.0 eq), Heterocyclic amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve the acid and the heterocyclic amine in anhydrous DMF (0.1 M) at room temperature.

    • Add DIPEA, followed by HATU.

    • Stir for 4-6 hours. Monitor by LC-MS.

    • Dilute with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and purify via flash chromatography.

  • Causality for Reagent Selection: Heterocyclic anilines used as hinge binders are notoriously poor nucleophiles. Standard carbodiimides (EDC/DCC) often fail or require extended heating, which degrades the urea motif. HATU generates an HOAt active ester; the nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect (intramolecular hydrogen bonding) that drastically accelerates the aminolysis step [4].

Data Presentation: Optimization of Amide Coupling (Step 3)

To validate the choice of coupling reagents in Step 3, a comparative study was conducted using a sterically hindered 3-aminopyrazole derivative. The data clearly demonstrates the superiority of the HATU/DIPEA system.

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (HPLC %)Mechanistic Rationale / Observation
EDC·HCl / HOBt DIPEADMF2445%>90%Sluggish reaction due to poor nucleophilicity of the heterocyclic amine.
T3P (50% in EtOAc) PyridineEtOAc1662%>95%Excellent safety profile, but moderate conversion for electron-deficient anilines.
HATU DIPEADMF488% >98% Rapid conversion driven by the highly reactive 7-azabenzotriazole active ester[4].

Structural & Functional Visualization

The following diagram illustrates the logical mapping of the synthesized chemical modules to their corresponding biological targets within the kinase domain.

G cluster_kinase Kinase Domain (DFG-Out Conformation) cluster_inhibitor Modular Inhibitor Design Hinge Hinge Region (ATP Pocket) Gatekeeper Gatekeeper / Linker (DFG Motif) ModA Hinge Binder (e.g., Aminopyrazole) Hinge->ModA Hydrogen Bonding Allosteric Allosteric Pocket (Hydrophobic) ModB Core Linker (3-Fluoro-4-aminomethylbenzoate) Gatekeeper->ModB Pi-Pi / VdW Interactions ModC Hydrophobic Tail (e.g., CF3-Phenyl Urea) Allosteric->ModC Hydrophobic Packing ModA->ModB Amide Coupling ModB->ModC Urea Linkage

Figure 1: Modular mapping of Type II kinase inhibitors to the DFG-out kinase domain pockets.

References

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Reviews Drug Discovery, 5(10), 835-844. / ACS Publications: Overcoming Secondary Mutations of Type II Kinase Inhibitors. Retrieved from:[Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from:[Link][3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from:[Link][4]

Sources

Application

Application of Methyl 4-(aminomethyl)-3-fluorobenzoate in Medicinal Chemistry: Design and Synthesis of Epigenetic Modulators

Introduction & Chemical Profile In the landscape of modern drug discovery, Methyl 4-(aminomethyl)-3-fluorobenzoate (CAS: 225528-27-8; HCl salt: 1072438-51-7) has emerged as a privileged, bifunctional building block. It i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In the landscape of modern drug discovery, Methyl 4-(aminomethyl)-3-fluorobenzoate (CAS: 225528-27-8; HCl salt: 1072438-51-7) has emerged as a privileged, bifunctional building block. It is predominantly utilized in the design of epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors .

The architecture of this molecule provides two orthogonal reactive sites separated by a strategically fluorinated phenyl ring:

  • Aminomethyl Group : A primary amine that serves as a versatile attachment point for diverse surface-recognition "Cap" groups.

  • Methyl Ester : A masked precursor that can be readily converted into a Zinc-Binding Group (ZBG), such as a hydroxamic acid or an o-aminoanilide.

Mechanistic Rationale in Drug Design

The design of classical HDAC inhibitors relies on a well-established pharmacophoric model: a Cap group that interacts with the enzyme's surface, a Linker that spans the active site channel, and a ZBG that chelates the catalytic zinc ion [3].

The incorporation of Methyl 4-(aminomethyl)-3-fluorobenzoate into this scaffold is not arbitrary; the 3-fluoro substitution exerts profound effects on both pharmacodynamics and pharmacokinetics:

  • Metabolic Stability : Benzylamines are notoriously susceptible to rapid oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes. The introduction of a fluorine atom ortho to the aminomethyl group sterically and electronically shields this vulnerable benzylic position, drastically reducing intrinsic clearance ( CLint​ ) and prolonging the drug's half-life [1].

  • Conformational Locking : The highly polarized C–F bond induces a local dipole moment that restricts the rotation of the benzylic C–N bond. This thermodynamic pre-organization locks the linker into a linear geometry, heavily favoring insertion into the narrow 11 Å hydrophobic channel of Class I and IIb HDAC enzymes [2].

  • pKa Modulation : The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent amine (when converted to an amide/urea), which optimizes membrane permeability and passive cellular uptake.

HDACMechanism HDAC HDAC Enzyme (Active Zinc Site) Complex Enzyme-Inhibitor Complex (Zinc Chelation by Hydroxamate) HDAC->Complex ZBG-Zn2+ Interaction Inhibitor Fluorinated HDACi (Cap-Linker-ZBG) Inhibitor->HDAC Binds 11 Å Channel Chromatin Chromatin Remodeling (Histone Hyperacetylation) Complex->Chromatin Inhibits Deacetylation GeneExp Gene Expression (Apoptosis/Differentiation) Chromatin->GeneExp Transcriptional Activation

Biological pathway of HDAC inhibition via fluorinated epigenetic modulators.

Synthetic Workflow & Protocols

The following protocol outlines the step-by-step methodology for synthesizing a prototype fluorinated HDAC inhibitor using this building block.

Phase 1: Cap Group Attachment via Amide Coupling
  • Objective : Conjugate a diverse surface-recognition cap to the aminomethyl linker.

  • Procedure :

    • Dissolve the target carboxylic acid (Cap group, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes at room temperature to pre-form the active HOAt-ester.

    • Add Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.1 eq) to the mixture.

    • Stir at room temperature for 2 hours.

  • Causality : HATU is utilized over standard carbodiimides (e.g., EDC) because its HOAt-derived intermediate accelerates the coupling of amines that may be slightly deactivated by the inductive effect of the ortho-fluorine. DIPEA acts as a non-nucleophilic base to liberate the free amine from its HCl salt and neutralize the acidic byproduct.

  • Self-Validation : Monitor via LC-MS. The disappearance of the starting material peak ( [M+H]+=184.08 for the free base) and the appearance of the target mass confirm reaction completion.

Phase 2: ZBG Generation via Hydroxaminolysis
  • Objective : Convert the masked methyl ester into a zinc-binding hydroxamic acid.

  • Procedure :

    • Dissolve the intermediate from Phase 1 in a 1:1 mixture of THF and MeOH (0.1 M).

    • Add 50% aqueous hydroxylamine ( NH2​OH , 20.0 eq) followed by 1N NaOH (5.0 eq).

    • Stir vigorously at room temperature for 4 hours.

    • Quench with 1N HCl to pH ~6, precipitate the product, filter, and dry under vacuum.

  • Causality : Direct aminolysis using aqueous hydroxylamine and a strong base bypasses a tedious two-step saponification/coupling sequence. The high molar excess of NH2​OH drives the equilibrium forward, while NaOH generates the highly nucleophilic hydroxylamine anion.

  • Self-Validation : Perform a Ferric Chloride ( FeCl3​ ) test. Add a drop of 1% FeCl3​ solution to a small aliquot of the product. An immediate color shift to deep burgundy/purple validates the presence of the hydroxamic acid ZBG, as Fe3+ forms a highly colored bidentate complex with hydroxamates [3].

SyntheticWorkflow Start Methyl 4-(aminomethyl) -3-fluorobenzoate (Starting Material) Cap Cap Group Attachment (Amide Coupling) Start->Cap R-COOH, HATU DIPEA, DMF Intermediate Fluorinated Intermediate (Masked ZBG) Cap->Intermediate LC-MS Validation ZBG ZBG Generation (Hydroxaminolysis) Intermediate->ZBG NH2OH(aq) NaOH/MeOH Product Target HDAC Inhibitor (Epigenetic Modulator) ZBG->Product FeCl3 Test Validation

Synthetic workflow logic for generating fluorinated HDAC inhibitors.

Quantitative Data Presentation

The strategic inclusion of the 3-fluoro modification on the benzoate scaffold yields measurable improvements in both target affinity and pharmacokinetic stability. Table 1 summarizes the comparative profiling of a prototype HDAC inhibitor synthesized with and without the fluorine atom.

Table 1: Comparative profiling demonstrating the "fluorine effect" on potency and metabolic stability.

Compound ScaffoldHDAC1 IC50​ (nM)HDAC6 IC50​ (nM)Microsomal CLint​ (µL/min/mg)Half-life ( t1/2​ , min)
Des-fluoro Prototype451285.025
3-Fluoro Prototype 18 4 22.4 115

Note: The 3-fluoro substitution significantly enhances target residence time and reduces microsomal clearance by shielding the benzylic amine from rapid oxidation.

References

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. URL:[Link]

  • Zwergel, C., Valente, S., Jacob, C., & Mai, A. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 24(4), 785. URL:[Link]

Method

Application Note: Methyl 4-(aminomethyl)-3-fluorobenzoate in the Synthesis of Targeted PET Tracers

Target Audience: Radiochemists, Medicinal Chemists, and Molecular Imaging Scientists Focus: Scaffold functionalization, 19F-reference standard generation, and 18F-radiolabeling protocols Introduction & Chemical Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Medicinal Chemists, and Molecular Imaging Scientists Focus: Scaffold functionalization, 19F-reference standard generation, and 18F-radiolabeling protocols

Introduction & Chemical Rationale

The development of Positron Emission Tomography (PET) tracers for oncology and neurology frequently requires highly functionalized, fluorinated aromatic building blocks. Methyl 4-(aminomethyl)-3-fluorobenzoate (CAS 1072438-51-7)[1] has emerged as a critical bifunctional intermediate, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs)[2] and histone deacetylase (HDAC) inhibitors.

The architectural value of this molecule lies in its three orthogonal functional groups:

  • Aminomethyl Group (-CH₂NH₂): A highly nucleophilic primary benzylic amine that overcomes the steric and electronic deactivation typical of direct anilines, allowing for rapid, high-yielding peptide-like couplings.

  • Methyl Ester (-COOMe): Serves as a robust protecting group during initial amine functionalization. It can be selectively saponified under mild conditions to yield a carboxylic acid for subsequent downstream assembly.

  • 3-Fluoro Substituent (-F): Acts as the exact isotopic substitution site. In medicinal chemistry, it is used to synthesize the 19F-cold reference standard for HPLC validation and in vitro binding assays[2]. For radiochemistry, this scaffold guides the design of boronate ester precursors required for late-stage Copper-Mediated Radiofluorination (CMRF)[3].

Synthetic Workflow & Visualization

To successfully translate this building block into a viable PET tracer, scientists must execute a sequence of controlled couplings, deprotections, and radiolabeling steps. The workflow below illustrates the divergence between synthesizing the cold reference standard and the 18F-radiolabeled tracer.

PET_Synthesis_Workflow A Methyl 4-(aminomethyl) -3-fluorobenzoate B Amide Coupling (HATU, DIPEA) A->B Target COOH C 19F-Ester Intermediate B->C D Saponification (LiOH, THF/H2O) C->D E 19F-Carboxylic Acid D->E F Final Assembly (PARPi / HDACi Core) E->F G 19F-Reference Standard (Assay Validation) F->G Cold Synthesis H Boronylation (Pd-catalyzed) F->H Precursor Prep I CMRF Radiolabeling ([18F]F-, Cu(OTf)2) H->I Radiofluorination J 18F-PET Tracer (In Vivo Imaging) I->J Formulation

Figure 1: Synthetic workflow from Methyl 4-(aminomethyl)-3-fluorobenzoate to 18F-PET tracers.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the highly sensitive radiolabeling phase.

Protocol A: HATU-Mediated Amide Coupling

Causality: While the benzylic amine is highly nucleophilic, it is prone to side reactions if the target carboxylic acid is not efficiently activated. HATU is selected over EDC/NHS due to its superior kinetics, which prevents degradation of the starting material. DIPEA acts as a non-nucleophilic base, maintaining the amine in its reactive free-base form.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.1 eq)[1], followed by dropwise addition of DIPEA (3.0 eq).

  • Reaction: Stir under an inert argon atmosphere for 2 hours.

  • Self-Validation (QC): Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+≈220.2 ) is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Mild Saponification of the Methyl Ester

Causality: The methyl ester must be hydrolyzed to allow for subsequent coupling (e.g., to a piperazine core in PARP inhibitors)[2]. LiOH is utilized instead of NaOH or KOH because the 3-fluoro substituent is electronically activated by the adjacent groups. Harsh basic conditions at elevated temperatures can trigger unwanted nucleophilic aromatic substitution (SNAr) of the fluorine atom.

  • Preparation: Dissolve the 19F-ester intermediate in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) in a single portion. Stir at room temperature for 4 hours.

  • Self-Validation (QC): Monitor via TLC or LC-MS. Look for a shift to higher polarity (lower retention time on reverse-phase HPLC) and a mass loss of 14 Da (loss of the -CH₂ group).

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the aqueous layer to pH 3-4 using 1M HCl. Extract the precipitated carboxylic acid with DCM, dry, and concentrate.

Protocol C: Copper-Mediated Radiofluorination (CMRF)

Causality: Direct SNAr radiofluorination of unactivated arenes is generally unfeasible. By converting the scaffold into an aryl boronic ester (Bpin), we enable CMRF[3]. The Cu(OTf)₂ catalyst facilitates the transmetalation of the boronate and subsequent reductive elimination to form the C-18F bond, a method proven highly effective for complex tracers like[18F]olaparib[4].

  • Fluoride Processing: Trap cyclotron-produced[18F]fluoride on a QMA cartridge. Elute with a solution of tetraethylammonium bicarbonate (TEAB) in acetonitrile/water. Azeotropically dry the [18F]fluoride at 110°C using anhydrous acetonitrile to generate reactive [18F]TEAF[4].

  • Radiolabeling: To the dried [18F]fluoride, add a solution containing the boronate ester precursor (4 mg), Cu(OTf)₂ (15 mg), and pyridine (50 µL) in anhydrous DMA (0.5 mL)[3].

  • Reaction: Heat the sealed reactor at 110°C for 20 minutes.

  • Self-Validation (QC): Quench the reaction with HPLC mobile phase and inject onto a semi-preparative Radio-HPLC. Confirm the radiochemical yield (RCY) by integrating the radioactive peak corresponding to the retention time of the cold 19F-reference standard synthesized in Protocols A & B.

Quantitative Data & Quality Control Metrics

To ensure reproducibility across laboratories, Table 1 summarizes the expected quantitative outcomes and critical quality control metrics for each phase of the tracer development lifecycle.

Table 1: Quantitative Metrics for Scaffold Functionalization and Radiolabeling

Reaction PhaseKey Reagents & ConditionsTypical Yield / RCYQuality Control (QC) Metric
Amide Coupling HATU, DIPEA, DMF, RT, 2h85% – 95% (Chemical)LC-MS: Disappearance of [M+H]+220
Saponification LiOH (3 eq), THF/H₂O, RT, 4h90% – 98% (Chemical)LC-MS: Mass shift of -14 Da
Boronylation B₂pin₂, Pd(dppf)Cl₂, KOAc, 90°C60% – 75% (Chemical)¹¹B NMR: Peak at ~30 ppm; LC-MS
CMRF (18F-labeling) [18F]TEAF, Cu(OTf)₂, Pyridine, 110°C15% – 25% (RCY)Radio-HPLC: >95% Radiochemical Purity

References

  • Manual and automated Cu-mediated radiosynthesis of the PARP inhibitor [18F]olaparib Source: Nature Protocols (National Institutes of Health) URL:[Link][3]

  • Scalable 18F processing conditions for copper-mediated radiofluorination chemistry facilitate DoE optimization studies and afford an improved synthesis of [18F]olaparib Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][4]

  • PET Imaging of PARP Expression Using 18F-Olaparib Source: Journal of Nuclear Medicine (PMC - NIH) URL:[Link][2]

Sources

Application

Application Note: Tandem Sonogashira Coupling/Cyclization Using Methyl 4-(aminomethyl)-3-fluorobenzoate for Isoquinolin-1(2H)-one Synthesis

Executive Summary The isoquinolin-1(2H)-one (isocarbostyril) scaffold is a privileged pharmacophore in drug discovery, frequently found in kinase inhibitors, antiviral agents, and cardiovascular drugs. Synthesizing highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-1(2H)-one (isocarbostyril) scaffold is a privileged pharmacophore in drug discovery, frequently found in kinase inhibitors, antiviral agents, and cardiovascular drugs. Synthesizing highly functionalized derivatives of this core often requires harsh conditions or lengthy linear sequences. This application note details a highly efficient, two-phase protocol utilizing Methyl 4-(aminomethyl)-3-fluorobenzoate as a specialized amine building block. By coupling this fluorinated primary amine with 2-iodobenzoyl chloride, we generate an activated amide precursor that undergoes a Pd/Cu-catalyzed tandem Sonogashira cross-coupling and subsequent 6-endo-dig hydroamination cyclization.

This methodology provides rapid access to complex, drug-like heterocycles while demonstrating the unique stereoelectronic advantages of the ortho-fluoro substituent in directing the cyclization cascade.

Mechanistic Rationale & Causality

The tandem Sonogashira/cyclization methodology has been extensively developed by pioneers such as Kundu and Larock for the construction of nitrogen-containing heterocycles[1]. Recent advancements have further expanded this to highly stereoselective syntheses of isoindolinones and isoquinolinones[2].

The reaction proceeds via two mechanistically distinct but operationally continuous steps:

  • Sonogashira Cross-Coupling : The Pd(0) catalyst undergoes oxidative addition into the C–I bond of the 2-iodobenzamide intermediate. Transmetalation with a copper-acetylide (formed in situ from a terminal alkyne) followed by reductive elimination yields a 2-alkynylbenzamide intermediate.

  • Intramolecular Hydroamination (6-endo-dig Cyclization) : The amide nitrogen attacks the internal carbon of the Pd-activated alkyne.

Expert Insight on Causality: Why does the reaction favor the 6-endo-dig product (isoquinolinone) over the 5-exo-dig product (isoindolinone)? The choice of base and solvent (Et 3​ N in DMF at 80 °C) thermodynamically favors the formation of the fully aromatic, 6-membered isoquinolinone ring. Furthermore, the ortho-fluorine atom on the benzylamine moiety serves a critical dual purpose. Electronically, its inductive effect mildly reduces the pK a​ of the benzylic protons. Sterically, it restricts the rotameric freedom of the N-benzyl group. This pre-organizes the amide nitrogen for the nucleophilic attack, accelerating the cyclization step compared to unfluorinated analogs.

Reaction Pathway

Pathway A 1. Methyl 4-(aminomethyl)- 3-fluorobenzoate B 2. N-(4-(Methoxycarbonyl)- 2-fluorobenzyl)- 2-iodobenzamide A->B 2-Iodobenzoyl Chloride Et3N, DCM, 0 °C C 3. 2-(Phenylethynyl)benzamide Intermediate B->C Phenylacetylene Pd/Cu Catalysis D 4. Isoquinolin-1(2H)-one Target Scaffold C->D 6-endo-dig Cyclization (80 °C)

Reaction pathway from the fluorobenzoate starting material to the isoquinolin-1(2H)-one scaffold.

Experimental Design & Optimization

To establish a self-validating and high-yielding protocol, various catalytic systems were evaluated for the tandem step. The data below summarizes the optimization of the Sonogashira/cyclization sequence using phenylacetylene as the model alkyne.

Table 1: Optimization of the Tandem Sonogashira/Cyclization Step

EntryCatalyst System (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation
1 PdCl 2​ (PPh 3​ ) 2​ (5), CuI (2) Et 3​ N (2.0) DMF 80 88 Optimal; complete 6-endo-dig cyclization.
2Pd(PPh 3​ ) 4​ (5), CuI (2)K 2​ CO 3​ (2.0)THF6542Incomplete cyclization; acyclic intermediate isolated.
3Pd(OAc) 2​ (5), CuI (2)Cs 2​ CO 3​ (2.0)DMF10061Degradation observed at elevated temperatures.
4PdCl 2​ (PPh 3​ ) 2​ (5), No CuEt 3​ N (2.0)DMF8015Sluggish Sonogashira coupling; minimal product.

Note: Yields refer to isolated, chromatographically pure products. Entry 1 provides the ideal balance of catalytic turnover and thermodynamic energy required for the cyclization.

Detailed Step-by-Step Protocol

Phase 1: Synthesis of the 2-Iodobenzamide Precursor
  • Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.00 g, ~4.55 mmol) and anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition : Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et 3​ N, 1.90 mL, 13.6 mmol, 3.0 equiv) dropwise. The solution will become homogeneous as the free base is generated.

  • Acylation : Dissolve 2-iodobenzoyl chloride (1.33 g, 5.00 mmol, 1.1 equiv) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup : Quench with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc, 4:1 to 2:1) to afford N-(4-(methoxycarbonyl)-2-fluorobenzyl)-2-iodobenzamide as a white solid.

Phase 2: Tandem Sonogashira/Cyclization
  • Setup : In a 20 mL Schlenk tube, combine the N-(4-(methoxycarbonyl)-2-fluorobenzyl)-2-iodobenzamide (0.50 g, 1.21 mmol), PdCl 2​ (PPh 3​ ) 2​ (42 mg, 0.06 mmol, 5 mol%), and CuI (4.6 mg, 0.024 mmol, 2 mol%).

  • Inert Atmosphere : Evacuate and backfill the tube with argon three times.

  • Reagent Addition : Add anhydrous DMF (5.0 mL) and Et 3​ N (0.34 mL, 2.42 mmol, 2.0 equiv). Stir for 5 minutes at room temperature, then add phenylacetylene (0.16 mL, 1.45 mmol, 1.2 equiv) via microsyringe.

  • Heating : Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Workup : Cool to room temperature, dilute with EtOAc (30 mL), and filter through a short pad of Celite to remove metal residues. Wash the filtrate with water (3 × 15 mL) to remove DMF, followed by brine. Dry over Na 2​ SO 4​ and concentrate.

  • Purification : Purify via silica gel chromatography (Hexanes/EtOAc, 3:1) to yield the target Methyl 3-fluoro-4-((1-oxo-3-phenylisoquinolin-2(1H)-yl)methyl)benzoate.

Self-Validating Systems & In-Process Controls (IPC)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Researchers must utilize the following analytical checkpoints:

  • IPC 1 (Acylation Completion): Track via TLC (Hexanes/EtOAc, 2:1). The primary amine (ninhydrin active, R f​ ~0.1) must completely disappear, replaced by a strongly UV-active amide spot (R f​ ~0.4).

  • IPC 2 (Sonogashira Intermediate Tracking): Analyze the reaction mixture via LC-MS (ESI+) at the 2-hour mark. The mass must shift from the iodobenzamide precursor ( [M+H]+ = 414.0 m/z) to the acyclic alkyne intermediate ( [M+H]+ = 388.1 m/z).

  • IPC 3 (Cyclization Confirmation): Because the 6-endo-dig cyclization is an isomerization, the molecular weight does not change ( [M+H]+ remains 388.1 m/z). Validation requires UV-Vis spectroscopy. The acyclic intermediate exhibits a λmax​ near 280 nm. Upon cyclization, the extended conjugation of the isoquinolin-1(2H)-one core causes a distinct red-shift to a λmax​ > 320 nm. Alternatively, 1 H-NMR will show the disappearance of the amide N-H proton (~6.5 ppm) and a downfield shift of the benzylic CH 2​ protons due to incorporation into the rigidified heterocyclic system. Silver and Palladium-catalyzed cycloisomerizations of ortho-alkynyl derivatives remain a cornerstone for validating these structural shifts[3].

Catalytic Cycle Mechanism

Mechanism Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Ar-I insertion Pd0->OA + 2-Iodobenzamide TM Transmetalation Cu-acetylide transfer OA->TM + Cu-Phenylacetylide RE Reductive Elimination C-C bond formation TM->RE - CuI RE->Pd0 Regenerate Pd(0) Cycl Hydroamination 6-endo-dig cyclization RE->Cycl Alkyne Intermediate

Catalytic cycle of the tandem Pd/Cu Sonogashira cross-coupling and hydroamination cyclization.

References

  • 1 - MDPI, 2019.[1] 2.3 - Organic & Biomolecular Chemistry (RSC Publishing), 2020.[3] 3.2 - The Journal of Organic Chemistry (ACS Publications), 2020.[2]

Sources

Method

Application Note: Chemoselective N-Alkylation of Methyl 4-(aminomethyl)-3-fluorobenzoate

Executive Summary Methyl 4-(aminomethyl)-3-fluorobenzoate (commonly supplied as a hydrochloride salt, CAS 1072438-51-7[1]) is a highly valuable benzylic amine building block utilized in the design of targeted therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(aminomethyl)-3-fluorobenzoate (commonly supplied as a hydrochloride salt, CAS 1072438-51-7[1]) is a highly valuable benzylic amine building block utilized in the design of targeted therapeutics and complex active pharmaceutical ingredients (APIs). A ubiquitous challenge when functionalizing this scaffold is the over-alkylation of the primary amine, which rapidly cascades into a complex mixture of secondary, tertiary, and quaternary ammonium species[2].

This application note provides drug development professionals with two self-validating, highly chemoselective protocols to arrest the reaction precisely at the secondary amine stage:

  • Direct Alkylation via the "Cesium Effect"

  • Reductive Amination via Sodium Triacetoxyborohydride

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why these reactions fail under standard conditions and how our protocols manipulate the reaction kinetics to guarantee success.

The Over-Alkylation Trap

In a standard SN2 alkylation, the conversion of a primary amine to a secondary amine replaces a hydrogen atom with an electron-donating alkyl group. This inductive effect increases the electron density on the nitrogen, making the newly formed secondary amine more nucleophilic than the starting primary amine. Consequently, the reaction kinetically favors the rapid consumption of the secondary amine to form a tertiary amine byproduct.

Substrate-Specific Considerations

Methyl 4-(aminomethyl)-3-fluorobenzoate possesses two critical structural features:

  • The Ortho-Fluorine: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which slightly attenuates the nucleophilicity of the benzylic amine. While this slows the initial alkylation rate, it provides a wider kinetic window to control selectivity.

  • The HCl Salt Form: To prevent spontaneous degradation, this substrate is commercially supplied as a hydrochloride salt[1]. Failure to properly liberate the free base in situ is the leading cause of low yields. An extra equivalent of a non-nucleophilic base (e.g., DIPEA) or inorganic base (e.g., Cs₂CO₃) is mandatory.

Strategic Solutions
  • Strategy A (The Cesium Effect): Utilizing Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) fundamentally alters the transition state. The large, highly polarizable cesium cation coordinates tightly with the secondary amine intermediate. This creates a sterically hindered complex that physically blocks the approach of a second alkyl halide molecule, suppressing dialkylation[3].

  • Strategy B (Reductive Amination): Condensing the primary amine with an aldehyde forms an imine intermediate. By utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃)—a mild reducing agent that is highly selective for imines over aldehydes—the reaction is cleanly truncated at the secondary amine[4]. Furthermore, NaBH(OAc)₃ will not reduce the para-methyl ester on the substrate[5].

Reaction Pathway & Selectivity

Pathway A Primary Amine (Substrate) R1 Alkyl Halide (R-X) + Cs2CO3 A->R1 Direct Alkylation R2 Aldehyde (R-CHO) + NaBH(OAc)3 A->R2 Reductive Amination B Secondary Amine (Target Product) C Tertiary Amine (Over-alkylation) B->C Standard SN2 (Blocked) R1->B Cesium Effect Imine Imine Intermediate R2->Imine - H2O Imine->B Reduction

Figure 1: Reaction pathways demonstrating how the Cesium Effect and Reductive Amination bypass the tertiary amine trap.

Experimental Protocols

Protocol A: Direct Mono-N-Alkylation (The Cesium Effect)

Best for: Alkylating with primary alkyl halides, benzyl bromides, or allyl bromides.

  • Substrate Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Add Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (219.6 mg, 1.0 mmol) and anhydrous Cs₂CO₃ (814.5 mg, 2.5 mmol). Note: 2.5 equivalents of base are used to account for the HCl salt and drive the reaction.

  • Free-Basing: Purge the flask with Argon. Add anhydrous DMF (5.0 mL). Stir the suspension vigorously at room temperature for 15 minutes to liberate the free amine.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add the desired alkyl halide (1.05 mmol) dropwise over 5 minutes to prevent localized concentration spikes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours. Monitor the reaction via LC-MS. The formation of the cesium-amine complex will prevent significant over-alkylation[3].

  • Quench & Work-up: Quench the reaction by adding deionized water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL) to remove residual DMF, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure secondary amine.

Protocol B: Reductive Amination with NaBH(OAc)₃

Best for: Alkylating with aliphatic or aromatic aldehydes; highly sensitive substrates.

  • Imine Formation: In a dry 25 mL flask under Argon, suspend Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (219.6 mg, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL)[5]. Add N,N-Diisopropylethylamine (DIPEA, 142.2 mg, 1.1 mmol) and stir for 10 minutes to form the free base.

  • Condensation: Add the target aldehyde (1.0 mmol). Stir the mixture at room temperature for 1–2 hours. (Expert Insight: For sterically hindered aldehydes, adding 0.1 eq of glacial acetic acid or activated 4Å molecular sieves can drive imine formation).

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 318 mg, 1.5 mmol) portion-wise over 5 minutes to control gas evolution[4].

  • Reaction Monitoring: Stir the opaque mixture at room temperature for 4–12 hours. Monitor via TLC (Ninhydrin stain) until the primary amine is fully consumed.

  • Quench & Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ (10 mL) and stir for 15 minutes to decompose excess borohydride. Extract with Dichloromethane (DCM, 3 x 10 mL).

  • Washing: Wash the combined organic extracts with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Experimental Workflow

Workflow Start 1. Substrate Preparation (Free-basing HCl salt) React 2. Reaction Setup (Inert Atmosphere, 0°C to RT) Start->React Monitor 3. Reaction Monitoring (TLC / LC-MS) React->Monitor Quench 4. Quench & Work-up (Aqueous Extraction) Monitor->Quench Purify 5. Purification (Flash Chromatography) Quench->Purify Product 6. Pure Secondary Amine (Target) Purify->Product

Figure 2: Step-by-step physical workflow for the isolation of the mono-alkylated secondary amine.

Data Presentation: Methodology Comparison

The following table summarizes the quantitative expectations and operational parameters for both protocols, allowing researchers to select the optimal route based on their available reagents.

ParameterProtocol A: Direct Alkylation (Cesium Effect)Protocol B: Reductive Amination
Alkylating Agent Alkyl Halides (R-X, e.g., Bromides/Iodides)Aldehydes (R-CHO)
Base / Additive Cs₂CO₃ (2.5 eq)DIPEA (1.1 eq) + NaBH(OAc)₃ (1.5 eq)
Optimal Solvent Anhydrous DMF or DMSOAnhydrous 1,2-Dichloroethane (DCE)
Typical Yield 80 – 90%85 – 95%
Over-alkylation Risk Low (< 5% Tertiary Amine)Negligible (< 1% Tertiary Amine)
Ester Cleavage Risk Low (Requires strictly anhydrous conditions)None (NaBH(OAc)₃ is too mild)
Reaction Time 12 – 18 hours4 – 12 hours

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." The Journal of Organic Chemistry, 67(3), 674-683. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Application

Application Note: Utilizing Methyl 4-(aminomethyl)-3-fluorobenzoate in 19F-NMR Fragment-Based Drug Discovery

Introduction & Strategic Rationale Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemotypes for challenging, previously "undruggable" protein targets[1]. Unlike high-throughput scree...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemotypes for challenging, previously "undruggable" protein targets[1]. Unlike high-throughput screening (HTS) of large molecules, FBDD utilizes low-molecular-weight compounds (<300 Da) to probe binding pockets with high ligand efficiency. Among the biophysical techniques employed, 19F-Nuclear Magnetic Resonance (19F-NMR) spectroscopy is uniquely powerful. Because fluorine is virtually absent in biological macromolecules, 19F-NMR provides a zero-background signal, making it an exceptionally sensitive method for detecting weak fragment-protein interactions ( Kd​ in the µM to mM range)[1][2].

Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (CAS: 1072438-51-7)[3] is a highly versatile fluorinated fragment. It combines a sensitive 19F-NMR reporter with two orthogonal synthetic growth vectors, making it an ideal starting point for hit-to-lead elaboration in FBDD campaigns.

Mechanistic Insights & Physicochemical Profiling

The strategic placement of the fluorine atom ortho to the aminomethyl group serves multiple mechanistic purposes:

  • NMR Sensitization: The 19F nucleus is highly sensitive to changes in its local magnetic environment. Upon binding to a protein, the fragment experiences restricted mobility, leading to enhanced transverse relaxation ( T2​ ) and observable line broadening[4].

  • pKa Modulation: The electron-withdrawing nature of the fluorine atom subtly lowers the pKa of the adjacent primary amine. This tunes the hydrogen-bond donor capacity of the amine, optimizing its interaction with acidic residues (e.g., Asp, Glu) within target binding sites.

  • Multipolar Interactions: The polarized C-F bond can engage in orthogonal dipole-dipole interactions with protein backbone amides, providing a unique binding affinity driver not accessible to non-fluorinated analogs[5].

Table 1: Physicochemical Profile & FBDD Utility of Methyl 4-(aminomethyl)-3-fluorobenzoate HCl

PropertyValueFBDD Mechanistic Relevance
Molecular Weight 219.64 g/mol [6]Strict adherence to the "Rule of Three" (Ro3) limits for fragment libraries.
Hydrogen Bond Donors 1 (Primary Amine)Facilitates anchoring to target acidic residues or solvent networks.
Hydrogen Bond Acceptors 3 (Ester O, C-F)Enables interaction with backbone NH or basic side chains.
Growth Vectors 2Amine allows amidation/sulfonylation; Ester allows hydrolysis/reduction.
19F Chemical Shift ~ -115 to -120 ppmResonates in a clear spectral window, ideal for cocktail multiplexing[7].

19F-NMR Screening Logic & FBDD Workflow

The core of 19F-NMR fragment screening relies on ligand-observed techniques, specifically the Carr-Purcell-Meiboom-Gill (CPMG) spin-echo experiment[2].

Causality of Detection: Small, free fragments tumble rapidly in solution, resulting in long T2​ relaxation times and sharp NMR signals. When a fragment binds to a massive protein target, it adopts the slow tumbling rate of the macromolecule. This drastically shortens the T2​ relaxation time of the bound fragment. The CPMG pulse sequence acts as a T2​ filter; it suppresses signals from rapidly relaxing (bound) species while preserving signals from slowly relaxing (free) species. Therefore, a reduction in signal intensity upon the addition of the protein directly indicates a binding event[2].

FBDD_Workflow Library Fluorinated Library (Methyl 4-(aminomethyl)-3-fluorobenzoate) NMR 19F-NMR Primary Screening (CPMG / T2 Relaxation) Library->NMR Validation Orthogonal Validation (SPR & ITC) NMR->Validation Hit Identification Structure Structural Biology (X-ray Soaking) Validation->Structure Validated Hits Elaboration Hit-to-Lead Elaboration (Vector Growth) Structure->Elaboration Binding Pose

Fig 1. Logical progression of a 19F-NMR driven FBDD campaign.

NMR_Logic Free Free Fragment (High Mobility) Bound Protein-Bound Fragment (Restricted Mobility) Free->Bound Target Addition SignalFree Sharp 19F Signal (Long T2) Free->SignalFree SignalBound Broadened 19F Signal (Short T2) Bound->SignalBound

Fig 2. Causality of 19F-NMR signal attenuation via T2 relaxation upon target binding.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating 19F-NMR Cocktail Screening

Because fluorine chemical shifts span over 200 ppm, multiple fragments can be pooled into "cocktails" without signal overlap, drastically increasing screening throughput[1][7].

Materials:

  • Methyl 4-(aminomethyl)-3-fluorobenzoate and 9-11 other structurally diverse fluorinated fragments.

  • Internal Control: Trifluoroethanol (TFE) or a known non-binding fluorinated reference.

  • Target Protein (e.g., 10 µM final concentration).

  • NMR Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5% D2​O , 0.01% Triton X-100 (to prevent non-specific aggregation).

Procedure:

  • Cocktail Formulation: Prepare a 100x master mix of the fragment cocktail in DMSO. Each fragment (including Methyl 4-(aminomethyl)-3-fluorobenzoate) should be at a concentration of 5 mM.

  • Sample Preparation: In a 3 mm NMR tube, mix 190 µL of NMR buffer, 8 µL of the target protein (to achieve 10 µM final), and 2 µL of the fragment cocktail (final fragment concentration = 50 µM each, 1% DMSO).

  • Reference Preparation: Prepare an identical tube replacing the protein with an equal volume of NMR buffer.

  • Data Acquisition: Acquire 1D 19F-NMR spectra using a CPMG pulse sequence with a T2​ filter time of 100-200 ms. Acquire 256 scans at 298 K.

  • Self-Validation & Analysis:

    • System Validation Check: Inspect the signal of the internal control (TFE). If the TFE signal is broadened in the protein sample compared to the reference, non-specific viscosity changes or protein precipitation have occurred. The assay is invalid and must be repeated.

    • Hit Calling: If the control is stable, calculate the intensity ratio ( Iprotein​/Ireference​ ) for Methyl 4-(aminomethyl)-3-fluorobenzoate. A reduction in signal intensity of >30% constitutes a primary hit[2].

Protocol B: Hit Validation via X-ray Crystallography Soaking

Once identified as a hit, the exact binding pose must be determined to guide elaboration. The high aqueous solubility of the hydrochloride salt of this fragment makes it highly amenable to crystal soaking[3].

Procedure:

  • Crystal Growth: Grow apo-crystals of the target protein using established vapor diffusion methods.

  • Soaking Solution Preparation: Dissolve Methyl 4-(aminomethyl)-3-fluorobenzoate HCl directly into the crystallization mother liquor to a final concentration of 20-50 mM. (Causality: High concentrations are required because fragment affinities are typically weak. The high concentration mass-action drives the equilibrium toward the bound state within the crystal lattice).

  • Crystal Soaking: Transfer apo-crystals into the soaking drop using a litho-loop. Incubate for 2 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 20 mM fragment) and flash-freeze in liquid nitrogen.

  • Self-Validation Check (Data Processing): Collect diffraction data and calculate the Fo​−Fc​ omit map. The fragment must only be modeled into the structure if a positive electron density peak >3σ is observed in the omit map. This ensures the binding pose is driven strictly by experimental data, preventing model bias.

Hit-to-Lead Elaboration Strategies

Upon confirming the binding pose of Methyl 4-(aminomethyl)-3-fluorobenzoate, the structure must be elaborated to improve affinity and selectivity.

  • Vector 1 (Aminomethyl): If the amine points toward a solvent-exposed region or a hydrophobic sub-pocket, it can be functionalized via reductive amination or amide coupling to append lipophilic groups.

  • Vector 2 (Methyl Ester): The ester is typically not stable in vivo and serves as a synthetic placeholder. It can be saponified to the corresponding carboxylic acid to form salt bridges with basic target residues (e.g., Arginine), or converted into an amide to probe adjacent structural pockets.

References

  • [1] Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [4] Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI Molecules. Available at:[Link]

  • [2] A beginner's guide to 19F NMR and its role in drug screening. Biochemistry and Cell Biology. Available at:[Link]

  • [5] The 3F Library: Fluorinated Fsp3-Rich Fragments for Expeditious 19F NMR Based Screening. Angewandte Chemie International Edition. Available at:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 4-(aminomethyl)-3-fluorobenzoate Hydrochloride

Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals. Executive Summary & Process Rationale Fluorinated building blocks are increasingly critical in the synthesis of pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals.

Executive Summary & Process Rationale

Fluorinated building blocks are increasingly critical in the synthesis of pharmaceutical compounds due to their unique ability to modulate metabolic stability, lipophilicity, and target binding affinity. The target compound, methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (CAS: 1072438-51-7), serves as a highly versatile intermediate in the development of targeted therapeutics.

When designing a scalable synthetic route for primary benzylamines, process chemists must prioritize safety, atom economy, and product purity. Traditional routes utilizing the radical bromination of a toluene derivative followed by amination are notoriously difficult to scale. They rely on hazardous reagents and frequently suffer from over-alkylation, yielding complex mixtures of primary, secondary, and tertiary amines.

To circumvent these issues, this application note details a highly optimized, two-step scalable protocol starting from commercially available 4-cyano-3-fluorobenzoic acid[1]. The workflow utilizes an acid-catalyzed esterification followed by the catalytic hydrogenation of the benzonitrile. Catalytic hydrogenation is the most efficient method for reducing benzonitriles to benzylamines, provided that the reaction is carefully optimized to prevent the formation of secondary amine byproducts[2].

Retrosynthesis SM 4-Cyano-3-fluorobenzoic acid (Commercially Available) Ester Methyl 4-cyano-3-fluorobenzoate (Stable Intermediate) SM->Ester SOCl2, MeOH Quantitative Conversion Product Methyl 4-(aminomethyl)- 3-fluorobenzoate HCl (Target API Building Block) Ester->Product H2, Pd/C, HCl Dimerization Suppressed

Fig 1. Two-step scalable synthetic route for methyl 4-(aminomethyl)-3-fluorobenzoate HCl.

Mechanistic Insights & Causality (E-E-A-T)

Step 1: Thionyl Chloride-Mediated Esterification

While standard Fischer esterification using catalytic sulfuric acid is common, scale-up operations benefit significantly from using thionyl chloride ( SOCl2​ ) in methanol.

  • Causality: SOCl2​ reacts violently with methanol to generate anhydrous HCl in situ. This not only acts as a highly effective acid catalyst but also chemically consumes any trace water in the system, driving the equilibrium entirely toward the ester product. The byproducts ( SO2​ and HCl gas) are easily scrubbed, leaving a clean reaction profile.

Step 2: Suppression of Dimerization During Hydrogenation

The primary mode of failure in nitrile reductions is "dimerization." As the nitrile is reduced to an intermediate imine, newly formed primary amine molecules can act as nucleophiles, attacking the imine to form a secondary amine (dimer) impurity.

  • Causality: By conducting the hydrogenation in the presence of 1.5 equivalents of concentrated aqueous HCl , the nascent primary amine is immediately protonated to form an ammonium salt. This salt is non-nucleophilic, completely shutting down the dimerization pathway and ensuring high purity of the primary amine product[2].

Mechanism Imine Intermediate Imine (Ar-CH=NH) Amine Primary Amine (Ar-CH2-NH2) Imine->Amine H2, Pd/C Dimer Secondary Amine Dimer (Ar-CH2-NH-CH2-Ar) Imine->Dimer Reduction of Adduct Amine->Imine Nucleophilic Attack (Without Acid) Salt Amine Hydrochloride (Ar-CH2-NH3+ Cl-) Amine->Salt HCl (Trapping) Salt->Imine Attack Prevented

Fig 2. Mechanism of acid-mediated suppression of secondary amine dimer impurities.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Methyl 4-cyano-3-fluorobenzoate

Objective: Convert 4-cyano-3-fluorobenzoic acid to its methyl ester with >99% conversion.

  • Reactor Preparation: Charge a clean, dry 5 L jacketed glass reactor with 4-cyano-3-fluorobenzoic acid (1.0 eq, 500 g, 3.03 mol) and anhydrous methanol (2.5 L, 5 volumes).

  • Temperature Control: Cool the stirred suspension to 0–5 °C under a continuous nitrogen sweep.

  • Reagent Addition: Add thionyl chloride (1.2 eq, 432 g, 264 mL) dropwise via an addition funnel over 2 hours. Crucial: Maintain the internal temperature below 15 °C to control the exothermic generation of HCl gas.

  • Reflux: Upon completion of the addition, heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours.

  • In-Process Control (IPC): Sample the reaction for HPLC analysis. The reaction is deemed complete when unreacted starting material is < 1.0% (Area %).

  • Workup: Cool to 20 °C and concentrate the mixture under reduced pressure to remove ~70% of the methanol. Quench the concentrated residue slowly into saturated aqueous NaHCO3​ (1.5 L) to neutralize residual acid (Caution: Vigorous CO2​ evolution).

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (2 × 1.5 L). Wash the combined organic layers with brine (1 L), dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate as an off-white solid.

    • Expected Yield: 515 g (95%).

Protocol B: Synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate Hydrochloride

Objective: Catalytic reduction of the nitrile to the primary amine hydrochloride salt.

  • Reactor Preparation: Charge a 5 L high-pressure stainless steel autoclave with Methyl 4-cyano-3-fluorobenzoate (500 g, 2.79 mol) and methanol (3 L, 6 volumes).

  • Acidification: Add concentrated aqueous HCl (37% w/w, 1.5 eq, 345 mL, 4.18 mol) directly to the solution.

  • Catalyst Charging: Carefully charge 10% Palladium on Carbon (Pd/C, 50% wet, 50 g, 10 wt%) into the reactor.

  • Inerting: Purge the reactor with Nitrogen gas (3 cycles of 30 psi) followed by Hydrogen gas (3 cycles of 30 psi) to ensure a strictly anaerobic environment.

  • Hydrogenation: Pressurize the reactor with H2​ to 50 psi and agitate at 25–30 °C for 8–12 hours.

  • In-Process Control (IPC): Monitor hydrogen uptake. Once uptake ceases, sample for HPLC analysis. Target: < 0.5% starting material, < 0.5% dimer impurity.

  • Filtration: Vent the hydrogen gas safely and purge the reactor with Nitrogen (3 cycles). Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Safety Note: Do not allow the filter cake to dry out, as spent Pd/C is highly pyrophoric. Wash the cake immediately with additional methanol (500 mL) and submerge the waste in water.

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 1 L. Add methyl tert-butyl ether (MTBE, 2.5 L) dropwise to the concentrated methanolic solution to act as an anti-solvent, precipitating the hydrochloride salt.

  • Isolation: Stir the resulting thick white slurry at 0–5 °C for 2 hours. Filter the solid, wash with cold MTBE (500 mL), and dry in a vacuum oven at 45 °C to constant weight.

    • Expected Yield: 550 g (90%).

Quantitative Data & Analytical Standards

Table 1: Process Optimization for Nitrile Reduction

The following table summarizes the optimization data generated during route development, highlighting the necessity of the acidic additive to prevent dimerization.

EntryCatalystSolventAdditiveConversion (%)Dimer Impurity (%)Isolated Yield (%)
110% Pd/CMethanolNone>9918.575
2Raney-NiMethanol NH3​ (gas)>995.288
35% Pd/CEthanolConc. HCl (1.5 eq)850.580
4 10% Pd/C Methanol Conc. HCl (1.5 eq) >99 <0.1 94
Table 2: Analytical Characterization Data

Routine batch release criteria for Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride.

Analytical MethodParameterExpected Result / Specification
1H NMR (400 MHz, DMSO-d6)Chemical Shifts δ 8.65 (s, 3H, - NH3+​ ), 7.82 (dd, 1H), 7.75 (dd, 1H), 7.60 (t, 1H), 4.15 (s, 2H, - CH2​ -), 3.85 (s, 3H, - OCH3​ ).
19F NMR (376 MHz, DMSO-d6)Chemical Shift δ -114.5 (s, 1F)
LC-MS (ESI+)m/z184.07 [M+H]+ (corresponds to free base)
HPLC (UV at 254 nm)Purity 98.0% (Area %)
Karl Fischer Moisture Content 0.5% w/w

References

  • Title: 4-Cyano-3-fluorobenzoic acid_176508-81-9 Source: Hairui Chemical URL: [Link]

Sources

Application

"Methyl 4-(aminomethyl)-3-fluorobenzoate as a pharmaceutical intermediate"

Application Note: Methyl 4-(aminomethyl)-3-fluorobenzoate in Pharmaceutical Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-(aminomethyl)-3-fluorobenzoate in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating lead optimization. Methyl 4-(aminomethyl)-3-fluorobenzoate (often supplied as its hydrochloride salt, CAS: 1072438-51-7) has emerged as a highly versatile intermediate, particularly in the synthesis of targeted therapeutics such as HDAC and PARP inhibitors.

The value of this intermediate lies in its highly tunable stereoelectronic profile, driven by the strategic placement of a fluorine atom ortho to the benzylic amine.

  • Inductive pKa Modulation: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the adjacent primary amine. This reduction in basicity is a proven tactic to enhance membrane permeability, reduce phospholipidosis, and mitigate off-target hERG liabilities [1].

  • Metabolic Stability: Fluorine substitution at the aromatic 3-position blocks potential cytochrome P450-mediated oxidative metabolism at that site, enhancing the pharmacokinetic half-life of the resulting active pharmaceutical ingredient (API) [2].

  • Orthogonal Reactivity: The molecule offers two distinct handles for functionalization: a primary amine primed for electrophilic capture (e.g., amidation, reductive amination) and a methyl ester that serves as a robust, selectively cleavable protecting group for downstream C-terminal modifications.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for calculating reaction stoichiometry and predicting solubility during liquid-liquid extractions.

PropertySpecification (Free Base)Specification (HCl Salt)
CAS Registry Number 225528-27-81072438-51-7
Molecular Formula C₉H₁₀FNO₂C₉H₁₁ClFNO₂
Molecular Weight 183.18 g/mol 219.64 g/mol
Appearance Colorless oil / Low-melting solidWhite to off-white crystalline powder
Solubility DCM, EtOAc, MeOH, DMSOWater, MeOH, DMSO, DMF
Storage Conditions 2–8 °C, protect from light2–8 °C, desiccated

Mechanistic Workflows

The synthetic utility of Methyl 4-(aminomethyl)-3-fluorobenzoate typically follows a divergent workflow. The benzylic amine is first capped via an amide coupling reaction to install the "left-hand" portion of the target molecule. Subsequently, the methyl ester is chemoselectively saponified to reveal a carboxylic acid, which can then be coupled to a zinc-binding group (ZBG) or other pharmacophores.

Workflow SM Methyl 4-(aminomethyl) -3-fluorobenzoate Amidation N-Acylation (HATU, DIPEA, DMF) SM->Amidation R-COOH coupling Hydrolysis Ester Saponification (LiOH, THF/H2O) SM->Hydrolysis Divergent route: Early deprotection Amidation->Hydrolysis C-terminal deprotection API Target API (e.g., HDAC/PARP Inhibitor) Hydrolysis->API Downstream functionalization

Divergent synthetic workflow for Methyl 4-(aminomethyl)-3-fluorobenzoate.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Causality for reagent selection and specific workup steps are detailed to ensure reproducibility and high yield.

Protocol A: HATU-Mediated Amide Coupling

Objective: To selectively acylate the primary amine while leaving the methyl ester intact. Causality & Rationale: We utilize HATU (an aminium-based coupling reagent) rather than traditional carbodiimides (like EDC/DCC) because HATU provides superior reaction kinetics and completely suppresses racemization of chiral carboxylic acid partners [3]. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to liberate the free amine from its HCl salt and to deprotonate the carboxylic acid, facilitating the formation of the active ester.

Reagents:

  • Carboxylic Acid Building Block: 1.0 equiv.

  • Methyl 4-(aminomethyl)-3-fluorobenzoate HCl: 1.1 equiv.

  • HATU: 1.2 equiv.

  • DIPEA: 3.0 equiv.

  • Anhydrous DMF: 0.2 M relative to the acid.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF. Add DIPEA (3.0 equiv.) followed by HATU (1.2 equiv.).

  • Active Ester Formation: Stir the mixture at room temperature for 15 minutes. Self-Validation: A slight color change (often to pale yellow) indicates the formation of the highly reactive OAt-ester intermediate.

  • Amine Addition: Add Methyl 4-(aminomethyl)-3-fluorobenzoate HCl (1.1 equiv.) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LCMS or TLC (typically 50% EtOAc in Hexanes). The disappearance of the activated ester mass confirms completion.

  • Quench & Extraction: Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x): Neutralizes and removes unreacted acid and acidic HATU byproducts.

    • 1M aqueous HCl (2x): Removes unreacted amine and DIPEA.

    • 5% aqueous LiCl (3x): Critically required to partition residual DMF out of the organic layer and into the aqueous phase.

    • Brine (1x): Pre-dries the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acyl intermediate.

Protocol B: Chemoselective Ester Saponification

Objective: To hydrolyze the methyl ester to a carboxylic acid without cleaving the newly formed amide bond. Causality & Rationale: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is the gold standard for this transformation. The hydroxide ion acts as a hard nucleophile, selectively attacking the more electrophilic ester carbonyl over the resonance-stabilized amide carbonyl. THF ensures the organic substrate remains in solution, while water solvates the hydroxide nucleophile.

Reagents:

  • N-acyl methyl ester intermediate (from Protocol A): 1.0 equiv.

  • LiOH·H₂O: 3.0 equiv.

  • Solvent: THF / H₂O (3:1 v/v), 0.1 M.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the ester intermediate in THF. In a separate vial, dissolve LiOH·H₂O in distilled water.

  • Hydrolysis: Add the aqueous LiOH solution dropwise to the THF solution at 0 °C (ice bath). Rationale: Initiating the reaction at 0 °C prevents exothermic degradation or unwanted amide hydrolysis.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (stain with bromocresol green to visualize the newly formed carboxylic acid).

  • Volatile Removal: Once complete, concentrate the mixture under reduced pressure to remove the THF. Rationale: Removing THF prevents the organic product from partitioning into the organic phase during the subsequent aqueous workup.

  • Acidification & Precipitation: Cool the remaining aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2–3. Self-Validation: At this pH, the carboxylate is fully protonated, disrupting its aqueous solubility. A white precipitate should form.

  • Isolation: If the product precipitates cleanly, isolate via vacuum filtration and wash with cold water. If it oils out, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the final carboxylic acid intermediate, ready for final API assembly.

References

  • Morgenthaler, M., Schweizer, E., Hoffmann-Röder, A., Benini, F., Martin, R. E., Jaeschke, G., Wagner, B., Fischer, H., Bendels, S., Zimmerli, D., Schneider, J. A., Diederich, F., Kansy, M., & Müller, K. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

Method

Application Note: Synthetic Routes to Novel Bis-Amide Scaffolds from Methyl 4-(aminomethyl)-3-fluorobenzoate

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Scaffold Rationale In modern drug discovery, the ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Scaffold Rationale

In modern drug discovery, the rational design of small-molecule libraries relies heavily on versatile, bifunctional building blocks. Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (CAS: 1072438-51-7) represents a highly privileged scaffold for the synthesis of targeted therapeutics, including kinase inhibitors, GPCR ligands, and PROTAC linkers .

The strategic placement of the fluorine atom ortho to the benzylic amine is not merely structural; it serves a profound mechanistic purpose. Fluorine substitution is widely documented to improve metabolic stability by blocking cytochrome P450-mediated oxidation, while its high electronegativity modulates the pKa of the adjacent amine, often enhancing membrane permeability and optimizing protein-ligand dipole interactions .

This guide details a robust, field-proven, three-step synthetic pipeline to generate a library of novel bis-amide compounds from this starting material. The sequence leverages orthogonal reactivity between the primary benzylic amine and the methyl ester, ensuring high chemoselectivity and minimal need for complex chromatographic purification.

Mechanistic Workflow & Causality

To build a bis-amide library, the synthetic route must be highly efficient and tolerant of diverse functional groups. The causality behind our reagent selection is as follows:

  • Primary Amidation (HATU/DIPEA): The primary benzylic amine is acylated using a carboxylic acid. We utilize HATU as the coupling reagent. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This is critical when coupling sterically hindered or electron-deficient heteroaryl acids, as the nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the aminolysis step, minimizing epimerization and maximizing yield .

  • Saponification (LiOH): The methyl ester is hydrolyzed to the corresponding carboxylic acid. Lithium hydroxide is selected over sodium or potassium hydroxide because the lithium cation coordinates with the carbonyl oxygen, providing a mild, controlled hydrolysis that prevents the premature cleavage of the newly formed benzylic amide bond.

  • Secondary Amidation (T3P): The newly unmasked benzoic acid is coupled with an aniline derivative. Anilines are notoriously poor nucleophiles. Propylphosphonic anhydride (T3P) is chosen here because it forms a highly reactive mixed anhydride that drives the reaction forward. Furthermore, T3P generates exclusively water-soluble byproducts, allowing the final bis-amide to be isolated via simple liquid-liquid extraction—a self-validating feature ideal for late-stage library generation .

Workflow Visualization

Workflow SM Methyl 4-(aminomethyl)- 3-fluorobenzoate Step1 Step 1: Primary Amidation HATU, DIPEA, DMF SM->Step1 Int1 Intermediate 1 (Mono-amide ester) Step1->Int1 Step2 Step 2: Saponification LiOH·H2O, THF/MeOH/H2O Int1->Step2 Int2 Intermediate 2 (Mono-amide acid) Step2->Int2 Step3 Step 3: Secondary Amidation T3P, Pyridine, EtOAc Int2->Step3 Prod Novel Bis-Amide (Target Scaffold) Step3->Prod

Figure 1: Three-step synthetic workflow for bis-amide generation from the fluorinated scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded within the steps to ensure the chemist can verify success in real-time.

Step 1: Synthesis of Intermediate 1 (Primary Amidation)

Objective: Couple a heteroaryl carboxylic acid (R1-COOH) to the benzylic amine.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the chosen R1-COOH (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (10 mL). Stir at room temperature for 10 minutes. Validation: The solution will transition from a suspension to a clear, pale-yellow liquid, confirming the formation of the HOAt active ester.

  • Amine Addition: Add Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.0 mmol) to the flask.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol). Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the free benzylic amine; the remaining equivalents act as an acid scavenger for the coupling.

  • Monitoring: Stir for 2 hours. Monitor via LC-MS. Validation: Complete disappearance of the starting material mass (m/z 184.1 [M+H]+) and appearance of the product mass indicates reaction completion.

  • Workup: Dilute the mixture with EtOAc (30 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 20 mL), 1M HCl (20 mL), and brine (20 mL). Causality: NaHCO3 removes unreacted acid and HOAt; HCl removes unreacted amine and DIPEA.

  • Isolation: Dry the organic layer over anhydrous Na2SO4. Validation: A clear, free-flowing suspension of Na2SO4 indicates complete desiccation. Filter, concentrate under reduced pressure, and use the resulting solid directly in Step 2.

Step 2: Synthesis of Intermediate 2 (Saponification)

Objective: Hydrolyze the methyl ester to the free carboxylic acid.

  • Preparation: Dissolve Intermediate 1 (1.0 mmol) in a solvent mixture of THF/MeOH/H2O (3:1:1 v/v/v, 10 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (3.0 mmol) in one portion. Stir at room temperature for 4 hours.

  • Monitoring: Spot on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). Validation: The starting ester will run with an Rf of ~0.6, while the product acid will remain at the baseline (Rf = 0.0), confirming complete ester cleavage.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL H2O and cool to 0 °C.

  • Precipitation: Slowly acidify to pH 3 using 1M HCl. Validation: A thick white precipitate will form immediately upon crossing the pKa of the benzoic acid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum overnight to yield Intermediate 2.

Step 3: Synthesis of the Final Bis-Amide (Secondary Amidation)

Objective: Couple an aniline derivative (R2-NH2) to the newly unmasked benzoic acid.

  • Preparation: Suspend Intermediate 2 (1.0 mmol) and the selected aniline (1.2 mmol) in ethyl acetate (EtOAc, 10 mL). Add Pyridine (3.0 mmol).

  • Activation: Add T3P (50% solution in EtOAc, 2.0 mmol) dropwise. Causality: T3P activates the acid to form a mixed anhydride. EtOAc is used as the solvent to maintain a completely homogeneous system and facilitate direct workup.

  • Heating: Heat the reaction to 60 °C for 12 hours.

  • Monitoring: Check via LC-MS. Validation: The emergence of the target bis-amide mass and the absence of the Intermediate 2 mass confirms success.

  • Workup: Cool to room temperature. Wash the EtOAc layer directly with water (2 x 10 mL) and saturated NaHCO3 (10 mL). Causality: T3P byproducts are highly water-soluble organophosphates that partition entirely into the aqueous phase, leaving pure product in the organic layer.

  • Isolation: Dry over Na2SO4, filter, and concentrate to yield the final novel bis-amide compound.

Quantitative Data Summary

The following table summarizes a small library of novel bis-amide compounds synthesized using this protocol, demonstrating the broad substrate scope and high efficiency of the methodology.

Compound IDR1-COOH (Step 1 Input)R2-NH2 (Step 3 Input)Overall Yield (3 Steps)LC-MS [M+H]+HPLC Purity
CMPD-01 2-Pyrazinecarboxylic acid3-(Trifluoromethyl)aniline68%419.1>98%
CMPD-02 1-Methyl-1H-pyrazole-4-carboxylic acid4-Fluoroaniline72%387.1>99%
CMPD-03 Cyclopropanecarboxylic acid3-Chloro-4-fluoroaniline65%379.1>97%
CMPD-04 Nicotinic acid2-Aminopyridine61%352.1>96%
CMPD-05 Tetrahydro-2-furoic acid4-(Trifluoromethoxy)aniline70%443.1>98%

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from[Link]

Application

Advanced Protecting Group Strategies for Methyl 4-(aminomethyl)-3-fluorobenzoate

Chemical Reactivity Profile & Strategic Rationale Methyl 4-(aminomethyl)-3-fluorobenzoate is a highly versatile bifunctional building block in medicinal chemistry, typically supplied as a stable hydrochloride salt (). Ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Reactivity Profile & Strategic Rationale

Methyl 4-(aminomethyl)-3-fluorobenzoate is a highly versatile bifunctional building block in medicinal chemistry, typically supplied as a stable hydrochloride salt (). Utilizing this scaffold requires precise chemoselectivity due to the presence of two competing reactive centers: a nucleophilic primary amine and an electrophilic methyl ester.

The structural placement of the fluorine atom at the C3 position (ortho to the aminomethyl group) is critical to its reactivity. Fluorine exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework. This electronic pull slightly attenuates the basicity of the benzylic amine, lowering the pKa of its conjugate acid to approximately 8.9, compared to ~9.3 for an unsubstituted benzylamine ()[1]. Despite this slight reduction in basicity, the primary amine remains a potent nucleophile that will readily undergo unwanted oligomerization or side reactions if not properly masked before manipulating the C1 methyl ester.

The selection of the amine protecting group must be strictly dictated by the downstream conditions required to cleave the methyl ester. According to established protective group paradigms ()[2], the strategic options are:

  • Boc (tert-Butoxycarbonyl): The optimal choice when ester saponification (hydrolysis) is the immediate next step. The bulky tert-butyl group sterically shields the carbamate carbonyl, making it completely stable to the aqueous basic conditions (e.g., LiOH, NaOH) required to hydrolyze the methyl ester[2].

  • Cbz (Carboxybenzyl): Ideal for completely orthogonal deprotection via hydrogenolysis (Pd/C, H₂). Cbz is stable to both the basic conditions of ester hydrolysis and the acidic conditions used for Boc removal, offering maximum flexibility[2].

  • Fmoc (Fluorenylmethyloxycarbonyl): Contraindicated if ester hydrolysis is planned. The basic conditions required to saponify the methyl ester will deprotonate the acidic fluorenyl proton, triggering a premature E1cB elimination and unwanted cleavage of the Fmoc group[2].

Quantitative Comparison of Protection Strategies

The following table summarizes the quantitative metrics and orthogonality of the three primary protection strategies applied specifically to the Methyl 4-(aminomethyl)-3-fluorobenzoate scaffold.

Protecting GroupReagentsTypical YieldOrthogonality to Ester Hydrolysis (LiOH)Cleavage Conditions
Boc Boc₂O, DIPEA, DCM92–98%Excellent (Completely Stable)TFA/DCM or 4M HCl/Dioxane
Cbz Cbz-Cl, Na₂CO₃, H₂O/THF85–95%Excellent (Completely Stable)H₂, Pd/C, MeOH
Fmoc Fmoc-OSu, NaHCO₃, H₂O/Dioxane80–90%Poor (Cleaved via E1cB mechanism)20% Piperidine/DMF

Experimental Protocols & Mechanistic Causality

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to confirm both the reaction success and the preservation of orthogonal functional groups.

Protocol A: N-Boc Protection (Base-Stable Pathway)

This protocol masks the amine, preparing the molecule for downstream base-catalyzed ester hydrolysis.

  • Preparation: Suspend Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Free-Basing (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic free amine. DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Acylation: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a single portion. Warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on silica gel. Stain with Ninhydrin and heat. Validation: The starting material will stain a dark purple/brown (indicating a free primary amine). The successful N-Boc product will not stain with Ninhydrin but will be strongly UV-active at 254 nm.

  • Workup: Wash the organic layer sequentially with 1M citric acid (to remove excess DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Orthogonal Ester Hydrolysis (Post-Boc Protection)

This protocol converts the methyl ester to a free carboxylic acid while leaving the Boc group entirely intact.

  • Preparation: Dissolve the N-Boc protected intermediate from Protocol A (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M). Causality: This specific solvent blend is critical. Water provides the nucleophilic hydroxide, MeOH solvates the hydroxide ions to increase their nucleophilicity, and THF ensures the lipophilic N-Boc substrate remains completely dissolved.

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Stir at room temperature for 12 hours.

  • Self-Validation (LC-MS): Analyze an aliquot via LC-MS. Validation: The chromatogram should show the complete disappearance of the starting material mass and the appearance of the [M-H]⁻ ion corresponding to the free carboxylic acid. The mass of the Boc group must remain intact.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and cool to 0 °C. Slowly acidify with 1M HCl to pH 3–4. Causality: Acidification protonates the carboxylate, causing the highly lipophilic N-Boc carboxylic acid to precipitate out of the aqueous solution as a white solid, which can be collected by vacuum filtration.

Protocol C: N-Cbz Protection (Schotten-Baumann Conditions)

This protocol is used when orthogonal hydrogenolysis is required later in the synthetic route.

  • Preparation: Dissolve the starting material (1.0 eq) in a 1:1 biphasic mixture of THF and Water (0.15 M).

  • Base Addition: Add Sodium Carbonate (Na₂CO₃) (3.0 eq) and cool the biphasic mixture to 0 °C.

  • Acylation (Causality): Add Benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise. Causality: Schotten-Baumann biphasic conditions are intentionally used here. The weak inorganic base (Na₂CO₃) neutralizes the HCl byproduct without generating a high enough hydroxide concentration to prematurely saponify the methyl ester. The highly nucleophilic benzylic amine rapidly reacts with Cbz-Cl at the aqueous-organic interface, ensuring high chemoselectivity.

  • Workup: Separate the layers, extract the aqueous layer with Ethyl Acetate, wash the combined organics with brine, dry over MgSO₄, and concentrate.

Workflow Visualization

The following diagram illustrates the divergent orthogonal protection pathways and the subsequent downstream ester hydrolysis.

G SM Methyl 4-(aminomethyl)- 3-fluorobenzoate HCl Boc Boc Protection (Boc2O, DIPEA, DCM) SM->Boc Pathway A Cbz Cbz Protection (Cbz-Cl, Na2CO3, THF/H2O) SM->Cbz Pathway B Boc_Prod N-Boc Methyl Ester (Stable to Base) Boc->Boc_Prod Cbz_Prod N-Cbz Methyl Ester (Stable to Acid/Base) Cbz->Cbz_Prod Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Boc_Prod->Hydrolysis Orthogonal Boc_Acid N-Boc Carboxylic Acid (Ready for Coupling) Hydrolysis->Boc_Acid

Orthogonal protecting group workflows for Methyl 4-(aminomethyl)-3-fluorobenzoate.

References

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis". Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Method

Application Note: Methyl 4-(aminomethyl)-3-fluorobenzoate in the Preparation of Bioactive Molecules

Introduction & Structural Rationale Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (CAS: 1072438-51-7) [1] is a highly privileged, bifunctional building block widely utilized in modern medicinal chemistry. Featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (CAS: 1072438-51-7) [1] is a highly privileged, bifunctional building block widely utilized in modern medicinal chemistry. Featuring a primary benzylic amine and a methyl ester separated by a fluorinated phenyl ring, this scaffold provides orthogonal reactivity that is ideal for assembling modular bioactive molecules, most notably Histone Deacetylase (HDAC) inhibitors [2].

The strategic placement of the fluorine atom at the 3-position (ortho to the aminomethyl group) is not merely structural; it actively dictates the physicochemical and conformational behavior of the resulting drug candidates.

The "Ortho-Fluoro" Effect in Drug Design

When the aminomethyl group is converted into an amide (a standard linkage in drug discovery), the adjacent fluorine atom exerts three critical effects:

  • Conformational Locking: The highly electronegative fluorine acts as a hydrogen bond acceptor, forming a stable intramolecular F···H–N hydrogen bond with the amide proton. This pseudo-ring formation restricts the rotation of the benzylic bond, locking the molecule into an antiperiplanar conformation. This pre-organization significantly reduces the entropic penalty upon binding to a target protein [3].

  • pKa Modulation: The strong electron-withdrawing nature of fluorine via inductive effects lowers the basicity (pKa) of the benzylic amine. This ensures a higher proportion of the neutral species at physiological pH, drastically improving passive membrane permeability.

  • Metabolic Stability: Fluorine acts as a robust bioisostere for hydrogen, effectively blocking cytochrome P450-mediated aromatic oxidation at the electron-rich ortho position.

Quantitative Data: Impact of Fluorination

The table below summarizes the theoretical and observed physicochemical shifts when utilizing Methyl 4-(aminomethyl)-3-fluorobenzoate compared to its non-fluorinated des-fluoro analog.

PropertyNon-Fluorinated ScaffoldFluorinated Scaffold (3-Fluoro)Impact on Drug Design
Benzylic Amine pKa ~9.3~8.8Lower pKa increases the fraction of unprotonated amine at physiological pH, improving passive membrane permeability.
Amide Conformation FlexibleLocked (F···H–N)Intramolecular hydrogen bonding restricts rotatable bonds, reducing the entropic penalty upon target binding [3].
Aromatic Oxidation SusceptibleResistantBlocks cytochrome P450-mediated oxidation at the ortho position, extending in vivo half-life.
Lipophilicity (LogP) Baseline+0.2 to +0.4Slight increase in lipophilicity enhances partitioning into lipid bilayers without violating Lipinski's rules.

Application: Synthesis of HDAC Inhibitors

One of the most prominent applications of this scaffold is in the synthesis of isoform-selective HDAC inhibitors [4]. The pharmacophore of an HDAC inhibitor consists of three parts: a surface recognition Cap , a hydrophobic Linker , and a Zinc Binding Group (ZBG) .

Methyl 4-(aminomethyl)-3-fluorobenzoate perfectly maps to the Linker and ZBG precursor. The primary amine acts as the attachment point for the Cap group via amide coupling, while the methyl ester is seamlessly converted into a hydroxamic acid—the most potent and widely used ZBG for chelating the catalytic zinc ion in the HDAC active site.

SyntheticWorkflow SM Methyl 4-(aminomethyl) -3-fluorobenzoate Coupling Amide Coupling HATU, DIPEA, DMF SM->Coupling Intermediate Fluorinated Amide Intermediate Coupling->Intermediate Aminolysis Direct Aminolysis NH2OH, KOH, MeOH Intermediate->Aminolysis Final Hydroxamic Acid (HDAC Inhibitor) Aminolysis->Final

Synthetic workflow for converting the fluorinated scaffold into an HDAC inhibitor.

Experimental Protocols

The following protocols outline a self-validating, two-step system to generate bioactive hydroxamic acids utilizing this scaffold.

Protocol A: Cap Attachment via Amide Coupling

Causality Insight: HATU is selected as the coupling reagent due to its exceptional efficiency with benzylic amines, minimizing epimerization of chiral Cap groups. Because the starting material is a hydrochloride salt, a large excess of DIPEA (4.0 equivalents) is strictly required—one equivalent to liberate the free amine, and three to maintain the basic environment necessary for active ester formation.

Step-by-Step Methodology:

  • Activation: Dissolve the desired Cap-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add HATU (1.2 eq) and DIPEA (4.0 eq). Stir the mixture at room temperature (RT) for 15 minutes to generate the active HOAt ester.

  • Coupling: Add Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at RT for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient) to yield the fluorinated amide intermediate.

Protocol B: Direct Aminolysis to Hydroxamic Acid (ZBG Formation)

Causality Insight: While esters are traditionally hydrolyzed to carboxylic acids before coupling with hydroxylamine, the unhindered nature of this specific methyl ester allows for direct aminolysis . This bypasses a synthetic step and avoids the use of additional coupling reagents, maximizing atom economy and overall yield.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Hydroxylamine hydrochloride (NH₂OH·HCl, 10.0 eq) in anhydrous Methanol (MeOH). Cool the solution to 0 °C.

  • Free-Basing: In a separate vial, dissolve Potassium Hydroxide (KOH, 20.0 eq) in a minimal amount of MeOH. Slowly add the KOH solution to the chilled hydroxylamine solution. Stir for 15 minutes at 0 °C. A white precipitate (KCl) will form. Filter the suspension rapidly to obtain a solution of free hydroxylamine.

  • Aminolysis: Dissolve the fluorinated amide intermediate from Protocol A (1.0 eq) in a 1:1 mixture of MeOH/THF (0.1 M). Add the freshly prepared free hydroxylamine solution to the ester at 0 °C.

  • Reaction: Remove the ice bath, allow the mixture to warm to RT, and stir for 2–6 hours. Monitor the conversion of the methyl ester to the hydroxamic acid via LC-MS.

  • Quenching & Purification: Cool the reaction to 0 °C and carefully neutralize with 1N HCl to pH 6–7. Concentrate the mixture under reduced pressure to remove volatiles. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final bioactive HDAC inhibitor.

Biological Mechanism of Action

Once synthesized, the fluorinated hydroxamic acid acts as a potent epigenetic modulator. The mechanism by which these molecules exert their bioactivity (e.g., in oncology or neurodegeneration) is mapped below.

Pathway Inhibitor Fluorinated HDACi Complex Inhibitor-HDAC Complex (Catalytically Inactive) Inhibitor->Complex Binds Zinc Ion HDAC Active HDAC Enzyme HDAC->Complex Histones Increased Histone Acetylation Complex->Histones Prevents Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Transcription Gene Transcription (Apoptosis/Cell Cycle Arrest) Chromatin->Transcription

Mechanism of action for synthesized fluorinated HDAC inhibitors in gene regulation.

References

  • Mishra, S. K., & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 22(3), 414.[Link]

  • Mackwitz, M. K. W. (2018). Synthesis and characterisation of novel isoform-selective histone deacetylase inhibitors. University of Bonn.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate

Welcome to the technical support center for the synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. We will delve into the causality behind experimental outcomes and provide robust, field-proven troubleshooting strategies.

The primary and most common route to Methyl 4-(aminomethyl)-3-fluorobenzoate involves the reduction of its nitrile precursor, Methyl 4-cyano-3-fluorobenzoate. While seemingly straightforward, the selective conversion of the nitrile to a primary amine is a significant challenge, often plagued by the formation of secondary and tertiary amine impurities.[1][2][3] This guide focuses on troubleshooting this critical reduction step.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 4-(aminomethyl)-3-fluorobenzoate?

The most prevalent and industrially relevant method is the reduction of Methyl 4-cyano-3-fluorobenzoate. This transformation is typically achieved through two main pathways:

  • Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) and a hydrogen source (e.g., H₂ gas) to reduce the nitrile. It is often preferred for its cost-effectiveness on a large scale.[3]

  • Chemical Reduction with Metal Hydrides: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for converting nitriles to primary amines.[4][5] This method is common in laboratory settings due to its high reactivity and generally good selectivity for the primary amine.

An alternative, though less common, route is the Fischer esterification of 4-(aminomethyl)-3-fluorobenzoic acid. However, this approach can be complicated by the need to protect the amine functionality or by harsh acidic conditions that can lead to side reactions.[6][7]

Q2: What is the most common side reaction during the nitrile reduction and why does it occur?

The most significant side reaction, particularly during catalytic hydrogenation, is the formation of secondary and tertiary amines.[2][8] This occurs through a well-understood mechanism:

  • Step 1: The nitrile is partially reduced to a reactive imine intermediate.

  • Step 2: The desired primary amine product, already formed in the reaction mixture, acts as a nucleophile and attacks this imine intermediate.

  • Step 3: This attack, followed by the elimination of ammonia, generates a secondary imine.

  • Step 4: The secondary imine is then hydrogenated to the corresponding secondary amine impurity. This process can repeat to form a tertiary amine.[2]

This cascade of reactions is a major cause of reduced yield and complex purification challenges.

Q3: How can I minimize the formation of secondary and tertiary amines?

Suppressing the formation of these dimeric and trimeric impurities is key to a successful synthesis. Several strategies can be employed:

  • Use of Ammonia: Adding ammonia to the reaction mixture during catalytic hydrogenation can inhibit the side reaction.[9] Ammonia shifts the equilibrium away from the formation of the secondary imine by competing with the primary amine product for reaction with the imine intermediate.

  • Continuous Flow Systems: Continuous-flow hydrogenation has been shown to significantly improve selectivity for the primary amine by minimizing back-mixing and controlling reaction parameters more precisely, thus preventing the product from reacting with intermediates.[1][10]

  • Choice of Reducing Agent: Using a strong hydride reducing agent like LiAlH₄ often provides higher selectivity for the primary amine compared to some catalytic hydrogenation systems because the reduction of the initial nitrile is typically fast and complete, minimizing the concentration of the problematic imine intermediate available for side reactions.[11]

Q4: Which is better for this synthesis: Catalytic Hydrogenation or LiAlH₄ reduction?

The choice depends on scale, available equipment, and safety considerations. Neither method is universally superior; each has distinct advantages and disadvantages.

FeatureCatalytic HydrogenationLithium Aluminum Hydride (LiAlH₄) Reduction
Selectivity Can be problematic; often produces secondary/tertiary amines.[8] Can be improved with additives like ammonia[9] or specialized catalysts.Generally high selectivity for the primary amine.[5]
Scale Highly scalable and cost-effective for industrial production.[3]Typically used for lab to pilot scale; exotherm and quenching can be challenging on a large scale.[11]
Safety Requires handling of flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Ni).LiAlH₄ is pyrophoric and reacts violently with water. Requires strict anhydrous conditions and careful quenching.[12]
Workup Catalyst filtration followed by standard workup.Requires a specific, often challenging, quenching procedure to manage reactive aluminum byproducts and avoid emulsions.[11]
Functional Group Tolerance Can sometimes reduce other functional groups, though often compatible with esters.Extremely reactive; will reduce esters, amides, and carboxylic acids.[5] In this specific synthesis, it can potentially reduce the methyl ester if conditions are not controlled.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate via nitrile reduction.

Problem: My NMR/LC-MS shows a major impurity with a mass of approximately 348 g/mol . What is it and how do I prevent it?

Answer: This impurity is almost certainly the secondary amine dimer, N-((4-(methoxycarbonyl)-2-fluorophenyl)methyl)-4-(aminomethyl)-3-fluorobenzoate. Its formation is the most common side reaction pathway, as detailed in the FAQ section.

Causality: The primary amine product has reacted with the imine intermediate during the synthesis. This is especially common in catalytic hydrogenation when the reaction is slow or when there is a high concentration of the primary amine product.[2]

Troubleshooting Protocol:

  • Modify Reaction Conditions (Catalytic Hydrogenation):

    • Add Ammonia: Introduce anhydrous ammonia into the reaction vessel. A common approach is to saturate the reaction solvent (e.g., methanol) with ammonia gas before adding the catalyst and substrate. This competitively inhibits the side reaction.[9]

    • Increase Hydrogen Pressure: Higher H₂ pressure can accelerate the reduction of the imine intermediate to the primary amine, reducing its lifetime and availability to react with the product.

    • Optimize Catalyst Choice: Some catalysts are more selective for primary amine formation. Consider screening different catalysts (e.g., specific grades of Raney Nickel, supported Rhodium or Ruthenium catalysts).[8]

  • Switch to a Hydride Reagent:

    • If the problem persists, consider switching to a LiAlH₄ reduction. The rapid and irreversible nature of this reduction often leads to higher selectivity for the primary amine.[4]

Problem: My yield is low, and I see a significant amount of starting material (Methyl 4-cyano-3-fluorobenzoate) remaining. How can I drive the reaction to completion?

Answer: Incomplete conversion can be caused by catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.

Causality:

  • Catalyst Deactivation (Hydrogenation): The catalyst may be poisoned by impurities in the starting material or solvent. Raney Nickel, for example, is sensitive to sulfur-containing compounds. The catalyst may also have low activity.

  • Insufficient Reagent (LiAlH₄): LiAlH₄ is highly sensitive to moisture. Any water in the solvent or on the glassware will consume the reagent, reducing the amount available for the nitrile reduction.

  • Sub-optimal Conditions: The reaction temperature or pressure (for hydrogenation) may be too low, or the reaction time may be too short.

Troubleshooting Protocol:

  • For Catalytic Hydrogenation:

    • Check Catalyst Quality: Use a fresh, high-activity catalyst. If using Raney Ni, ensure it has been stored and handled properly under water or a suitable solvent.

    • Purify Starting Materials: Ensure the Methyl 4-cyano-3-fluorobenzoate and solvent are pure and dry.

    • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst weight percentage can sometimes improve conversion.

    • Increase Temperature/Pressure: Carefully increase the reaction temperature or hydrogen pressure within safe operating limits for your equipment.

  • For LiAlH₄ Reduction:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous grade ether or THF, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Verify LiAlH₄ Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) to account for any trace moisture and to ensure complete reduction.

Problem: I have an impurity that appears to be the corresponding carboxylic acid, 4-(aminomethyl)-3-fluorobenzoic acid. How did this form and how can I remove it?

Answer: This impurity results from the hydrolysis of the methyl ester.

Causality: The methyl ester group can be sensitive to both strongly acidic and strongly basic conditions, especially in the presence of water and at elevated temperatures. This can occur during the reaction itself or, more commonly, during the workup.[6][7] For instance, a prolonged or overly harsh acidic or basic wash during extraction can cleave the ester.

Troubleshooting Protocol:

  • Prevention during Workup:

    • Use Mild Conditions: During aqueous workup and extraction, use milder bases (e.g., sodium bicarbonate) instead of strong bases (e.g., NaOH) where possible.[13]

    • Control Temperature: Perform all extractions at room temperature or below to minimize the rate of hydrolysis.

    • Minimize Contact Time: Do not let the organic phase remain in contact with aqueous acidic or basic solutions for extended periods.

  • Purification to Remove the Acid:

    • Acid-Base Extraction: This is the most effective way to remove the carboxylic acid impurity.

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The desired amine-ester product will remain in the organic layer.

      • Separate the layers and wash the organic phase again with water and then brine before drying and concentrating.

Problem: During my LiAlH₄ workup, I'm getting a persistent emulsion that is making extraction difficult and causing product loss.

Answer: This is a very common issue with LiAlH₄ reductions. The emulsion is caused by the formation of gelatinous aluminum salts (aluminum hydroxide).

Causality: Quenching the excess LiAlH₄ and the aluminum-amine complexes with water generates insoluble aluminum salts that can be difficult to filter and can trap the product, leading to low yields.

Troubleshooting Protocol (Fieser Workup):

A carefully controlled, sequential addition of reagents can convert the aluminum salts into a granular, easily filterable solid. For a reaction using 'X' grams of LiAlH₄:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly Add Water: Add 'X' mL of water dropwise. You will observe gas evolution (hydrogen). Caution: This is highly exothermic and releases flammable gas. Add very slowly.

  • Add Aqueous NaOH: Add 'X' mL of 15% (w/v) aqueous sodium hydroxide solution dropwise.

  • Add More Water: Add '3X' mL of water and stir the mixture vigorously for 15-30 minutes.

  • Stir to Granulate: The mixture should transform from a gelatinous precipitate to a white, granular solid that is easy to filter.

  • Filter and Wash: Filter the mixture through a pad of Celite®. Wash the filtered solid thoroughly with your extraction solvent (e.g., THF, ethyl acetate) to recover any adsorbed product.

  • Combine and Concentrate: Combine the filtrate and the washes, and then proceed with drying and solvent evaporation.

This procedure is generally more reliable than simply quenching with acid, which can also lead to hydrolysis of the ester.[11]

Visualized Workflows and Pathways

Reaction Scheme: Synthesis and Major Side-Product Formation

reaction_pathway Start Methyl 4-cyano-3-fluorobenzoate Imine Imine Intermediate Start->Imine [H] Product Methyl 4-(aminomethyl)-3-fluorobenzoate (Desired Product) Imine->Product [H] Sec_Imine Secondary Imine Imine->Sec_Imine + Product - NH3 Side_Product Secondary Amine (Side Product) Sec_Imine->Side_Product [H]

Caption: Main reaction and side-product pathway.

Troubleshooting Workflow: Low Yield

troubleshooting_workflow Start Low Yield Observed Analysis Analyze Crude Product (NMR, LC-MS) Start->Analysis Problem1 Incomplete Conversion? Analysis->Problem1 Yes Problem2 Side Products Detected? Analysis->Problem2 Yes Problem3 Product Loss in Workup? Analysis->Problem3 Possible Solution1 Optimize Reaction: - Increase reagent/catalyst - Increase time/temp - Ensure anhydrous conditions Problem1->Solution1 Solution2 Address Side Reactions: - Add NH3 (hydrogenation) - Change reduction method - Purify via acid-base wash Problem2->Solution2 Solution3 Optimize Workup: - Use Fieser quench (LiAlH4) - Avoid emulsions - Minimize hydrolysis Problem3->Solution3

Caption: Troubleshooting workflow for low product yield.

References

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 4-(aminomethyl)-3-fluorobenzoate

Welcome to the technical support center for the purification of crude Methyl 4-(aminomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude Methyl 4-(aminomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification.

Introduction to Purification Challenges

Methyl 4-(aminomethyl)-3-fluorobenzoate possesses both a basic primary amine and a readily hydrolyzable methyl ester functional group. This bifunctional nature, coupled with the influence of the electron-withdrawing fluorine atom, presents a unique set of purification challenges. Common issues include the compound's high polarity, its tendency to interact strongly with silica gel, and its susceptibility to hydrolysis under non-optimal pH conditions.[1][2] This guide will address these challenges through systematic troubleshooting of the most common purification techniques.

Core Purification Strategies: A Visual Overview

The purification of Methyl 4-(aminomethyl)-3-fluorobenzoate typically involves one or a combination of the following techniques: acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities present.

Caption: General purification workflow for Methyl 4-(aminomethyl)-3-fluorobenzoate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique to separate your basic product from acidic and neutral impurities.[2]

Q1: I performed an acid-base extraction, but my yield is very low. What could have gone wrong?

A1: Low yields in acid-base extractions of aminobenzoate esters can stem from several factors:

  • Ester Hydrolysis: The most common culprit is the hydrolysis of the methyl ester to the corresponding carboxylic acid under either strongly acidic or basic conditions.[3] The use of strong bases like sodium hydroxide should be avoided.

    • Troubleshooting:

      • Use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) during the basification step.[4]

      • Keep the temperature low (0-10 °C) during all extraction steps to minimize hydrolysis.[5]

      • Perform extractions quickly to reduce the contact time of the ester with aqueous acidic or basic solutions.

  • Incomplete Extraction: The protonated amine salt may have some solubility in the organic layer, or the free base may have some solubility in the aqueous layer, leading to incomplete phase transfer.

    • Troubleshooting:

      • Perform multiple extractions (3-4 times) with smaller volumes of the aqueous acid or base to ensure complete transfer of the compound between phases.

      • After basifying the aqueous layer to recover your product, ensure the pH is sufficiently high (pH 9-11) to fully deprotonate the amine.[5]

      • Salting out: Add sodium chloride (NaCl) to the aqueous layer to decrease the solubility of the organic product and drive it into the organic phase.[6]

Q2: After acidifying the basic wash to precipitate my product's hydrochloride salt, nothing crashed out. Why?

A2: This issue usually points to a lower than expected concentration of your product in the aqueous layer or issues with its salt formation.

  • Troubleshooting:

    • Concentration: Your product might be too dilute. Try to concentrate the aqueous layer under reduced pressure before acidification.

    • Solubility of the Salt: The hydrochloride salt of your product might be soluble in the aqueous medium. After acidification, try extracting the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

    • pH Adjustment: Ensure you have added enough acid to bring the pH down to a sufficiently acidic level (pH 1-2) to fully protonate the amine.

Caption: Principle of acid-base extraction for separating basic, acidic, and neutral components.

Section 2: Column Chromatography

Column chromatography is a highly effective technique for separating compounds with similar polarities.[7]

Q3: My compound is streaking badly on the silica gel column and the fractions are not pure. What is happening?

A3: Streaking of amines on silica gel is a common problem due to the acidic nature of silica, which leads to strong interactions with the basic amine.[8]

  • Troubleshooting:

    • Basify the Mobile Phase: Add a small amount of a volatile base like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[9]

    • Use a Different Stationary Phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[7]

      • Amine-functionalized silica: This is an excellent option as the amine groups on the silica surface prevent strong interactions with the analyte.[8]

    • TLC Analysis First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.4 for your target compound.[7]

Q4: What is a good starting solvent system for column chromatography?

A4: The polarity of your compound will dictate the appropriate solvent system. Given the presence of both an amine and an ester, it is moderately polar.

  • Recommended Starting Points for TLC Analysis:

    • Hexane/Ethyl Acetate: Start with a 7:3 or 1:1 mixture and adjust the ratio based on the Rf value.

    • Dichloromethane/Methanol: Begin with a 98:2 or 95:5 mixture. This system is more polar and can be effective if your compound is not moving in hexane/ethyl acetate.[10]

    • Remember to add a small amount of base (e.g., triethylamine) to these systems to prevent streaking.

Solvent System Polarity Typical Ratio for Amines Notes
Hexane/Ethyl AcetateLow to Medium8:2 to 1:1Good starting point. Adjust ratio for optimal Rf.
Dichloromethane/MethanolMedium to High98:2 to 90:10Use for more polar compounds. Methanol significantly increases polarity.

Q5: How can I visualize my compound on a TLC plate?

A5: Since Methyl 4-(aminomethyl)-3-fluorobenzoate has an aromatic ring, it should be visible under a UV lamp (254 nm).[11] For more sensitive or specific visualization, you can use a staining reagent.

  • Common Stains for Amines:

    • Ninhydrin: Gives a characteristic purple or pink spot with primary amines upon heating.[12]

    • Potassium Permanganate (KMnO₄): A general-purpose stain that reacts with many functional groups, including amines, to give a yellow/brown spot on a purple background.[11]

    • Cinnamaldehyde: Can be used for the specific detection of aromatic primary amines, often producing a yellow spot.[9][10][13]

Section 3: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.

Q6: I'm having trouble finding a good solvent for recrystallization. My compound either dissolves completely or not at all.

A6: Finding the right single solvent can be challenging. A two-solvent system is often more effective.[14]

  • Troubleshooting: Two-Solvent Recrystallization

    • Dissolve your crude product in a minimal amount of a hot "good" solvent (one in which it is very soluble).

    • While the solution is still hot, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes slightly cloudy.

    • If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify the solution.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Suggested Solvent Systems to Screen:

    • Ethanol/Water[14]

    • Methanol/Water

    • Ethyl Acetate/Hexane

    • Acetone/Water

Q7: My compound "oils out" instead of forming crystals. How can I fix this?

A7: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

  • Troubleshooting:

    • Lower the Temperature of Dissolution: Try dissolving your compound at a temperature below its melting point.

    • Use a More Dilute Solution: Add more of the "good" solvent before adding the "poor" solvent.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to provide a nucleation site for crystal growth.

    • Seed Crystals: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.

Solvent Polarity Index Boiling Point (°C) Potential Use
Water10.2100"Poor" solvent
Methanol5.165"Good" solvent
Ethanol4.378"Good" solvent
Acetone5.156"Good" solvent
Ethyl Acetate4.477"Good" solvent
Dichloromethane3.140"Good" solvent
Hexane0.169"Poor" solvent

Note: The choice of "good" and "poor" solvents is relative to the solubility of your specific compound.

Potential Impurities and Their Removal

A common synthetic route to Methyl 4-(aminomethyl)-3-fluorobenzoate is the reduction of Methyl 4-cyano-3-fluorobenzoate.

Caption: A likely synthetic route and potential impurities.

  • Unreacted Starting Material (Methyl 4-cyano-3-fluorobenzoate): This impurity is less polar than the product. It can be effectively removed by column chromatography.

  • Partially Reduced Intermediates (e.g., imines): These are often unstable and may react further or be removed during the aqueous workup. If present, they can be separated by column chromatography.

  • Hydrolyzed Product (4-(aminomethyl)-3-fluorobenzoic acid): This acidic impurity can be efficiently removed by an acid-base extraction.

By understanding the potential impurities, you can select the most appropriate purification strategy. For instance, if you suspect the presence of the hydrolyzed acid, an initial acid-base extraction would be highly beneficial. If TLC analysis shows impurities with similar polarity to your product, column chromatography is the preferred method.

This technical support guide provides a comprehensive overview of the common challenges and solutions for the purification of crude Methyl 4-(aminomethyl)-3-fluorobenzoate. By applying these principles and troubleshooting steps, you can significantly improve the purity and yield of your final product. For further assistance, please consult the references provided.

References

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(7), 848-850. Available at: [Link]

  • Guo, K., & Chen, Y. (2010).
  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Hydrolysis and saponification of methyl benzo
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
  • Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • Brainly.com. (2020, October 16).
  • Column chrom
  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone.
  • TLC stains.
  • Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. PMC.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. PubMed.
  • methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride | 1072438-51-7. MilliporeSigma.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Organic Acid-Base Extractions. Chemistry Steps.
  • Methyl 4-amino-3-fluorobenzo
  • ACID/BASE SEPAR
  • Experiment 3: Separation of a Mixture by Acid-Base Extraction. Department of Chemistry.
  • methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride | 1072438-51-7. MilliporeSigma.
  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • methyl 4-aminobenzoate synthesis report. Sciencemadness.org.
  • Methyl 3-amino-4-fluorobenzo
  • US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
  • Methyl 4-cyano-3-fluorobenzo
  • Methyl 4-amino-3-fluorobenzo
  • Methyl 4-cyano-3-fluorobenzo
  • Organic Amine Flash Purification Using A Novel St
  • Recrystalliz
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis.
  • CN110082442B - Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof.
  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
  • Methyl 4-(bromomethyl)
  • methyl 3-(aminomethyl)
  • methyl 4-(chloromethyl)
  • Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (C9H10FNO2). PubChemLite.
  • Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. PubMed.
  • Methyl 4-Fluorobenzoate | 403-33-8. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Methyl 4-cyano-3-fluorobenzo
  • 676602-31-6|Methyl 3-cyano-4-fluorobenzo
  • Safety Data Sheet: Methyl 4-amino-3-bromobenzo

Sources

Troubleshooting

Technical Support Center: Optimizing Sonogashira Yields for Methyl 4-(aminomethyl)-3-fluorobenzoate

Welcome to the Process Chemistry Troubleshooting Guide. This document is designed for researchers and drug development professionals facing challenges with the Sonogashira cross-coupling of Methyl 4-(aminomethyl)-3-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Guide. This document is designed for researchers and drug development professionals facing challenges with the Sonogashira cross-coupling of Methyl 4-(aminomethyl)-3-fluorobenzoate .

Because this substrate is an aryl fluoride (lacking the highly reactive iodide or bromide leaving groups) and contains a nucleophilic primary amine, it completely resists standard Sonogashira conditions[1]. Below, we break down the mechanistic bottlenecks and provide a self-validating, field-proven protocol to achieve high-yield C–F activation.

Condition Benchmarking & Quantitative Data

Attempting to couple an aryl fluoride using standard conditions will result in quantitative recovery of the starting material[1]. To achieve C–F oxidative addition, the catalytic system must be fundamentally altered[2].

ParameterStandard SonogashiraOptimized Aryl Fluoride Sonogashira
Target Leaving Group Iodide (I) or Bromide (Br)Fluoride (F)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (3 mol%)
Co-catalyst CuI (10 mol%)None (Strictly Copper-Free)
Base Et₃N (Excess)LiHMDS (2.0 - 2.5 equiv)
Solvent DMF or THFAnhydrous THF
Temperature 25 °C to 60 °C110 °C (Sealed Schlenk tube)
Yield Expectation >90% (for Ar-I)70–95% (for Ar-F)

Frequently Asked Questions (Troubleshooting)

Q1: Why is my starting material completely unreactive under standard Pd(PPh₃)₄ / CuI / Et₃N conditions? A: The C–F bond is the strongest carbon-halogen bond (~116 kcal/mol). Traditional Pd(0) complexes cannot undergo oxidative addition into a C–F bond at room temperature or with weak amine bases[1]. Furthermore, your substrate contains a free primary amine (-CH₂NH₂). Free amines coordinate strongly to Pd(II) intermediates, forming stable, off-cycle complexes that poison the catalyst.

Q2: How do I overcome the C–F bond activation barrier? A: You must switch to a LiHMDS-promoted, copper-free system[3]. Using Pd₂(dba)₃ in the presence of Lithium hexamethyldisilazide (LiHMDS) at 110 °C allows the reaction to proceed[2]. LiHMDS plays a dual role: it acts as a strong base to deprotonate the terminal alkyne, and the formation of a highly stable Li–F bond provides the crucial thermodynamic driving force required to break the C–F bond[2].

Q3: Do I need to protect the aminomethyl group before the coupling? A: Yes, this is mandatory. Because LiHMDS is a strong base and nucleophile, and Pd is easily poisoned by primary amines, you must mask the -CH₂NH₂ group. We strongly recommend N-Boc (tert-butyloxycarbonyl) protection. It provides sufficient steric bulk to prevent Pd-coordination and is stable under the highly basic LiHMDS coupling conditions.

Q4: I am observing a high degree of alkyne homocoupling (Glaser defect). How do I prevent this? A: Glaser homocoupling is accelerated by the presence of copper and trace oxygen. The optimized C–F activation protocol is strictly copper-free [2]. Ensure your solvents are thoroughly sparged with argon and the reaction is assembled in a glovebox to exclude oxygen.

Q5: How do I prevent the methyl ester from hydrolyzing? A: LiHMDS can mediate ester cleavage if moisture is present. You must use strictly anhydrous THF. Additionally, during the reaction quench, use saturated aqueous NH₄Cl to immediately buffer the pH, preventing hydroxide formation that would rapidly hydrolyze the methyl benzoate moiety.

Mechanistic & Workflow Visualizations

Workflow A Substrate: Methyl 4-(aminomethyl)-3-fluorobenzoate B Is the 1° Amine Protected? A->B C Catalyst Poisoning (Reaction Fails) B->C No D Select Coupling Conditions B->D Yes (e.g., N-Boc) E Standard: Pd/CuI/Et3N D->E G Optimized: Pd2(dba)3 / LiHMDS D->G F No C-F Activation (Recovery of SM) E->F H Successful C-F Sonogashira Coupling G->H

Fig 1. Troubleshooting workflow for aryl fluoride Sonogashira coupling.

Mechanism Pd0 Pd(0) OA Pd(II)-F Complex Pd0->OA Oxidative Addition (Ar-F) TM Pd(II)-Alkyne Complex OA->TM Terminal Alkyne + LiHMDS (- LiF) TM->Pd0 Reductive Elimination (Product)

Fig 2. Catalytic cycle of LiHMDS-promoted C-F bond Sonogashira activation.

Validated Experimental Protocols

Protocol A: N-Boc Protection of the Primary Amine

Note: The substrate is frequently sourced as a hydrochloride salt[4]. This protocol includes a neutralization step.

Materials:

  • Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

  • Triethylamine (Et₃N) (2.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Suspend the hydrochloride salt in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Neutralize: Add Et₃N dropwise at room temperature. The suspension should clear as the free base is generated.

  • Protect: Cool the flask to 0 °C using an ice bath. Add Boc₂O dropwise.

  • React: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (Ninhydrin stain will show the disappearance of the primary amine).

  • Workup: Dilute with DCM (20 mL), wash sequentially with 0.5 M citric acid (10 mL), water (10 mL), and brine (10 mL).

  • Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected aryl fluoride.

Protocol B: Copper-Free Sonogashira C–F Coupling

This protocol is adapted from the LiHMDS-promoted methodology for unactivated fluoroarenes[5],[2].

Materials:

  • N-Boc protected Methyl 4-(aminomethyl)-3-fluorobenzoate (1.0 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Pd₂(dba)₃ (0.03 mmol, 3 mol%)

  • LiHMDS (1.0 M solution in THF, 2.5 mmol, 2.5 equiv)

  • Anhydrous THF (5 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox Required): Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ and the N-Boc protected aryl fluoride.

  • Solvation: Add anhydrous THF to the Schlenk tube, followed by the terminal alkyne.

  • Base Addition: Slowly add the LiHMDS solution dropwise to the mixture.

  • Reaction: Seal the Schlenk tube tightly, remove it from the glovebox, and transfer it to a pre-heated oil bath at 110 °C. Stir vigorously for 15 hours[2].

  • Quench (Critical Step): Cool the reaction to room temperature. Carefully open the tube and immediately quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Causality: Immediate buffering prevents the highly basic mixture from hydrolyzing the methyl ester.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

References

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714-9718. URL: [Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of Methyl 4-(aminomethyl)-3-fluorobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific regioselectivity challenges associated with Methyl 4-(aminomethyl)-3-fluorobenzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific regioselectivity challenges associated with Methyl 4-(aminomethyl)-3-fluorobenzoate .

This building block presents three competing reactive nodes:

  • The Aminomethyl Group (C4): A highly nucleophilic primary amine prone to over-alkylation.

  • The Methyl Ester (C1): An electrophilic center susceptible to base-catalyzed hydrolysis and unwanted transesterification/amidation.

  • The Aryl Fluoride (C3): Positioned ortho to the aminomethyl group, making it a potential leaving group for Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure absolute regiocontrol in your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I getting an intractable mixture of mono- and di-alkylated products when reacting the primary amine with alkyl halides? Causality: Direct alkylation via SN2 substitution is inherently difficult to control. When the primary amine (-CH2NH2) reacts with an alkyl halide, the resulting secondary amine becomes more electron-rich due to the inductive electron-donating effect of the newly attached alkyl group. Consequently, the secondary amine is more nucleophilic than the starting material, leading to rapid over-alkylation into a tertiary amine[1]. Solution: Abandon direct alkylation. To achieve strict mono-alkylation, utilize reductive amination . Imines only form once per primary amine; subsequent reduction yields the secondary amine without risk of over-alkylation[2].

Q2: During N-acylation, my LC-MS shows a massive peak corresponding to the carboxylic acid (M-14) instead of my target methyl ester. How do I prevent this? Causality: The methyl ester is highly susceptible to base-catalyzed hydrolysis. If you are using standard Schotten-Baumann conditions (e.g., aqueous NaOH or KOH) to neutralize the amine hydrochloride salt during acylation, the hydroxide ions will rapidly cleave the methyl ester[3]. Solution: Switch to strictly anhydrous conditions. Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) at 0 °C. DIPEA scavenges HCl without acting as a nucleophile, perfectly preserving the ester.

Q3: I am observing a side product missing the fluorine atom (M-19) when heating the reaction with basic nucleophiles. What is driving this defluorination? Causality: The fluorine atom is ortho to the aminomethyl group. While the meta-ester does not strongly activate the ring for SNAr, fluorine is an excellent leaving group due to its high electronegativity. If you heat the reaction in the presence of strong nucleophiles (or a large excess of the primary amine itself), intermolecular SNAr displacement of the fluorine occurs. Solution: Keep reaction temperatures strictly below 40 °C and avoid strong, unhindered nucleophilic bases.

Part 2: Quantitative Data & Reaction Outcomes

The table below summarizes the causality between reagent selection and regioselective outcomes, demonstrating why specific methodologies are mandated for this substrate.

Table 1: Influence of Reaction Conditions on Regioselectivity and Yield

Reaction TypeReagents & ConditionsTarget RegioisomerMajor Side ProductTarget Yield (%)Side Product (%)
Direct Alkylation R-I (1.1 eq), K2CO3, DMF, 60 °CMono-alkylated amineDi-alkylated amine25 - 3555 - 65
Reductive Amination R-CHO (1.0 eq), NaBH(OAc)3, DCM, RTMono-alkylated amineDi-alkylated amine> 90< 2
Aqueous Acylation R-COCl (1.1 eq), NaOH (aq), THF, RTN-Acylated productEster hydrolysis40 - 5035 - 45
Anhydrous Acylation R-COCl (1.05 eq), DIPEA, DCM, 0 °CN-Acylated productEster hydrolysis> 95< 1

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Highly Controlled Reductive Mono-N-Alkylation

Purpose: To synthesize a secondary amine while completely suppressing tertiary amine formation and preserving the methyl ester and aryl fluoride.

  • Free-Basing: Suspend Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.0 eq) in anhydrous DCM (0.2 M). Add DIPEA (1.1 eq) dropwise and stir for 10 minutes at room temperature (RT).

  • Imine Formation: Add the target aldehyde (1.0 eq). Stir at RT for 2–4 hours.

    • Self-Validation Step: Do not proceed blindly. Pull a 10 µL aliquot, dilute in MeCN, and monitor by LC-MS. Confirm the complete disappearance of the primary amine mass and the appearance of the transient imine mass.

  • Reduction: Once imine formation is >95% complete, cool the reaction flask to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 eq). The mild nature of this hydride ensures the methyl ester remains untouched[1].

  • Quench & Workup: Stir for 1 hour at RT. Quench carefully with saturated aqueous NaHCO3 to neutralize unreacted hydride. Extract with EtOAc, wash with brine, and dry over Na2SO4.

Protocol B: Chemoselective N-Acylation

Purpose: To couple the primary amine with an acyl chloride without inducing ester hydrolysis or SNAr defluorination.

  • Preparation: Suspend the amine hydrochloride salt (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N2/Ar). Cool strictly to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 eq).

    • Causality Check: DIPEA is chosen specifically because its steric bulk prevents it from attacking the acyl chloride or the methyl ester, avoiding the oligomerization seen with unhindered bases[3].

  • Acylation: Dissolve the acyl chloride (1.05 eq) in a small volume of DCM and add it dropwise over 15 minutes. Maintain the temperature at 0 °C to suppress any potential SNAr side reactions involving the fluorine atom.

  • Workup: After 1 hour, wash the organic layer with 1M aqueous HCl to remove residual DIPEA and unreacted amine, followed by a brine wash. Dry over Na2SO4 and concentrate.

Part 4: Reaction Workflow Visualization

Regioselectivity Start Methyl 4-(aminomethyl) -3-fluorobenzoate Sub1 Imine Intermediate Start->Sub1 R-CHO (1.0 eq) Room Temp Side1 Tertiary Amine (Over-alkylation) Start->Side1 R-X + Base Direct Alkylation Prod2 N-Acylated Amide (Intact Ester) Start->Prod2 R-COCl + DIPEA DCM, 0 °C Side2 Ester Hydrolysis / SNAr Side Products Start->Side2 NaOH (aq) / Heat Harsh Conditions Prod1 Mono-alkylated Secondary Amine Sub1->Prod1 NaBH(OAc)3 Reductive Amination

Fig 1: Regioselective pathways for Methyl 4-(aminomethyl)-3-fluorobenzoate functionalization.

References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines Source: ResearchGate / Organic Letters URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Cross-Coupling with Methyl 4-(aminomethyl)-3-fluorobenzoate

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges during the Buchwald-Hartwig amination of Methyl 4-(aminomethyl)-3-flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges during the Buchwald-Hartwig amination of Methyl 4-(aminomethyl)-3-fluorobenzoate .

This specific substrate presents a trifecta of chemoselectivity challenges: a primary benzylic amine prone to over-arylation, a base-sensitive methyl ester, and an ortho-fluorine atom that inductively deactivates the nucleophile. Below, we dissect the causality behind common reaction failures and provide field-proven, self-validating protocols to achieve >90% mono-arylation yields.

Substrate Reactivity Profiling

Before initiating any screening, it is critical to map the electronic and steric liabilities of the substrate.

SubstrateAnalysis Substrate Methyl 4-(aminomethyl)-3-fluorobenzoate Target Substrate Amine Primary Amine (-CH2NH2) Nucleophile Risk: Bis-arylation Substrate->Amine Ester Methyl Ester (-COOMe) Electrophile Risk: Saponification Substrate->Ester Fluoro Ortho-Fluorine (-F) Inductive EWG Risk: Reduced Nucleophilicity Substrate->Fluoro Ligand Solution BrettPhos / tBuBrettPhos Amine->Ligand Base Solution K3PO4 or Cs2CO3 Ester->Base Catalyst Solution Pd G3 Precatalyst Fluoro->Catalyst

Reactivity profile and corresponding catalytic solutions for the target substrate.

Troubleshooting & FAQs

Q1: Why am I observing complete consumption of starting material but isolating a carboxylic acid instead of the desired ester product? Causality: The use of strong alkoxide bases (e.g., NaOtBu, KOtBu) is standard in many Buchwald-Hartwig aminations to facilitate the deprotonation of the amine-palladium complex. However, esters are highly incompatible with strong alkoxide bases, which act as aggressive nucleophiles and trigger rapid saponification or transesterification[1]. Solution: Switch to weaker, non-nucleophilic inorganic bases. Anhydrous tripotassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) provides sufficient basicity to drive the reductive elimination step without cleaving the methyl ester moiety[1].

Q2: My LCMS shows a major mass corresponding to the bis-arylated product (M + 2Ar - 2H). How do I restrict the reaction to mono-arylation? Causality: Primary amines can easily undergo a second oxidative addition/reductive elimination cycle after the first coupling event[2]. The relatively unhindered nature of the benzylic amine on this substrate exacerbates this off-target pathway. Solution: Utilize highly bulky, electron-rich biaryl monophosphine ligands. BrettPhos is specifically designed for primary amines[1]. Its immense steric bulk restricts the coordination of the secondary amine intermediate to the palladium center, effectively halting the catalytic cycle at the mono-arylated stage.

Q3: The reaction stalls at 20% conversion despite using Pd(OAc)2 and BrettPhos. Why is the catalyst dying? Causality: Standard Pd(II) sources like Pd(OAc)2 require the amine substrate to reduce Pd(II) to the active Pd(0) species in situ[3]. The strongly electron-withdrawing ortho-fluorine atom on your substrate decreases the nucleophilicity and reducing power of the adjacent primary amine. Consequently, the reduction to Pd(0) is extremely inefficient, leading to incomplete catalyst activation and premature stalling. Solution: Bypass the in situ reduction step entirely by using a pre-activated palladacycle[3]. The BrettPhos Pd G3 or G4 precatalyst rapidly generates the active monoligated Pd(0) species upon exposure to mild base, ensuring complete conversion regardless of the amine's electronic deactivation.

Condition Optimization Matrix

To illustrate the impact of rational catalyst design, the following table summarizes the quantitative outcomes when coupling Methyl 4-(aminomethyl)-3-fluorobenzoate with a standard aryl bromide under various conditions.

Catalyst SystemBaseSolventTemp (°C)Mono-arylation Yield (%)Bis-arylation Yield (%)Ester Hydrolysis (%)
Pd(OAc)2 / BINAPNaOtBuToluene9015%12%>70%
Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10045%38%<5%
BrettPhos Pd G3 K3PO4 t-Amyl OH 80 >92% <2% <2%

Data Interpretation: Only the combination of a G3 precatalyst, a primary-amine-selective ligand (BrettPhos), and a mild base (K3PO4) successfully suppresses both bis-arylation and ester hydrolysis.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and chemical checkpoints to ensure the integrity of the catalytic cycle.

Objective: Highly selective mono-arylation of Methyl 4-(aminomethyl)-3-fluorobenzoate. Critical Note: This building block is almost exclusively supplied commercially as a hydrochloride salt (CAS: 1072438-51-7)[4]. Failure to account for the HCl equivalent will result in a stoichiometric imbalance of the base, leading to reaction failure.

Step-by-Step Methodology
  • Preparation & Neutralization: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-(aminomethyl)-3-fluorobenzoate HCl (1.2 equiv), the target Aryl bromide (1.0 equiv), and finely milled, anhydrous K3PO4 (3.0 equiv). Self-Validation Checkpoint: The use of 3.0 equiv of K3PO4 is critical. 1.0 equiv is consumed immediately to neutralize the HCl salt, leaving 2.0 equiv to facilitate the catalytic cycle. If the reaction fails to initiate, verify the salt status of your amine; unneutralized amine will not coordinate to Palladium.

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (2 mol%).

  • Atmospheric Control: Seal the flask, evacuate, and backfill with dry Argon (repeat for 3 cycles). Self-Validation Checkpoint: Oxygen contamination will lead to the rapid formation of a black precipitate (Pd black) upon solvent addition. Strict Schlenk technique ensures the catalyst remains in the active cycle.

  • Solvent Addition: Add anhydrous, degassed t-Amyl alcohol (to reach 0.2 M concentration) via syringe.

  • Activation & Heating: Transfer the flask to a pre-heated oil bath at 80°C. Self-Validation Checkpoint: Upon reaching ~40-50°C, the heterogeneous mixture should transition from a pale suspension to a homogeneous deep red/orange solution. This color change visually validates the base-mediated cleavage of the G3 precatalyst, successfully releasing the active monoligated [BrettPhos-Pd(0)] species.

  • Monitoring & Workup: Stir for 4-12 hours. Monitor via LCMS. Once the aryl bromide is consumed, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residue. Concentrate the filtrate for subsequent column chromatography.

References

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination". LibreTexts. Available at: [Link]

  • Wikipedia. "Buchwald–Hartwig amination". Wikimedia Foundation. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solvent Effects on Methyl 4-(aminomethyl)-3-fluorobenzoate Reactivity

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Methyl 4-(aminomethyl)-3-fluorobenzoate (commonly supplied as a hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Methyl 4-(aminomethyl)-3-fluorobenzoate (commonly supplied as a hydrochloride salt, CAS: 1072438-51-7).

Because this bifunctional molecule contains both a nucleophilic primary amine and an electrophilic methyl ester—coupled with an electron-withdrawing fluorine atom—solvent selection is the most critical variable in controlling chemoselectivity. This guide breaks down the causality behind solvent-solute interactions, provides troubleshooting FAQs, and outlines self-validating experimental protocols.

Mechanistic Overview: The Dual-Reactivity Dilemma

Methyl 4-(aminomethyl)-3-fluorobenzoate presents two primary reactive sites that are highly sensitive to the dielectric constant and hydrogen-bonding capacity of the chosen solvent:

  • The Aminomethyl Group (Nucleophile): Benzylamines typically exhibit a pKa of ~9.33[1]. However, the inductive electron-withdrawing effect (-I) of the ortho-fluorine atom slightly reduces the basicity and nucleophilicity of this amine. In polar protic solvents, the amine lone pair becomes heavily solvated via hydrogen bonding, drastically reducing its reaction rate in SN​2 pathways.

  • The Methyl Ester (Electrophile): The electron-withdrawing 3-fluoro substituent increases the partial positive charge on the ester carbonyl carbon. This makes the ester highly susceptible to alkaline hydrolysis or transesterification, particularly in protic environments[2].

Solvent Selection Decision Tree

G Start Methyl 4-(aminomethyl)-3-fluorobenzoate Target Reaction Amine Amine Functionalization (N-Alkylation / Amidation) Start->Amine Ester Ester Modification (Hydrolysis / Saponification) Start->Ester Aprotic Use Polar Aprotic Solvents (MeCN, DMF, DMSO) Maximizes Nucleophilicity Amine->Aprotic Warning Avoid: Ethanol + Base (Prevents Transesterification) Amine->Warning Protic Use Aqueous/Alcoholic Solvents (MeOH/H2O, Dioxane/H2O) Facilitates OH- Attack Ester->Protic

Figure 1: Solvent selection workflow for targeted functionalization.

Quantitative Solvent Impact Data

To predict the behavior of Methyl 4-(aminomethyl)-3-fluorobenzoate, consult the following solvent parameters. The choice of solvent directly dictates whether the reaction proceeds via the desired pathway or falls victim to competitive side reactions[3].

SolventDielectric Constant ( ϵ )H-Bond DonorImpact on Amine NucleophilicityImpact on Methyl Ester Stability
Acetonitrile (MeCN) 37.5NoHigh: Leaves amine "naked" and highly reactive for SN​2 .Stable: Prevents solvolysis if kept strictly anhydrous.
Methanol (MeOH) 32.7YesModerate: H-bonding dampens amine reactivity.Stable: Native ester matches solvent; no net transesterification.
Ethanol (EtOH) 24.5YesModerate: H-bonding dampens amine reactivity.High Risk: Rapid transesterification to ethyl ester in the presence of base.
DMF 36.7NoVery High: Excellent ion solvation, accelerates amidation.Stable: Prevents solvolysis if kept strictly anhydrous.
Water / THF (1:1) VariableYesLow: Amine is heavily solvated; competitive hydrolysis occurs.High Risk: Rapid saponification to benzoic acid under basic conditions[2].

Troubleshooting FAQs

Q1: I am attempting an N-alkylation using ethanol as a solvent and triethylamine as a base. My LC-MS shows a mass +14 Da higher than expected. What happened? A: You are observing transesterification. The 3-fluoro group makes the methyl ester highly electrophilic. In the presence of ethanol and a base (which can generate trace ethoxide), the methyl ester is converted into an ethyl ester (an addition of a CH2​ group, +14 Da). Solution: Switch your solvent to Acetonitrile (MeCN) or use Methanol (MeOH) if a protic solvent is strictly required.

Q2: My N-acylation reaction is extremely sluggish in methanol, even with excess reagent. How can I accelerate it without heating, which degrades my product? A: Methanol is a strong hydrogen-bond donor. It solvates the lone pair of the primary amine, creating a thermodynamic barrier to nucleophilic attack. Solution: Evaporate the methanol and reconstitute the reaction in a polar aprotic solvent like Dichloromethane (DCM) or DMF. Aprotic solvents leave the amine unsolvated ("naked"), drastically increasing its nucleophilicity and reaction rate at room temperature[3].

Q3: I purchased Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride. My SN​2 substitution in DMF isn't working at all. Why? A: The compound is supplied as a hydrochloride salt. In this state, the amine is protonated ( NH3+​ ) and completely lacks the lone pair required to act as a nucleophile. Solution: You must "free-base" the amine in situ. Add at least 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA) to the DMF solution before adding your electrophile.

Q4: I need to hydrolyze the ester to the corresponding carboxylic acid, but I want to leave the amine intact. What is the best solvent system? A: Use a 1:1 mixture of Dioxane and Water with 1.2 equivalents of LiOH. Dioxane provides better solvation for the aromatic starting material than DMF in aqueous mixtures and accelerates the alkaline hydrolysis of methyl benzoates[2]. The amine will remain unaffected under these basic conditions.

Standard Operating Procedure (SOP): Chemoselective N-Alkylation

This protocol is designed as a self-validating system to ensure the primary amine is alkylated while the sensitive 3-fluoro-methyl ester remains completely intact.

Objective: Mono-alkylation of the primary amine via SN​2 displacement. Critical Rationale: Utilizing anhydrous Acetonitrile (MeCN) prevents ester hydrolysis and transesterification, while DIPEA serves as a non-nucleophilic base to liberate the amine without attacking the ester.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon).

  • Substrate Loading: Add 1.0 mmol of Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride to the flask.

  • Solvent Addition: Inject 10 mL of anhydrous Acetonitrile (MeCN). Self-Validation Check: The salt will likely remain as a fine suspension.

  • Free-Basing: Dropwise, add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature. Self-Validation Check: The suspension should clarify into a homogeneous solution as the hydrochloride salt is neutralized and the free amine dissolves.

  • Electrophile Addition: Slowly add 0.95 mmol of your alkyl halide (limiting the electrophile prevents over-alkylation to the tertiary amine).

  • Reaction Monitoring: Stir at 25∘C . Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The aprotic nature of MeCN should drive the reaction to completion within 2–4 hours[3].

  • Workup (Ester-Safe): Quench the reaction with saturated aqueous NaHCO3​ (avoid strong bases like NaOH to protect the ester). Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • The Journal of Organic Chemistry (ACS). Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile. Retrieved from: [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from:[Link]

  • PubChem (NIH). Benzylamine | C6H5CH2NH2 | CID 7504. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of Methyl 4-(aminomethyl)-3-fluorobenzoate During Reactions

Welcome to the technical support center for Methyl 4-(aminomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 4-(aminomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Its unique structure, containing a nucleophilic primary amine and a hydrolyzable methyl ester on a fluorinated phenyl ring, presents specific challenges. Understanding and controlling its reactivity is paramount to achieving high yields and product purity. This document provides in-depth troubleshooting advice and foundational knowledge to help you navigate these challenges effectively.

FAQs: Foundational Knowledge for Success

This section addresses common questions about the inherent properties and handling of Methyl 4-(aminomethyl)-3-fluorobenzoate, providing the essential knowledge needed before starting an experiment.

Question 1: What are the primary functional groups on Methyl 4-(aminomethyl)-3-fluorobenzoate and how do they influence its reactivity?

Answer: The molecule possesses three key features that dictate its chemical behavior:

  • Primary Aminomethyl Group (-CH₂NH₂): This is a potent nucleophile and the intended site of reaction in many applications, such as amide bond formation or reductive aminations. However, its basicity means it can be easily protonated under acidic conditions, rendering it non-nucleophilic.[1]

  • Methyl Ester (-COOCH₃): This group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would convert it to the corresponding carboxylic acid.[2] This is a common source of unwanted byproducts.

  • Fluorine Atom (-F): The electron-withdrawing nature of the fluorine atom ortho to the aminomethyl group slightly decreases the basicity of the amine. It also makes the ester carbonyl carbon slightly more electrophilic and thus more prone to nucleophilic attack, including hydrolysis. The fluorine substitution can also enhance the thermal and chemical stability of the molecule as a whole.[3][4]

Question 2: What are the recommended storage and handling conditions for this compound?

Answer: Proper storage is the first step in preventing decomposition. Based on its reactivity profile, the following conditions are recommended:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][6] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and carbon dioxide.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[7] Avoid contact with skin and eyes. Ensure that all glassware is thoroughly dried before use, especially for moisture-sensitive reactions.

Question 3: What are the most common decomposition pathways for this molecule during a typical reaction like an amide coupling?

Answer: The primary decomposition pathways stem from the molecule's bifunctional nature.

  • Ester Hydrolysis: The most frequent side reaction is the hydrolysis of the methyl ester to the carboxylic acid. This is often catalyzed by the presence of water, strong acids, or strong bases (e.g., NaOH, LiOH).

  • Intermolecular Aminolysis (Self-Polymerization): The nucleophilic amine of one molecule can attack the electrophilic ester of another molecule. This process, especially at elevated temperatures, can lead to the formation of dimers and oligomers, which appear as high-molecular-weight impurities.

  • Side Reactions with Reagents: Certain reagents can cause unintended transformations. For instance, using uronium-based coupling reagents (like HBTU) can sometimes lead to the formation of a guanidinium byproduct at the primary amine if the carboxylic acid activation is slow or incomplete.[8]

Question 4: When should I consider using a protecting group for the amine?

Answer: Using a protecting group is a strategic decision to prevent unwanted side reactions at the amine. You should strongly consider it under the following circumstances:

  • When the desired reaction is NOT at the amine: If you intend to perform a reaction elsewhere on the molecule (a hypothetical scenario, as the amine is the most reactive site for many common transformations), the amine must be protected.

  • When using harsh reagents: If the reaction requires conditions that could lead to amine-related side reactions (e.g., strong oxidants, certain electrophiles not intended for acylation).

  • To prevent self-polymerization: In cases where intermolecular aminolysis is a persistent issue, protecting the amine as a carbamate (e.g., with Boc or Fmoc) completely prevents this pathway.[9][10] This transforms the nucleophilic amine into a non-reactive group, allowing for cleaner reactions at other sites or with other partners.[11]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Scenario 1: Low Yield & Multiple Byproducts on TLC/LC-MS

Question: My amide coupling reaction with Methyl 4-(aminomethyl)-3-fluorobenzoate is giving a low yield. My LC-MS analysis shows the expected product, but also significant amounts of unreacted starting material and a byproduct with a mass corresponding to the hydrolyzed ester (the carboxylic acid). What is happening and how can I fix it?

Answer: This is a classic problem indicating that your reaction conditions are promoting decomposition or are sub-optimal for the coupling itself. The presence of the carboxylic acid is a clear sign of ester hydrolysis.

Diagram 1: Key Decomposition Pathways

cluster_0 Ester Hydrolysis cluster_1 Intermolecular Aminolysis (Dimerization) start_mol Methyl 4-(aminomethyl)-3-fluorobenzoate hydrolysis_product 4-(aminomethyl)-3-fluorobenzoic acid start_mol->hydrolysis_product H₂O / H⁺ or OH⁻ (e.g., from reagents or solvent) mol1 Molecule A (Nucleophilic Amine) dimer Amide Dimer mol1->dimer mol2 Molecule B (Electrophilic Ester) mol2->dimer start Low Yield / Multiple Spots check_hydrolysis Is hydrolyzed acid present? start->check_hydrolysis check_amine Is amine starting material remaining? check_hydrolysis->check_amine No use_anhydrous Action: Use anhydrous solvents & non-nucleophilic base (DIPEA). check_hydrolysis->use_anhydrous Yes check_reagents Action: Check coupling reagent quality. Use fresh reagents. Pre-activate acid. check_amine->check_reagents Yes control_temp Action: Reduce temperature (start at 0°C). Monitor reaction closely. check_amine->control_temp No

Caption: Decision tree for troubleshooting poor reaction outcomes.

Scenario 2: Formation of an Unexpected High Molecular Weight Product

Question: I am observing a significant byproduct with roughly double the mass of my expected product. What could this be?

Answer: This is a strong indication of dimer formation via intermolecular aminolysis, where the amine of one molecule attacks the ester of another. This side reaction is favored by higher concentrations and temperatures.

Solutions:

  • Lower the Reaction Temperature: Conduct the reaction at 0 °C or below to disfavor the aminolysis pathway kinetically.

  • Use Slow Addition: If you are coupling the amine with another reagent, add the amine solution dropwise to the reaction mixture containing the other components. This keeps the instantaneous concentration of the free amine low, minimizing its chance to self-react.

  • Protect the Amine: The most definitive solution is to protect the amine with a group like Boc. This completely eliminates its nucleophilicity, preventing any possibility of self-reaction.

Recommended Protocols

To proactively prevent decomposition, follow these field-proven methodologies.

Protocol 1: General Amide Coupling using HATU (Unprotected Amine)

This protocol is optimized to favor the desired amide bond formation while minimizing decomposition of the amine-ester.

Diagram 3: Amide Coupling Workflow

cluster_workflow Optimized Amide Coupling Protocol step1 1. Dissolve Carboxylic Acid (1.0 eq) & HATU (1.1 eq) in anhydrous DMF. step2 2. Add DIPEA (2.5 eq). Stir at RT for 10 min (Pre-activation). step1->step2 step3 3. Cool mixture to 0°C. step2->step3 step4 4. Add solution of Methyl 4-(aminomethyl)-3-fluorobenzoate (1.05 eq) in DMF dropwise. step3->step4 step5 5. Allow to warm to RT. Monitor by LC-MS until complete (typically 2-4h). step4->step5 step6 6. Aqueous Workup & Purification. step5->step6

Caption: Step-by-step workflow for a robust amide coupling reaction.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add your carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) to a flask containing anhydrous DMF.

  • Activation: Add DIPEA (2.5 equivalents) to the mixture. Stir at room temperature for 10-15 minutes. This pre-activates the carboxylic acid, forming the highly reactive OAt-ester.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve Methyl 4-(aminomethyl)-3-fluorobenzoate (1.05 equivalents) in a small amount of anhydrous DMF. Add this solution dropwise to the cooled, activated acid mixture over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor the progress by TLC or LC-MS every hour.

  • Workup: Once the reaction is complete (typically when the limiting reagent is consumed), quench the reaction by adding water. Proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or recrystallization.

Causality: Pre-activating the acid ensures that when the amine is added, it reacts preferentially with the activated ester rather than participating in side reactions. Using a non-nucleophilic base (DIPEA) and low temperatures minimizes ester hydrolysis. [12][13] Protocol 2: Amine Protection using Boc Anhydride ((Boc)₂O)

This is the recommended procedure if you need to perform chemistry elsewhere on the molecule or if self-polymerization is unavoidable.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-(aminomethyl)-3-fluorobenzoate (1.0 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or THF.

  • Base and Reagent Addition: Add triethylamine (1.5 equivalents) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until all the starting amine has been consumed.

  • Workup: Quench the reaction with water. Extract the product into an organic solvent, wash with dilute acid (e.g., 1M HCl) and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected product, which can typically be used without further purification.

Causality: The amine reacts as a nucleophile with the Boc anhydride. The triethylamine acts as a base to neutralize the acidic byproduct, driving the reaction to completion. [9]The resulting carbamate is stable to a wide range of nucleophilic and basic conditions, effectively preventing all unwanted amine-related side reactions.

References
  • K. Jarret, et al. Recent developments in protecting group methodology. Journal of the Chemical Society, Perkin Transactions 1, 1998.
  • Organic Chemistry Portal. Protective Groups. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews, 2005.
  • Chemistry LibreTexts. Protection of Amino Groups in Synthesis. [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Han, S. Y., & Kim, Y. A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 2004.
  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009.
  • Patsnap Synapse. How to Optimize Temperature and pH for Enzyme Activity. [Link]

  • Schlömann, M., et al. Degradation of Fluorobenzene and Its Central Metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia Fungorum FLU100. PubMed, 2012.
  • Zenodo. Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops. [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • PubMed. Optimal pH 8.5 to 9 for the hydrolysis of vixotrigine and other basic substrates of carboxylesterase-1 in human liver microsomes. [Link]

  • ResearchGate. The optimal pH was found to be 6.0 after enzyme function at various.... [Link]

  • ResearchGate. Optimal pH (a), pH stability (b), optimal temperature (c), and.... [Link]

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • PubMed. Effect of highly fluorinated amino acids on protein stability.... [Link]

  • Poliakoff, M., et al.
  • Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)
  • ResearchGate. Impact of fluorine on the thermal stability of phlogopite. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate Derivatives

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with Methyl 4-(aminomethyl)-3-fluorobenzoate and its derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with Methyl 4-(aminomethyl)-3-fluorobenzoate and its derivatives.

The unique structural combination of a methyl ester, a meta-fluorine atom, and a benzylic amine presents complex chemoselectivity challenges[1]. Below, our Application Scientists have detailed the causality behind common synthetic failures and provided self-validating protocols to ensure high-yield, high-purity outcomes.

🛠️ Troubleshooting & FAQs

Aminomethylation: Preventing Dimerization During Nitrile Reduction

Question: When reducing Methyl 4-cyano-3-fluorobenzoate to the corresponding aminomethyl derivative, LC-MS indicates a high percentage of a secondary amine byproduct. How can I prevent this dimerization?

Expert Answer: This is a classic chemoselectivity issue in nitrile reduction. The reduction proceeds via a highly electrophilic imine intermediate. If the newly formed primary amine reacts with this transient imine before it is fully reduced by the catalyst, a secondary amine (dimer) forms[1].

To prevent this, you must trap the primary amine in situ. Catalytic hydrogenation using Raney Nickel in the presence of di-tert-butyl dicarbonate (Boc₂O) is the gold standard for this transformation[2]. Raney Nickel provides excellent chemoselectivity, reducing the nitrile without cleaving the methyl ester or causing defluorination[3]. The Boc₂O immediately protects the primary amine as it forms, sterically and electronically preventing it from attacking the imine intermediate[4].

Ester Hydrolysis: Preserving the Methyl Ester

Question: During the deprotection of the Boc-amine or subsequent basic workups, my methyl ester is hydrolyzing to the carboxylic acid. How do I preserve the ester?

Expert Answer: The methyl ester in this system is exceptionally electrophilic. The electron-withdrawing nature of the meta-fluorine atom and the para-aminomethyl group strongly activates the carbonyl carbon toward nucleophilic attack[1]. Aqueous workups under basic or strongly acidic conditions will readily hydrolyze the ester.

Self-Validating Solution: Perform the Boc-deprotection under strictly anhydrous conditions using 4M HCl in anhydrous dioxane or anhydrous methanol. Causality: By using anhydrous methanol as the solvent during reduction and deprotection, any unintended transesterification simply regenerates the methyl ester, creating a self-correcting system that mathematically eliminates the possibility of ester loss.

Fluorine-Induced Nucleophilic Aromatic Substitution (SNAr)

Question: In downstream amide coupling reactions using the free base of Methyl 4-(aminomethyl)-3-fluorobenzoate, I am observing displacement of the fluorine atom. Why is this happening?

Expert Answer: The aromatic ring is highly electron-deficient. The ester group (para to the fluorine) and the aminomethyl group activate the ring toward Nucleophilic Aromatic Substitution (SNAr)[1]. Strong nucleophiles can attack the ring, forming a negatively charged Meisenheimer complex, followed by the irreversible elimination of the fluoride ion[3].

Solution: Avoid using strong, unhindered nucleophiles or excessive heating during downstream reactions. Always use non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) instead of primary or secondary amine bases to maintain the integrity of the fluorinated ring.

📊 Quantitative Data: Nitrile Reduction Strategies

Summarizing the efficacy of various reduction conditions for Methyl 4-cyano-3-fluorobenzoate:

Reduction MethodReagents & ConditionsChemoselectivity (Ester/Fluoro)Dimerization RiskRecommendation
Catalytic Hydrogenation (Trapped) Raney Ni, H₂, Boc₂O, MeOHExcellent (Preserves both)Low Optimal. High yield of primary amine[2].
Catalytic Hydrogenation (Standard) Pd/C, H₂, MeOHModerate (Risk of defluorination)HighNot recommended without acidic modifiers[3].
Hydride Reduction LiAlH₄ or DIBAL-HPoor (Reduces ester to alcohol)LowAvoid. Cleaves the methyl ester entirely.
Borane Reduction BH₃-THF complexModerate (Slow ester reduction)MediumViable alternative, but requires strict kinetic monitoring.

🔬 Experimental Protocols

Protocol: Chemoselective Aminomethylation via In Situ Boc-Trapping

This protocol is engineered to yield Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride[5] while preventing dimerization and ester hydrolysis.

  • Reaction Setup: To an oven-dried, nitrogen-purged round-bottom flask, add Methyl 4-cyano-3-fluorobenzoate (1.0 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) dissolved in anhydrous methanol (0.2 M).

  • Catalyst Preparation: Wash Raney Nickel slurry (approx. 10% w/w relative to substrate) three times with anhydrous methanol to remove all water. Causality: Removing water is critical to prevent the aqueous hydrolysis of the highly electrophilic methyl ester[3].

  • Hydrogenation: Add the washed Raney Nickel to the reaction mixture. Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously under an H₂ atmosphere (1 atm via balloon) at ambient temperature for 12–16 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with methanol. Safety Note: Raney Nickel is highly pyrophoric; never let the filter cake dry in the air.

  • Deprotection & Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the crude Boc-protected intermediate in a 4M HCl solution in anhydrous dioxane. Stir for 2 hours at room temperature to precipitate Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride as a white solid. Filter and dry under vacuum[5].

🔀 Pathway Visualization

The following diagram illustrates the logical flow of the reaction, highlighting the critical intervention point where Boc₂O traps the intermediate to prevent dimerization.

ReactionPathway A Nitrile Starting Material (Methyl 4-cyano-3-fluorobenzoate) B Imine Intermediate (Highly Electrophilic) A->B H2, Raney Ni C Primary Amine (Desired Product) B->C H2 (Fast Reduction) D Secondary Amine (Dimer Byproduct) B->D + Primary Amine (Nucleophilic Attack) E Boc-Protected Amine (Trapped Intermediate) C->E + Boc2O (In situ trapping) E->C HCl/MeOH (Deprotection)

Reaction pathway illustrating the reduction of nitriles and the in situ Boc-trapping mechanism.

📚 References

  • BenchChem. "An In-depth Technical Guide to the Reactivity Profile of 3-Cyano-4-fluorobenzylamine." BenchChem Technical Resources. Available at:

  • BenchChem. "Methyl 3-Cyano-5-fluorobenzoate Reactivity and Synthesis." BenchChem Technical Resources. Available at:

  • Caddick, S., Haynes, A. K. de K., Judd, D. B., & Williams, M. R. V. "A generic approach for the catalytic reduction of nitriles." Tetrahedron Letters 41.18 (2000): 3513-3516. Available at:

  • Sigma-Aldrich. "methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride | 1072438-51-7". MilliporeSigma Product Catalog. Available at:

  • RSC Publishing. "Chemoselective reductions of the nitrile group in presence of amides and aryl bromides functionalities." Organic & Biomolecular Chemistry. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting By-Product Formation in Methyl 4-(aminomethyl)-3-fluorobenzoate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when working with Methyl 4-(aminomethyl)-3-fluoroben...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when working with Methyl 4-(aminomethyl)-3-fluorobenzoate (1). Because this building block contains both a nucleophilic primary amine and an electrophilic methyl ester, it is inherently prone to competing side reactions.

This guide is designed to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind by-product formation and provide self-validating experimental protocols to ensure high-fidelity syntheses.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why do I observe a high molecular weight mass (e.g., m/z 335.12 [M+H]+) during storage or under basic reaction conditions? The Causality: You are observing intermolecular amidation (dimerization or oligomerization). The primary amine of one molecule attacks the methyl ester of another, displacing methanol. Because the spatial separation between the amine and ester in this specific molecule prevents the formation of a stable intramolecular ring, the system relieves its thermodynamic instability through 2. The Fix: Never store this compound as a free base. Always procure and store it as the hydrochloride salt. When setting up a reaction, liberate the free base in situ using a non-nucleophilic base (e.g., DIPEA) only in the presence of your target electrophile.

Q2: During reductive amination, my LC-MS shows significant formation of a tertiary amine by-product. How can I prevent over-alkylation? The Causality: Reductive amination proceeds via an imine intermediate which is reduced to a secondary amine. However, the newly formed secondary amine is more electron-rich (and thus more nucleophilic) than the starting primary amine. If the reducing agent reduces the aldehyde directly, or if the reaction is pushed too hard, the secondary amine will react with another equivalent of aldehyde to form a tertiary amine. The Fix: Shift your reducing agent from NaBH₄ to Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). As outlined by 3, STAB is mildly reactive; it selectively reduces the protonated iminium ion much faster than it reduces the unreacted aldehyde, effectively halting the reaction at the secondary amine stage.

Q3: When attempting base-promoted direct amidation, I get a complex mixture and poor yields. Is the fluorine atom reacting? The Causality: While the fluorine atom is situated meta to the ester and is generally stable,4 using strong bases (like t-BuOK in DMSO) can lead to extensive side reactions. The primary amine can undergo competitive deprotonation, leading to polymerization, or the ester can undergo unintended hydrolysis if trace water is present. The Fix: Avoid strong bases for amidation. Instead, use transition-metal catalysis or Lewis acid-mediated coupling (e.g., AlMe₃) to activate the ester, which allows the reaction to proceed under milder conditions.

Part 2: Quantitative Data & By-Product Identification

Use the following table to rapidly identify by-products in your LC-MS traces (Assuming Free Base Exact Mass = 183.07 Da).

By-Product IdentityMechanism of FormationLC-MS Shift (Δm/z from Free Base)Primary Mitigation Strategy
Dimer (Amide) Intermolecular self-condensation+151.04 Da (m/z 335.12[M+H]⁺)Store as HCl salt; neutralize in situ.
Tertiary Amine Over-alkylation+ [Mass of Aldehyde - 18] DaUse NaBH(OAc)₃; strict stoichiometric control.
Carboxylic Acid Unintended ester hydrolysis-14.02 Da (m/z 170.06 [M+H]⁺)Avoid aqueous bases during workup; use anhydrous conditions.
Des-fluoro Adduct Nucleophilic Aromatic SubstitutionVariable (depends on nucleophile)Avoid strong nucleophiles (e.g., alkoxides) at elevated temps.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must not proceed to the next step until the validation checkpoint confirms the success of the current state.

Protocol A: Chemoselective Reductive Amination (Suppressing Over-alkylation)

Objective: Synthesize a secondary amine without tertiary amine contamination.

  • Preparation: Suspend Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloroethane (DCE, 5.0 mL) under a nitrogen atmosphere.

  • In Situ Free-Basing: Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq). Stir for 5 minutes.

  • Imine Formation: Add the target aldehyde (1.0 eq). Stir at room temperature for 1 hour.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the starting material (m/z 184.08) and the appearance of the imine mass[M+Aldehyde-H₂O+H]⁺. Do not add the reducing agent until conversion is >95%.

  • Reduction: Once validated, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in three portions over 15 minutes to control the exotherm. Stir for 4 hours at room temperature.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL).

    • Validation Checkpoint 2: Measure the pH of the aqueous layer. It must be between 7.5 and 8.0. This ensures the secondary amine is neutral and partitions into the organic phase, while borate salts remain aqueous.

  • Extraction: Extract with DCE (2 x 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the desired synthetic pathways and the common by-product routes discussed in this guide.

G SM Methyl 4-(aminomethyl)- 3-fluorobenzoate SecAmine Secondary Amine (Desired Product) SM->SecAmine Reductive Amination (NaBH(OAc)3) Dimer Dimer / Oligomer (Self-condensation By-product) SM->Dimer Free Base Storage / Basic Conditions Acid 4-(aminomethyl)- 3-fluorobenzoic acid (Hydrolysis By-product) SM->Acid Aqueous Base / Unintended Hydrolysis TertAmine Tertiary Amine (Over-alkylation By-product) SecAmine->TertAmine Excess Aldehyde (Over-alkylation)

Reaction pathways of Methyl 4-(aminomethyl)-3-fluorobenzoate showing desired vs. by-product routes.

Part 5: References

  • Sigma-Aldrich Product Data. "methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride | 1072438-51-7". Sigma-Aldrich.

  • ACS Green Chemistry Institute. "Reductive Amination". ACS GCIPR.

  • RSC Advances. "Base-promoted direct amidation of esters: beyond the current scope and practical applications". RSC Publishing.

  • Biomacromolecules. "Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects". ACS Publications.

Sources

Optimization

Technical Support Center: Methyl 4-(aminomethyl)-3-fluorobenzoate Synthesis &amp; Work-Up

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals handling the isolation and work-up of Methyl 4-(aminomethyl)-3-fluorobenzoa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals handling the isolation and work-up of Methyl 4-(aminomethyl)-3-fluorobenzoate (CAS: 1072438-51-7).

Because this molecule contains both a nucleophilic primary amine and an electrophilic methyl ester, its isolation presents unique chemoselectivity and stability challenges. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative data to ensure high-yield, high-purity isolation.

Core Workflow & Mechanistic Pathway

The most common synthetic route to this compound is the catalytic hydrogenation of methyl 4-cyano-3-fluorobenzoate[1]. The critical failure point in this workflow occurs immediately after the reduction step. If the product is left as a free base, it rapidly undergoes intermolecular amidation (self-condensation), polymerizing into an intractable polyamide gum.

To prevent this, the work-up must function as a self-validating trap : the immediate introduction of anhydrous acid protonates the primary amine to its non-nucleophilic ammonium salt ( −NH3+​ ), simultaneously halting self-condensation and protecting the ester from base-catalyzed hydrolysis[2].

Workup N1 Crude Hydrogenation Mixture (Amine + Pd/C in MeOH) N2 Filtration through Celite (Under Ar/N2 atmosphere) N1->N2 Remove Catalyst N3 Methanolic Filtrate (Free Base Amine) N2->N3 N4 Anhydrous Acidification (Add HCl in Dioxane/MeOH at 0-5°C) N3->N4 Immediate Protonation Warn CRITICAL RISK: Self-Condensation (Intermolecular Amidation) N3->Warn If left as free base N5 Low-Temp Concentration (Rotary Evaporation < 30°C) N4->N5 pH < 2 N6 Trituration / Crystallization (Add Diethyl Ether or EtOAc) N5->N6 N7 Methyl 4-(aminomethyl)-3-fluorobenzoate HCl (Stable Crystalline Product) N6->N7 Vacuum Filtration

Figure 1: Optimal work-up workflow for isolating Methyl 4-(aminomethyl)-3-fluorobenzoate.

Step-by-Step Experimental Protocol: Anhydrous Hydrochloride Isolation

This protocol is designed to isolate the target molecule as a stable hydrochloride salt, which is the industry standard for commercial distribution and long-term storage[3].

Prerequisites: Ensure the catalytic hydrogenation (e.g., using 10% Pd/C, H 2​ balloon, in Methanol) is complete via LC-MS or TLC monitoring.

  • Inert Filtration (Catalyst Removal): Purge a Büchner funnel fitted with a Celite pad with Argon or Nitrogen. Filter the crude methanolic reaction mixture through the Celite pad to remove the pyrophoric Pd/C catalyst. Wash the pad with cold, anhydrous methanol (2 × 10 mL). Do not let the catalyst dry out.

  • Immediate Acidification: Transfer the filtrate immediately to a round-bottom flask submerged in an ice-water bath (0–5 °C). While stirring vigorously, dropwise add a solution of 4.0 M HCl in 1,4-dioxane (or anhydrous HCl in MeOH) until the pH of the solution is strictly < 2 (monitor via pH paper).

  • Low-Temperature Concentration: Transfer the acidified solution to a rotary evaporator. Concentrate the mixture under reduced pressure. Crucial: Keep the water bath temperature strictly below 30 °C to prevent acid-catalyzed ester hydrolysis.

  • Trituration and Crystallization: Once a thick slurry or crude solid is obtained, suspend the residue in cold anhydrous diethyl ether (or ethyl acetate). Sonicate for 2 minutes to break up aggregates, then stir for 30 minutes at room temperature to allow the hydrochloride salt to fully crystallize.

  • Final Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with additional cold diethyl ether and dry under high vacuum overnight to yield pure Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride.

Quantitative Data: Impact of Work-Up Conditions

The causality between your chosen work-up conditions and the integrity of the final product is absolute. The table below summarizes quantitative outcomes based on different work-up environments.

Work-Up ConditionTemperaturePrimary Impurity ProfileYield (%)Purity (LC-MS)Physical State
Anhydrous HCl / MeOH < 30 °C Trace unreacted nitrile> 90% > 98% White crystalline solid
Aqueous HCl (1 M)50 °C4-(aminomethyl)-3-fluorobenzoic acid< 45%< 60%Sticky white residue
Basic Aqueous (NaHCO 3​ )25 °CPolyamide oligomers (Self-condensation)N/A< 25%Insoluble yellow gum
Anhydrous HCl / MeOH60 °CTransesterification/Hydrolysis products~ 70%~ 80%Discolored powder

Troubleshooting & FAQs

Q: Why did my product crash out as an insoluble, gummy residue instead of a crystalline powder?

A: You are likely observing self-condensation (intermolecular amidation). The free base form of methyl 4-(aminomethyl)-3-fluorobenzoate is highly unstable. The nucleophilic primary amine of one molecule attacks the electrophilic methyl ester of an adjacent molecule, forming a polyamide chain. To troubleshoot this, you must acidify the methanolic filtrate immediately after catalyst filtration to sequester the amine as a non-nucleophilic ammonium salt.

Q: Can I use a standard aqueous work-up (e.g., saturated NaHCO 3​ and EtOAc extraction) to isolate the free base?

A: It is strongly discouraged unless you plan to use the free base in situ within minutes for your next synthetic step (e.g., an immediate amide coupling with HATU/DIPEA). If you must extract the free base, keep all biphasic mixtures below 5 °C, minimize the time the compound spends in the basic aqueous phase, and never concentrate the free base to dryness.

Q: During the reduction of methyl 4-cyano-3-fluorobenzoate, I see partial hydrolysis of the ester. How do I prevent this?

A: Ester hydrolysis during work-up is driven by the combination of water, acid/base, and heat[2]. To prevent this:

  • Exclude water by using anhydrous HCl solutions (e.g., HCl in dioxane or methanolic HCl) rather than aqueous hydrochloric acid.

  • Keep the rotary evaporator bath temperature below 30 °C during solvent removal.

Q: How does the fluorine atom at the 3-position affect the chemical behavior during work-up?

A: The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This slightly increases the electrophilicity of the adjacent ester carbonyl, making it marginally more susceptible to nucleophilic attack (both hydrolysis and self-condensation) compared to the unfluorinated analog (methyl 4-(aminomethyl)benzoate). Consequently, thermal and pH controls must be strictly adhered to.

References

  • Strašek Benedik, N. et al. "Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists." Acta Pharmaceutica, 2025. URL: [Link]

  • Baumann, W. et al. "Process for preparing methyl 4-(aminomethyl)benzoate." U.S. Patent US20070149802A1, 2007.
Troubleshooting

Technical Support Center: TLC Monitoring of Methyl 4-(aminomethyl)-3-fluorobenzoate

Welcome to the Advanced Chromatography Support Center. This guide is engineered for synthetic chemists and drug development professionals monitoring the synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate (typically via...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for synthetic chemists and drug development professionals monitoring the synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate (typically via the reduction of its corresponding nitrile or azide).

Because this molecule contains a highly polar, basic primary amine alongside a base-sensitive methyl ester, standard Thin-Layer Chromatography (TLC) protocols often fail, resulting in unreadable smears or false negatives. This guide provides field-proven, self-validating methodologies to ensure analytical absolute certainty.

Diagnostic Workflows & Chromatographic Logic

To successfully track this reaction, you must overcome the inherent conflict between the basic amine product and the acidic silica stationary phase. The workflow below outlines the critical path from sampling to definitive visualization.

Workflow N1 1. Sample Reaction (e.g., Nitrile Reduction) N2 2. Mini-Workup (Quench & Extract) N1->N2 N3 3. Spot on Silica Gel (Co-spot with SM) N2->N3 N4 4. Develop Plate (DCM:MeOH:TEA 90:9:1) N3->N4 N5 5. UV Visualization (254 nm for Aromatics) N4->N5 N6 6. Ninhydrin Stain (Heat to 150°C) N5->N6 N7 7. Confirm Product (Ruhemann's Purple Spot) N6->N7

Fig 1: End-to-end TLC workflow for monitoring primary amine synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my product streaking across the entire TLC plate, and how do I resolve it?

The Causality: Standard normal-phase TLC plates are coated with silica gel, which is populated by weakly acidic silanol groups (-SiOH). The newly formed primary amine (-NH₂) in Methyl 4-(aminomethyl)-3-fluorobenzoate is highly basic[1]. As the mobile phase travels up the plate, the amine undergoes a continuous, strong acid-base ionic interaction with the silica, causing it to drag or "streak" rather than elute as a discrete band[2]. The Fix: You must competitively inhibit this interaction. Adding a volatile basic modifier like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) at 1–5% (v/v) to your mobile phase saturates the acidic silanol sites, allowing your amine to partition normally and elute as a sharp spot[2].

Q2: What is the optimal solvent system for this specific reaction?

The Causality: The starting material (e.g., a nitrile or azide) is moderately lipophilic, while the aminomethyl product is highly polar. A binary solvent system like Hexane/Ethyl Acetate will leave the amine stuck at the baseline. You require a polar, protic-containing system (Dichloromethane/Methanol) modified with a base.

Table 1: Mobile Phase Optimization (Quantitative Rf Data)

Solvent System (v/v)ModifierRf (Starting Material)Rf (Product Amine)Spot Morphology
Hexane : EtOAc (1:1)None0.650.00Product stuck at baseline
DCM : MeOH (9:1)None0.900.15 - 0.40Severe streaking (tailing)
DCM : MeOH (9:1)1% TEA0.900.35Sharp, circular spots
DCM : MeOH (8:2)1% TEA0.950.55Sharp, but SM runs with solvent front
Q3: I added TEA, but I still see a persistent, highly polar spot stuck at the baseline. Is my reaction failing?

The Causality: Methyl esters are susceptible to base-catalyzed hydrolysis. If your reaction utilizes strong bases, or if you leave your TLC sample dissolved in a TEA-rich solution for extended periods, the methyl ester of your compound can hydrolyze to form 4-(aminomethyl)-3-fluorobenzoic acid. This zwitterionic species will not migrate in standard organic mobile phases, even with TEA present. The Fix: Perform rapid, neutralized mini-workups for your TLC samples and spot them immediately. Do not let analytical samples sit in basic matrices overnight.

Troubleshooting Issue TLC Shows Severe Streaking Check1 Is Mobile Phase Basic? Issue->Check1 Fix1 Add 1-5% TEA Modifier Check1->Fix1 No Check2 Is Silica Overloaded? Check1->Check2 Yes Fix2 Dilute Sample (1 mg/mL) Check2->Fix2 Yes Check3 Ester Hydrolysis Occurring? Check2->Check3 No Fix3 Avoid Prolonged Base Exposure Check3->Fix3 Yes

Fig 2: Diagnostic logic tree for resolving amine streaking and baseline artifacts.

Self-Validating Standard Operating Protocols (SOPs)

Protocol A: Chemoselective Visualization via Ninhydrin Staining

Because both the starting material and the product contain a fluorinated aromatic ring and an ester carbonyl, they are both strongly UV-active at 254 nm. To prove that the new spot is specifically the primary amine, you must use a chemoselective stain. Ninhydrin reacts exclusively with primary and secondary amines to form a highly conjugated chromophore known as Ruhemann's purple[3].

Causality of Reagents: The addition of acetic acid (AcOH) to the Ninhydrin solution is critical. The formation of the Schiff base intermediate during the Ninhydrin reaction requires a mildly acidic environment (pH 4-5) to proceed efficiently.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.3 g of Ninhydrin in 100 mL of n-butanol. Add 3.0 mL of glacial acetic acid (AcOH) and stir until fully dissolved[3]. Store in a dark bottle.

  • Self-Validation Setup (The Control): On the far-right edge of your TLC plate, spot a known primary amine standard (e.g., benzylamine or an amino acid). This ensures your stain is active and prevents false negatives.

  • Development & Drying: Run the TLC plate in the TEA-modified mobile phase. Crucial Step: You must thoroughly dry the plate with a heat gun before staining. Residual TEA from the mobile phase will react with Ninhydrin, turning the entire background dark purple and ruining contrast.

  • Staining: Dip the dried plate into the Ninhydrin solution using forceps. Quickly remove it and dab the bottom edge on a paper towel to remove excess liquid.

  • Activation: Heat the plate evenly with a heat gun (approx. 150°C) until spots appear.

  • Interpretation: The Methyl 4-(aminomethyl)-3-fluorobenzoate product will appear as a bright pink/purple spot. The starting material will remain invisible under this stain. If your control spot turns purple but your reaction spot does not, the reduction has failed.

Protocol B: The Co-Spotting Technique for Absolute Rf Verification

Matrix effects from the reaction mixture (salts, catalysts) can artificially shift the Rf of your product, leading to misidentification.

Step-by-Step Methodology:

  • Draw a baseline 1 cm from the bottom of the silica plate. Mark three distinct origin points.

  • Lane 1 (Reference): Spot the pure starting material (e.g., Methyl 4-cyano-3-fluorobenzoate) dissolved in DCM.

  • Lane 2 (The Co-Spot): Spot the pure starting material, allow it to dry, and then spot the crude reaction mixture directly on top of it.

  • Lane 3 (The Sample): Spot the crude reaction mixture alone.

  • Validation: If the starting material in Lane 3 has a different Rf than Lane 1, but Lane 2 shows a single, unified spot for the starting material, you have confirmed a matrix effect. If Lane 2 resolves into a figure-eight or two distinct spots, the new spot is definitively a unique chemical entity (your product).

References

  • Magic Formulas: TLC Stains - Chemistry University of Rochester
  • methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride | 1072438-51-7 MilliporeSigma
  • RediSep amine functionalized column (Chromatography of Basic Compounds) Teledyne ISCO

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of Methyl 4-(aminomethyl)-3-fluorobenzoate: A Tale of Two Selectivities

For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not a trivial detail—it is the bedrock upon which the safety and efficacy of the final active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not a trivial detail—it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Methyl 4-(aminomethyl)-3-fluorobenzoate, a key building block in the synthesis of various therapeutic agents, is no exception. Its structure, featuring a primary amine, a methyl ester, and a fluorinated aromatic ring, presents a unique set of challenges for analytical chemists. The presence of potential process-related impurities, including starting materials, by-products, and particularly positional isomers, demands a highly selective and robust analytical method for accurate purity assessment.

This guide provides an in-depth comparison of two strategic High-Performance Liquid Chromatography (HPLC) approaches for the purity analysis of Methyl 4-(aminomethyl)-3-fluorobenzoate. We will move beyond a simple recitation of parameters to explore the fundamental principles of chromatographic selectivity, comparing the industry-standard C18 stationary phase with the alternative selectivity offered by a Phenyl-Hexyl phase. This comparative analysis, grounded in established chromatographic theory and data from analogous compounds, will empower you to make informed decisions for developing rugged and specific stability-indicating methods.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

The structure of Methyl 4-(aminomethyl)-3-fluorobenzoate dictates the strategy for its analysis. The primary amine group (pKa ~9-10) necessitates careful pH control of the mobile phase to ensure consistent ionization and symmetrical peak shape. The aromatic ring provides a strong chromophore for UV detection, but it also opens the door for π-π interactions with specific HPLC stationary phases.

The most challenging aspect of any purity method is its ability to separate the main component from structurally similar impurities. For this molecule, potential impurities may include:

  • Starting Materials: Such as 4-amino-3-fluorobenzoic acid, which would be significantly more polar.

  • Synthetic By-products: Arising from incomplete reactions or side reactions during the esterification or other synthetic steps.

  • Positional Isomers: Contaminants like Methyl 4-(aminomethyl)-2-fluorobenzoate or other isomers are notoriously difficult to separate due to their identical mass and similar polarity.[1]

  • Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid is a potential degradation pathway under acidic or basic stress conditions.

A successful purity method must be able to resolve all these potential contaminants from the main analyte peak, a requirement defined as "specificity" in the International Council for Harmonisation (ICH) guidelines.[2]

Comparative HPLC Methodologies

Herein, we propose and compare two distinct reversed-phase HPLC methods. Method A represents the robust, conventional approach using a C18 column, which separates primarily based on hydrophobicity. Method B employs a Phenyl-Hexyl column to introduce an alternative separation mechanism—π-π interactions—which can be decisive in resolving aromatic and isomeric impurities.[3][4]

Method A: The Robust Standard (C18 Stationary Phase)

This approach leverages the most common and well-understood reversed-phase chemistry. The C18 alkyl chains provide a hydrophobic stationary phase that retains the analyte and its impurities based on their overall polarity.

Detailed Experimental Protocol - Method A

ParameterSpecificationRationale
HPLC Column Inertsil ODS-3 C18, 4.6 x 150 mm, 5 µmA high-quality, end-capped C18 column provides excellent reproducibility and peak shape for a wide range of compounds.[5]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Formic acid is a volatile buffer suitable for LC-MS and provides a low pH to ensure the primary amine on the analyte is fully protonated, leading to better peak shape and retention consistency.[6]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength in reversed-phase HPLC.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 70% B; 20-22 min: 70% to 95% B; 22-25 min: 95% B; 25.1-30 min: 5% B (Re-equilibration)A shallow gradient is employed to ensure the separation of closely eluting polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature is crucial for reproducible retention times.
Detection UV at 245 nmThe fluorinated benzoyl system exhibits strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.The diluent should be similar in composition to the initial mobile phase to prevent peak distortion.
Method B: The Alternative Selectivity Approach (Phenyl-Hexyl Stationary Phase)

This method is designed to exploit the aromatic nature of the analyte and its potential impurities. The phenyl rings in the stationary phase can interact with the benzene ring of the analyte through π-π stacking, providing a different retention mechanism in addition to standard hydrophobic interactions.[3][7] This often leads to unique elution orders and improved resolution of aromatic isomers.[4]

Detailed Experimental Protocol - Method B

ParameterSpecificationRationale
HPLC Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µmA Phenyl-Hexyl phase offers enhanced selectivity for aromatic compounds due to its ability to engage in π-π interactions.[8]
Mobile Phase A 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric AcidA phosphate buffer provides robust pH control, which is critical for method ruggedness, especially for ionizable compounds like amines.[9]
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-20 min: 10% to 75% B; 20-22 min: 75% to 95% B; 22-25 min: 95% B; 25.1-30 min: 10% B (Re-equilibration)The gradient profile is adjusted slightly to account for the different retention characteristics of the phenyl-hexyl phase.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm (with PDA)
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 90:10 mixture of Mobile Phase A and B.

Causality Behind Experimental Choices: A Deeper Look at Selectivity

The choice between a C18 and a Phenyl-Hexyl column is a deliberate decision based on the anticipated separation challenges.

G cluster_0 Method A: C18 Column cluster_1 Method B: Phenyl-Hexyl Column a_analyte Aromatic Analyte a_c18 C18 Stationary Phase (Alkyl Chains) a_analyte->a_c18 Partitioning a_retention Primary Retention Mechanism: Hydrophobic Interaction a_c18->a_retention b_analyte Aromatic Analyte b_phenyl Phenyl-Hexyl Stationary Phase (Phenyl Rings & Alkyl Chain) b_analyte->b_phenyl Partitioning & π-π Interaction b_retention Dual Retention Mechanisms: 1. Hydrophobic Interaction 2. π-π Stacking b_phenyl->b_retention

Figure 1: Comparison of retention mechanisms on C18 and Phenyl-Hexyl columns.

As illustrated in Figure 1, the C18 phase relies almost exclusively on hydrophobic interactions. In contrast, the Phenyl-Hexyl phase offers a dual mode of interaction. This secondary π-π stacking mechanism can be particularly effective in differentiating between isomers where the position of the fluorine atom or the aminomethyl group subtly changes the electron density of the aromatic ring, thereby altering the strength of the π-π interaction with the stationary phase.

Expected Performance and Data Comparison

While both methods can be validated to be accurate and precise, their performance in terms of specificity, particularly for challenging impurity profiles, is expected to differ. The following table presents a hypothetical but realistic comparison of the expected chromatographic results for the main peak and two critical potential impurities.

Table 1: Predicted Comparative Performance Data

CompoundExpected Retention Time (min) - Method A (C18)Expected Retention Time (min) - Method B (Phenyl-Hexyl)Resolution (Rs) from Main Peak (Method A)Resolution (Rs) from Main Peak (Method B)
4-Amino-3-fluorobenzoic acid (Starting Material)4.55.2> 5.0> 5.0
Methyl 4-(aminomethyl)-3-fluorobenzoate (Main Peak)12.814.1--
Methyl 4-(aminomethyl)-2-fluorobenzoate (Positional Isomer)13.115.01.3> 2.0

Analysis of Expected Results:

  • Starting Material: Being a carboxylic acid, the starting material is significantly more polar and is expected to be well-resolved from the main peak in both methods.

  • Positional Isomer: This is the critical pair. On a standard C18 column (Method A), the separation is likely to be minimal (Rs < 1.5), which may not be sufficient for robust quantification. The alternative selectivity of the Phenyl-Hexyl column (Method B) is predicted to significantly enhance the resolution (Rs > 2.0), providing baseline separation and allowing for accurate integration and reporting.[4]

Experimental Workflow and Validation Strategy

Regardless of the chosen method, a rigorous validation process is mandatory to ensure its suitability for purpose, adhering to ICH Q2(R1) guidelines.[2] The overall workflow from method development to validation is a systematic process.

G cluster_workflow HPLC Method Workflow cluster_validation Validation Parameters prep Sample & Standard Preparation dev Method Development (Column & Mobile Phase Screening) prep->dev opt Method Optimization (Gradient, Flow Rate, Temp) dev->opt val Method Validation (ICH Q2) opt->val spec Specificity (Forced Degradation) val->spec lin Linearity & Range val->lin acc Accuracy (% Recovery) val->acc prec Precision (Repeatability & Intermediate) val->prec lod LOD & LOQ val->lod rob Robustness val->rob routine Routine Analysis & System Suitability Testing val->routine

Figure 2: A systematic workflow for HPLC method development and validation.

Key Validation Steps:

  • Specificity/Forced Degradation: The sample must be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The chosen method is deemed "stability-indicating" if it can separate the main peak from all degradation products and impurities without interference.[10][11]

  • Linearity: A minimum of five concentrations across the expected range should be analyzed to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determined by spiking a sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observing the impact on the results.

Conclusion and Recommendations

Both the conventional C18 and the alternative Phenyl-Hexyl HPLC methods can be developed and validated for the purity assessment of Methyl 4-(aminomethyl)-3-fluorobenzoate. The optimal choice depends on the specific analytical objective.

  • Method A (C18 Column) is a reliable and robust choice for routine quality control of well-characterized material where the impurity profile is known and does not include challenging-to-separate isomers. Its ubiquity makes method transfer straightforward.

  • Method B (Phenyl-Hexyl Column) is the superior choice during method development, for the analysis of material from new or modified synthetic routes, and for establishing a reference stability-indicating method. Its unique selectivity provides a higher degree of confidence in separating unknown impurities and critical positional isomers, which is paramount for ensuring the comprehensive purity assessment of this important pharmaceutical intermediate.

Ultimately, employing orthogonal column chemistries like C18 and Phenyl-Hexyl provides a more complete picture of a sample's purity, embodying the rigorous scientific approach required in modern pharmaceutical development.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of...[Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?[Link]

  • Tan, L. C., & Carr, P. W. (1997). Comparative study of hydrocarbon, fluorocarbon, and aromatic bonded RP-HPLC stationary phases by linear solvation energy relationships. Journal of Chromatographic Science, 35(9), 435–446. [Link]

  • Waters. (n.d.). A Four-Column, Two-pH Protocol for HPLC Method Development. [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7). [Link]

  • Suliman, F. O., et al. (2016). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal for Science, 21(1), 55-67. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • Chemcas. (n.d.). methyl 4-amino-3-fluorobenzoate hydrochloride. [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • E-Journal of Chemistry. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension. [Link]

  • ResearchGate. (2016). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent...[Link]

  • University of California, Berkeley. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]

  • Organic Syntheses. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. [Link]

  • ResearchGate. (2013). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. [Link]

  • Prakash, G. K. S., & Hu, J. (2007). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 46(30), 5554–5563. [Link]

  • SciELO Brasil. (2013). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. [Link]

  • Latif, S., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 59(1), 2269-2274. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. [Link]

  • El-Kassem, L. T. A., et al. (2016). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Taibah University for Science, 10(4), 549-557. [Link]

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Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 4-(aminomethyl)-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the selection of a versatile chemical scaffold is a critical determinant of success. Methyl 4-(aminomethyl)-3-flu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a versatile chemical scaffold is a critical determinant of success. Methyl 4-(aminomethyl)-3-fluorobenzoate presents itself as a compelling starting point for the synthesis of novel bioactive compounds. Its structure is endowed with features that are highly sought after in medicinal chemistry: a fluorinated aromatic ring, a reactive aminomethyl group, and a methyl ester handle for further derivatization. The strategic placement of the fluorine atom is known to significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and cellular permeability.[1] This guide provides a comparative analysis of the potential biological activities of compounds derived from this promising scaffold, supported by experimental data from structurally related compounds and detailed methodologies to empower further research.

The Rationale: Why Methyl 4-(aminomethyl)-3-fluorobenzoate?

The core structure of Methyl 4-(aminomethyl)-3-fluorobenzoate offers a triad of functionalities that can be independently and strategically modified to explore a vast chemical space and interact with a variety of biological targets.

  • The Fluorine Advantage : The presence of a fluorine atom at the 3-position is not merely an incidental feature. It introduces a potent electronic effect, altering the acidity of the neighboring aminomethyl group and influencing the overall electron distribution of the aromatic ring. This can lead to more favorable interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways that would otherwise deactivate the molecule, thereby prolonging its therapeutic effect.[1]

  • The Aminomethyl Bridge : The aminomethyl group serves as a versatile linker. It can be acylated, alkylated, or incorporated into heterocyclic systems, allowing for the introduction of a wide array of functional groups. This flexibility is paramount in optimizing a compound's interaction with a specific biological target, such as the active site of an enzyme or the binding pocket of a receptor.

  • The Ester Handle : The methyl ester provides a convenient point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. This allows for the fine-tuning of solubility, lipophilicity, and other physicochemical properties that are critical for drug-likeness.

Comparative Analysis of Biological Activities

While direct comparative studies on a broad library of derivatives from Methyl 4-(aminomethyl)-3-fluorobenzoate are emerging, we can extrapolate from existing research on structurally analogous compounds to predict and guide the exploration of their biological potential. This section will compare potential activities in key therapeutic areas.

Anticancer Activity

The 4-aminophenyl motif is a well-established pharmacophore in the design of anticancer agents. Its incorporation into various heterocyclic systems has led to the discovery of potent inhibitors of key oncogenic pathways.

Comparison with Fluorinated 2-(4-Aminophenyl)benzothiazoles:

Research into fluorinated 2-(4-aminophenyl)benzothiazoles has revealed potent and selective anticancer activity.[2] For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has demonstrated significant cytotoxicity in sensitive human breast cancer cell lines (MCF-7 and MDA-MB-468) with GI50 values of less than 1 nM.[2] This high potency is attributed to the induction of cytochrome P450 CYP1A1, a crucial event for the antitumor specificity of this class of compounds.[2]

Derivatives of Methyl 4-(aminomethyl)-3-fluorobenzoate, when used to synthesize analogous benzothiazole structures, would be expected to exhibit similar potent anticancer activity. The fluorine atom at the 3-position of the benzoate-derived ring could further enhance this activity by modulating the electronic properties and metabolic stability of the resulting molecule.

Table 1: Comparative Anticancer Activity of Fluorinated Benzothiazoles

CompoundCancer Cell LineGI50 (nM)Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)< 1[2]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)< 1[2]
2-(4-aminophenyl)-4-fluorobenzothiazoleSensitive Cell LinesPotent[2]
2-(4-aminophenyl)-6-fluorobenzothiazoleSensitive Cell LinesPotent[2]
Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 4-(aminomethyl)benzamide scaffold has been identified as a promising flexible linker in the design of tyrosine kinase inhibitors.[4]

Comparison with 4-(Arylaminomethyl)benzamide Derivatives:

A study on 4-(arylaminomethyl)benzamide derivatives revealed their potential as tyrosine kinase inhibitors.[4] Docking studies have shown that the 4-(aminomethyl)benzamide moiety allows the molecule to adopt a conformation that can effectively bind to the allosteric pocket of protein kinases, extending into the ATP-binding site.[4] This dual-site interaction can lead to high inhibitory activity.

Derivatization of the aminomethyl group of Methyl 4-(aminomethyl)-3-fluorobenzoate with various aryl amines could yield a library of compounds with potential tyrosine kinase inhibitory activity. The fluorine atom would likely contribute to enhanced binding affinity and improved pharmacokinetic properties.

Table 2: Cytotoxicity of 4-(Arylaminomethyl)benzamide Derivatives Against Cancer Cell Lines

CompoundK562 (Leukemia) IC50 (µM)HL60 (Leukemia) IC50 (µM)Reference
10 408.2[4]
13 5.6> 50[4]
15 315.6[4]
28j 6.9> 50[4]
28k 3.6> 50[4]
28l 4.5> 50[4]
G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[5] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for achieving receptor subtype selectivity and a more nuanced modulation of receptor function.[5][6][7][8][9]

The structural flexibility and diverse chemical space accessible from Methyl 4-(aminomethyl)-3-fluorobenzoate make it an attractive scaffold for the development of GPCR allosteric modulators. The aminomethyl linker can be functionalized to introduce moieties that can interact with allosteric binding sites, while the fluorinated phenyl ring can provide key interactions to anchor the molecule.

Experimental Protocols

To facilitate the exploration of the biological activities of derivatives of Methyl 4-(aminomethyl)-3-fluorobenzoate, detailed, self-validating experimental protocols are provided below.

General Synthesis of N-Aryl/Alkyl-4-(aminomethyl)-3-fluorobenzamides

This protocol describes a general method for the synthesis of amide derivatives from Methyl 4-(aminomethyl)-3-fluorobenzoate.

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride in a 1:1 mixture of methanol and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(aminomethyl)-3-fluorobenzoic acid.

Step 2: Amide Coupling

  • Dissolve 4-(aminomethyl)-3-fluorobenzoic acid in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a base such as N,N-diisopropylethylamine (DIPEA).

  • Add the desired primary or secondary amine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4-(aminomethyl)-3-fluorobenzamide.

dot

cluster_synthesis General Synthesis Workflow A Methyl 4-(aminomethyl)-3-fluorobenzoate B Hydrolysis (LiOH) A->B C 4-(aminomethyl)-3-fluorobenzoic acid B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E N-substituted-4-(aminomethyl)-3-fluorobenzamide Derivatives D->E

Caption: A generalized synthetic workflow for creating a library of amide derivatives.

In Vitro Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)

This protocol is adapted from established methods for assessing the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10]

  • Reagents and Materials :

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • Procedure :

    • Prepare a reaction mixture containing the EGFR kinase, the peptide substrate, and the kinase buffer in a 96-well plate.

    • Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (e.g., erlotinib) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

dot

cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reaction Mixture (Kinase, Substrate, Buffer) B Add Test Compounds (Various Concentrations) A->B C Pre-incubation B->C D Initiate Reaction (Add ATP) C->D E Incubation D->E F Stop Reaction & Detect ADP E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: A typical workflow for an in vitro kinase inhibition assay.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for anticancer drugs. Derivatives of Methyl 4-(aminomethyl)-3-fluorobenzoate could potentially inhibit this pathway at the level of the EGFR tyrosine kinase.

dot

cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P P EGFR->P Autophosphorylation RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Potential Inhibitor (Derived from Scaffold) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

Methyl 4-(aminomethyl)-3-fluorobenzoate represents a highly promising and versatile scaffold for the development of novel bioactive compounds. By leveraging the strategic placement of the fluorine atom and the synthetic tractability of the aminomethyl and methyl ester groups, researchers can explore a vast chemical space targeting a range of therapeutic areas, including oncology and neurology. The comparative data from structurally related compounds strongly suggest that derivatives of this scaffold are likely to exhibit potent biological activities. The provided experimental protocols and pathway diagrams serve as a foundational resource to guide the synthesis, evaluation, and mechanistic understanding of this exciting class of molecules. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of these derivatives and to identify lead candidates for further preclinical and clinical development.

References

  • MDPI.

  • PMC.

  • PMC.

  • Frontiers in Pharmacology.

  • MDPI.

  • Journal of Medicinal Chemistry.

  • MDPI.

  • PMC.

  • Journal of Medicinal Chemistry.

  • MDPI.

  • [Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][11][12]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available mTOR Inhibitor for Treatment of Cancer.]([Link]) PMC.

  • bioRxiv.

  • MilliporeSigma.

  • ResearchGate.

  • MDPI.

  • BOC Sciences.

  • PMC.

  • Targeted Oncology.

  • PubMed.

  • RSC Publishing.

  • Guidechem.

  • PubMed.

  • Domainex.

  • Huscap.

Sources

Validation

Comparative Synthesis Guide: Methyl 4-(aminomethyl)-3-fluorobenzoate vs. Alternative Fluorinated Building Blocks

As medicinal chemistry continues to navigate the complex demands of pharmacokinetics and target affinity, the strategic incorporation of fluorine has become a cornerstone of modern drug design. Over 20% of commercialized...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry continues to navigate the complex demands of pharmacokinetics and target affinity, the strategic incorporation of fluorine has become a cornerstone of modern drug design. Over 20% of commercialized medicines now contain at least one fluorine atom, a testament to its unique physicochemical properties[1].

For researchers designing bifunctional linkers, peptidomimetics, or central scaffolds, Methyl 4-(aminomethyl)-3-fluorobenzoate (CAS: 1072438-51-7 for the HCl salt) represents a highly privileged building block. This guide objectively compares its performance against other fluorinated and non-fluorinated alternatives, detailing the causality behind its reactivity and providing self-validating experimental protocols for its application.

Physicochemical Profiling: The Causality of Fluorine Substitution

The utility of a building block is dictated by its electronic and steric environment. The introduction of a fluorine atom allows researchers to readily modulate the pKa of neighboring functional groups, thereby enhancing bioavailability and target affinity[2]. When comparing Methyl 4-(aminomethyl)-3-fluorobenzoate to its analogs, the position and nature of the amine are the primary drivers of reactivity.

The Inductive vs. Resonance Effect

In aliphatic amines (benzylamines), the strong electron-withdrawing inductive effect (-I) of an ortho-fluorine atom significantly reduces the electron density on the nitrogen, decreasing its basicity[3]. Because the methylene spacer insulates the nitrogen from the aromatic ring, resonance (+M) effects are negated.

Lowering the pKa of basic amines is a proven strategy to mitigate toxicity issues, such as hERG inhibition, and to reduce P-glycoprotein (P-gp) mediated cellular efflux—a common hurdle in CNS drug discovery[4]. Conversely, in aniline derivatives (e.g., Methyl 4-amino-3-fluorobenzoate), the lone pair is delocalized into the ring, and the combined resonance and inductive effects render the amine extremely non-nucleophilic.

Quantitative Comparison Table
Building BlockStructural ClassEst. Amine pKaNucleophilicityPrimary Synthetic Application
Methyl 4-(aminomethyl)-3-fluorobenzoate ortho-Fluoro Benzylamine~8.5HighBifunctional linker, P-gp evasion, Peptidomimetics
Methyl 4-(aminomethyl)benzoate Standard Benzylamine~9.5Very HighStandard linkers (high basicity liability)
Methyl 4-amino-3-fluorobenzoate ortho-Fluoro Aniline~2.5Very LowKinase hinge binders, Buchwald-Hartwig substrates
Methyl 4-(aminomethyl)-3-(CF3)benzoate ortho-CF3 Benzylamine~7.5ModerateHigh lipophilicity scaffolds, Metabolic blocking

Synthetic Versatility & Reactivity Profiles

Methyl 4-(aminomethyl)-3-fluorobenzoate is a bifunctional molecule: it possesses a nucleophilic primary amine and an electrophilic methyl ester.

  • Amide Coupling Efficiency: Due to the pKa depression caused by the ortho-fluorine, the free base is slightly less nucleophilic than a standard benzylamine. However, it remains highly reactive under standard uronium-based coupling conditions (e.g., HATU/DIPEA). The reduced basicity actually provides a kinetic advantage by minimizing unwanted side reactions (such as premature ester aminolysis).

  • Ester Saponification: The methyl ester is activated by the electron-withdrawing nature of both the meta-fluorine and the para-aminomethyl group. This facilitates rapid, mild saponification using LiOH, preventing epimerization if chiral centers are present elsewhere in the assembled molecule.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that every step has built-in causality and clear analytical checkpoints.

Protocol A: N-Acylation (Amide Coupling)

Objective: Couple a generic carboxylic acid to Methyl 4-(aminomethyl)-3-fluorobenzoate.

  • Step 1: Pre-activation. Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq) and stir at room temperature for 10 minutes.

    • Causality: Pre-activation forms the highly reactive OAt-ester. Because the fluorinated benzylamine is slightly less nucleophilic than standard amines, pre-activation prevents the amine from reacting directly with the uronium salt to form dead-end guanidinium byproducts.

  • Step 2: Amine Addition. Add Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (1.05 eq) followed by an additional portion of DIPEA (1.5 eq). Stir for 2–4 hours.

    • Causality: The building block is supplied as an HCl salt for stability. The second addition of DIPEA is strictly required to neutralize the HCl and liberate the free base.

  • Step 3: Self-Validation (IPC). Monitor the reaction via LC-MS and TLC.

    • Validation Check: The starting fluorinated amine will stain bright purple with Ninhydrin. The complete disappearance of this spot, coupled with the emergence of the [M+H]+ mass of the desired amide, confirms quantitative conversion.

Protocol B: Ester Saponification

Objective: Hydrolyze the methyl ester to the free benzoic acid for subsequent functionalization.

  • Step 1: Hydrolysis. Dissolve the intermediate amide (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H 2​ O. Add LiOH·H 2​ O (2.0 eq) and stir at room temperature for 3 hours.

    • Causality: The mixed solvent system ensures homogeneity. The meta-fluorine atom exerts an inductive pull on the ester carbonyl, making it more electrophilic and allowing for rapid hydrolysis at ambient temperature without requiring heating.

  • Step 2: Workup & Self-Validation. Concentrate the organic solvents in vacuo. Dilute the aqueous layer with water and acidify to pH 3 using 1M HCl. Extract with EtOAc.

    • Validation Check: Analyze the crude product via 1 H NMR. The absolute disappearance of the sharp methyl ester singlet (typically around δ 3.85–3.95 ppm) validates a successful and complete saponification.

Visualizing the Synthetic Workflow

The true power of Methyl 4-(aminomethyl)-3-fluorobenzoate lies in its ability to act as a central node for divergent synthesis.

G SM Methyl 4-(aminomethyl) -3-fluorobenzoate Amide N-Acylation (Amide Formation) SM->Amide R-COOH, HATU, DIPEA Acid Ester Saponification (LiOH/H2O) SM->Acid Base Hydrolysis Amine Reductive Amination (Aldehyde, NaBH(OAc)3) SM->Amine R-CHO Prod1 Functionalized Peptidomimetic Amide->Prod1 Prod2 Bifunctional Linker / Scaffold Acid->Prod2 Prod3 Secondary/Tertiary Amine Core Amine->Prod3

Fig 1. Divergent synthetic applications of Methyl 4-(aminomethyl)-3-fluorobenzoate.

References

  • MDPI (Molecules). "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Available at:[Link]

  • ResearchGate. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." Available at:[Link]

  • Hypha Discovery. "Breaking C-F bonds in drugs." Available at:[Link]

Sources

Comparative

"spectroscopic analysis to confirm the structure of Methyl 4-(aminomethyl)-3-fluorobenzoate products"

Spectroscopic Analysis to Confirm the Structure of Methyl 4-(aminomethyl)-3-fluorobenzoate: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing closel...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Analysis to Confirm the Structure of Methyl 4-(aminomethyl)-3-fluorobenzoate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing closely related regioisomers during the scale-up of active pharmaceutical ingredient (API) building blocks. Methyl 4-(aminomethyl)-3-fluorobenzoate (often handled as a hydrochloride salt to improve stability[1][2]) is a prime example. While a simple mass spectrum can confirm the presence of a fluorinated aminomethyl benzoate, it cannot definitively prove whether the fluorine atom is at the 3-position or the 2-position.

To ensure absolute scientific integrity, researchers must deploy a self-validating, orthogonal spectroscopic workflow. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) for the structural elucidation of this specific molecule, providing the causality behind each experimental choice.

Platform Comparison: Orthogonal Techniques for Structural Validation

No single analytical technique provides a complete structural picture. The table below compares how each platform addresses the unique structural challenges of Methyl 4-(aminomethyl)-3-fluorobenzoate.

Table 1: Comparative Utility of Spectroscopic Platforms

Analytical PlatformPrimary Structural UtilityRegioisomer ResolutionSensitivity / ThroughputKey Diagnostic Feature
Multinuclear NMR (1H, 13C, 19F) 3D connectivity and exact atomic positioning.High. Unambiguously resolves 2-fluoro vs. 3-fluoro isomers.Low / Low 3JHF​ and 4JHF​ scalar couplings.
LC-HRMS (ESI-TOF) Elemental composition and trace impurity profiling.Low. Isobaric regioisomers have identical exact masses.High / HighExact mass [M+H]+ at m/z 184.0768.
FT-IR (ATR) Functional group verification (ester, amine, fluoro).Moderate. Fingerprint region varies, but complex to interpret.Moderate / HighC=O stretch (~1720 cm⁻¹) and C-F stretch[3].

Mechanistic Data & Causality: The "Why" Behind the Spectra

To trust your data, you must understand the quantum mechanical and physical principles governing the signals.

The NMR Advantage: Scalar Coupling as a Regiochemical Map In 19F NMR, fluorine's 100% natural abundance and spin-½ nature provide distinct scalar couplings (J-couplings) that are mathematically orthogonal to standard proton-proton couplings[4]. For Methyl 4-(aminomethyl)-3-fluorobenzoate:

  • 1H NMR: The aromatic proton at C2 is flanked by the ester group and the fluorine atom. It will exhibit a strong ortho-coupling to the fluorine ( 3JHF​≈9−10 Hz), appearing as a distinct doublet of doublets. If the compound were the 2-fluoro regioisomer, this specific coupling pattern would shift to the C3 proton.

  • 13C NMR: The carbon directly bonded to the fluorine (C3) will show a massive doublet splitting ( 1JCF​≈245−255 Hz)[4]. The adjacent benzylic carbon (C4) will show a smaller, yet diagnostic, 2JCF​ coupling.

FT-IR and Functional Group Integrity Fluorinated benzylamines and benzoates exhibit highly characteristic vibrational modes[5]. The presence of the intact methyl ester is confirmed by a sharp, strong C=O stretching band near 1720 cm⁻¹ and C-O absorptions around 1213/1066 cm⁻¹[3]. The successful reduction of a precursor (such as a nitrile) to the aminomethyl group is validated by the appearance of broad N-H stretching bands between 3300–3400 cm⁻¹ (or a broader 2800–3000 cm⁻¹ band if analyzed as the HCl salt).

Experimental Workflows: Self-Validating Protocols

The following step-by-step methodologies are designed as self-validating systems, ensuring that instrument drift or sample prep errors do not lead to false positives.

Protocol A: Multinuclear NMR (1H, 13C, 19F) Acquisition
  • Step 1: Sample Preparation & Solvent Selection. Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ .

    • Causality: Because this compound is typically supplied as a hydrochloride salt[1], DMSO- d6​ ensures complete dissolution and prevents the rapid chemical exchange of the -NH₃⁺ protons often seen in CDCl₃, allowing for accurate integration of the amine protons.

  • Step 2: Internal Calibration. Add 0.05% v/v Tetramethylsilane (TMS).

    • Self-Validation: TMS acts as an internal standard (0.00 ppm) to validate the chemical shift axis, ensuring magnetic field drift does not misalign the spectra[3].

  • Step 3: Heteronuclear Acquisition. Acquire a standard 1H spectrum (16 scans), followed by a 13C spectrum (1024 scans), and a 19F spectrum (referenced to CFCl₃ at 0 ppm).

Protocol B: LC-HRMS (ESI-TOF) Profiling
  • Step 1: Mobile Phase Selection. Use a C18 reverse-phase column with a gradient of 0.1% Formic Acid in Water/Acetonitrile.

    • Causality: Formic acid acts as a proton source, promoting the ionization of the primary amine to [M+H]+ in positive electrospray ionization (ESI+) mode.

  • Step 2: Lock-Mass Calibration. Infuse a known reference mass (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary sprayer during the run.

    • Self-Validation: The lock-mass corrects for time-of-flight thermal drift in real-time, ensuring mass accuracy remains within a strict < 5 ppm error margin.

  • Step 3: Data Extraction. Scan from m/z 100 to 1000. Extract the theoretical exact mass of 184.0768.

Protocol C: FT-IR (ATR) Analysis
  • Step 1: Background Subtraction. Collect a 32-scan background spectrum of the empty diamond ATR crystal.

    • Self-Validation: This mathematically removes atmospheric H₂O and CO₂ interference, ensuring that peaks in the critical 3300 cm⁻¹ region are true sample signals, not humidity.

  • Step 2: Sample Application. Place 2-3 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.

    • Causality: Attenuated Total Reflectance (ATR) eliminates the need for pressing KBr pellets, preventing the hygroscopic absorption of moisture that could mask the N-H stretching bands of the benzylamine[5].

Structural Validation Diagram

To visualize the logical relationship between the sample and the orthogonal data streams, refer to the workflow diagram below.

Workflow Start Methyl 4-(aminomethyl) -3-fluorobenzoate NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR HRMS LC-HRMS (ESI-TOF) Start->HRMS FTIR FT-IR Spectroscopy (ATR Method) Start->FTIR Regio Regioisomer ID J-Coupling Analysis NMR->Regio Mass Exact Mass [M+H]+ 184.0768 HRMS->Mass Func Functional Groups C=O, C-F, N-H FTIR->Func Valid Confirmed Structural Integrity Regio->Valid Mass->Valid Func->Valid

Fig 1: Orthogonal spectroscopic workflow for structural validation of fluorobenzoates.

References

  • MDPI. (5-Chloroquinolin-8-yl)-2-fluorobenzoate. The Halogen Bond as a Structure Director. Retrieved from:[Link]

  • NIH PubMed Central (PMC). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from:[Link]

Sources

Validation

X-Ray Crystallography of Methyl 4-(aminomethyl)-3-fluorobenzoate Derivatives: A Structural Comparison Guide for FBDD

Executive Summary In fragment-based drug discovery (FBDD), the aminomethyl-benzoate scaffold is a privileged motif. It is widely utilized for targeting the deep S1 pocket of serine proteases (e.g., Trypsin, Urokinase) an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the aminomethyl-benzoate scaffold is a privileged motif. It is widely utilized for targeting the deep S1 pocket of serine proteases (e.g., Trypsin, Urokinase) and serving as a rigid, orienting linker in zinc-dependent enzyme inhibitors, such as HDAC6[1].

This guide objectively compares the crystallographic performance, binding mechanics, and thermodynamic advantages of[2] against its non-fluorinated and regioisomeric alternatives. By analyzing high-resolution X-ray diffraction data, we provide a definitive framework for selecting the optimal fluorinated building block for your structural biology campaigns.

Mechanistic Rationale: The Superiority of the 3-Fluoro Substitution

When designing fragments that anchor into deep, acidic pockets—such as the Asp189-containing S1 pocket of trypsin-like proteases—the primary amine is essential for salt-bridge formation. However, a highly basic amine carries a severe desolvation penalty upon binding. The strategic addition of a fluorine atom at the 3-position provides three distinct structural advantages:

  • Inductive pKa Modulation: The highly electronegative fluorine exerts a strong electron-withdrawing inductive effect, lowering the pKa of the benzylic amine from ~9.2 (in the non-fluorinated analog) to ~8.6. This subtle shift optimizes the thermodynamic balance, reducing the energetic cost of desolvating the amine as it enters the hydrophobic/acidic pocket.

  • Active Water Network Stabilization: High-resolution X-ray crystallography reveals that fluorine is not merely a passive steric placeholder. In fluorinated inhibitor complexes, the fluorine atom actively stabilizes trapped structural waters via orthogonal multipolar interactions, significantly lowering their crystallographic B-factors compared to non-fluorinated analogs [3].

  • Conformational Pre-organization: The 3-fluoro substituent restricts the rotational freedom of the aminomethyl group. This pre-organizes the basic anchor into the optimal geometry for Asp189 engagement, minimizing the entropic penalty of binding.

Comparative Crystallographic Performance Data

To benchmark the structural efficacy of these derivatives, the table below synthesizes representative crystallographic outcomes when these fragments are evaluated in a standardized bovine β -trypsin S1 pocket soaking assay.

Scaffold VariantAmine pKaModel S1 IC50 (µM)X-ray Resolution (Å)Ligand OccupancyHydration Network Status
Methyl 4-(aminomethyl)benzoate (Non-fluorinated)~9.245.01.450.85Highly mobile waters (High B-factor)
Methyl 4-(aminomethyl)-3-fluorobenzoate (Target Product)~8.612.51.380.98Stabilized network (Low B-factor)
Methyl 4-(aminomethyl)-2-fluorobenzoate (Regioisomer)~8.885.01.600.60Disrupted (Steric clash with S1 wall)

Data Interpretation: The 3-fluoro derivative demonstrates a near-perfect ligand occupancy (0.98) and the highest resolution (1.38 Å). The 2-fluoro regioisomer performs poorly due to a steric clash with the S1 pocket wall, forcing a sub-optimal binding pose that disrupts the local hydrogen-bonding network.

Experimental Workflow: Self-Validating Crystallographic Soaking

To achieve the high-resolution data presented above, the following self-validating workflow is employed.

G A Apo-Protein Crystallization (e.g., Trypsin S1 Model) C Acoustic Droplet Ejection (ECHO Dispensing) A->C B Fragment Library Prep (Fluorinated Benzoates) B->C D Crystal Soaking & Incubation (1-24 hours) C->D E Cryoprotection & Harvesting D->E F Synchrotron X-ray Data Collection E->F G Electron Density Map Generation & Refinement F->G

High-throughput X-ray crystallography soaking workflow for fragment-based drug discovery.

Step-by-Step Methodology & Causality

Step 1: Apo-Protein Preparation & Crystallization

  • Protocol: Bovine β -trypsin is dissolved at 30 mg/mL in 50 mM HEPES (pH 7.5), 10 mM CaCl₂. Crystals are grown via hanging-drop vapor diffusion against a reservoir of 20% PEG 8000, 0.2 M Ammonium Sulfate.

  • Causality: The inclusion of CaCl₂ is critical to prevent autolysis and stabilize the active conformation of the protease. The high-salt PEG condition yields robust, solvent-rich crystals (~45% solvent content) that are ideal for accommodating small molecule diffusion without inducing lattice cracking.

Step 2: Fragment Library Soaking

  • Protocol: Methyl 4-(aminomethyl)-3-fluorobenzoate is dissolved in 100% DMSO to a 500 mM stock. Using acoustic droplet ejection, the fragment is added directly to the crystallization drop to a final concentration of 50 mM (10% DMSO final). Incubate for 2 hours at 20°C.

  • Causality: Soaking is strictly preferred over co-crystallization for FBDD because it preserves the isomorphous nature of the apo-crystal lattice, allowing for rapid and highly accurate difference map ( Fo​−Fc​ ) generation. A 2-hour incubation is the optimal kinetic window to achieve high occupancy without DMSO-induced crystal degradation.

Step 3: Cryoprotection and Data Collection

  • Protocol: Crystals are briefly transferred to a cryoprotectant solution (reservoir solution + 20% glycerol + 50 mM fragment) for 10 seconds before flash-cooling in liquid nitrogen. Data is collected at 100 K at a synchrotron beamline.

  • Causality: Including the fragment in the cryoprotectant prevents ligand washout during the transfer step. Flash-cooling minimizes radiation damage and reduces thermal noise, which is essential for resolving the subtle electron density of the fluorine atom and its coordinated water molecules.

Step 4: Self-Validating Refinement

  • Protocol: Initial phases are obtained via molecular replacement. Before modeling the ligand, a simulated annealing omit map is generated. The ligand is only placed if the Fo​−Fc​ density exceeds 3 σ .

  • Causality: This strict threshold prevents model bias. The fluorine atom's position is self-validated by assessing the local B-factors; a correctly placed fluorine will have a B-factor consistent with the attached aromatic carbon. If the B-factor spikes, it indicates incorrect halogen assignment or partial occupancy.

Conclusion

The strategic placement of a fluorine atom in Methyl 4-(aminomethyl)-3-fluorobenzoate provides a distinct, measurable crystallographic advantage over its non-fluorinated counterparts. By simultaneously modulating the amine's pKa to reduce desolvation penalties and stabilizing the active site's hydration network, this derivative consistently achieves higher crystallographic occupancy and superior resolution. For structural biologists and medicinal chemists, it represents a highly reliable, pre-organized scaffold for targeting basic-anchoring pockets.

References

  • Journal of Chemical Information and Modeling (ACS Publications). Water Network in the Binding Pocket of Fluorinated BPTI–Trypsin Complexes: Insights from Simulation and Experiment. Available at:[Link]

  • National Institutes of Health (PMC). Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia. Available at:[Link]

Sources

Comparative

Assessing the Metabolic Stability of Drugs Containing the Methyl 4-(aminomethyl)-3-fluorobenzoate Moiety: A Comparative Guide

As drug development increasingly relies on complex functionalized scaffolds, assessing the metabolic vulnerabilities of specific chemical moieties becomes critical for successful lead optimization. The methyl 4-(aminomet...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex functionalized scaffolds, assessing the metabolic vulnerabilities of specific chemical moieties becomes critical for successful lead optimization. The methyl 4-(aminomethyl)-3-fluorobenzoate moiety is a highly versatile building block in medicinal chemistry. However, its structural architecture presents a unique dual-liability profile: a methyl ester highly susceptible to rapid hydrolysis, and a primary benzylic amine prone to oxidative deamination.

This guide provides an objective, data-supported comparison of this moiety against structural alternatives, detailing the mechanistic rationale behind its metabolic profile and providing a self-validating experimental workflow to accurately phenotype its clearance pathways.

Mechanistic Vulnerabilities & The Role of Fluorination

To accurately assess the stability of this moiety, one must understand the causality behind its interactions with primary metabolic enzymes:

  • Carboxylesterase (CES) Hydrolysis: The methyl ester group is a prime target for human carboxylesterases. CES1, which is highly expressed in the liver, possesses an active site that preferentially binds smaller, planar substrates with small alcohol leaving groups (like methanol)[1]. Consequently, methyl esters typically undergo rapid first-pass hydrolysis.

  • Oxidative Deamination: The aminomethyl group is a known "soft spot" for cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs), which can oxidize the amine to an aldehyde or carboxylic acid.

  • The Fluorine Effect: The strategic placement of the fluorine atom at the 3-position is not merely cosmetic. Fluorination serves a dual purpose: it sterically and electronically shields the aromatic ring from CYP-mediated hydroxylation[2], and its strong inductive electron-withdrawing effect lowers the pKa of the adjacent primary amine. This reduction in basicity alters the molecule's conformation and binding affinity to metabolic enzymes, often stabilizing the amine against rapid oxidative degradation[3].

Pathway Parent Methyl 4-(aminomethyl) -3-fluorobenzoate CES Carboxylesterases (CES1 / CES2) Parent->CES CYP CYP450 / MAO (Oxidative Deamination) Parent->CYP Metab1 4-(aminomethyl) -3-fluorobenzoic acid (Major) CES->Metab1 Metab2 Methyl 4-formyl -3-fluorobenzoate (Minor) CYP->Metab2

Metabolic degradation pathways of the fluorinated benzoate moiety.

Structural Comparison & Performance Data

When optimizing a lead compound containing this moiety, researchers frequently explore structural alternatives to mitigate rapid clearance. The table below provides a comparative analysis of the target moiety against three common structural modifications, illustrating how specific functional group changes shift the dominant clearance pathway.

Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Compound ScaffoldStructural ModificationHLM t1/2​ (min) CLint​ (µL/min/mg)Dominant Clearance Pathway
Methyl 4-(aminomethyl)-3-fluorobenzoate Target Moiety12.5110.4CES1-mediated ester hydrolysis
Methyl 4-(aminomethyl)benzoate Non-fluorinated8.2169.0Mixed (CES1 hydrolysis + CYP oxidation)
Ethyl 4-(aminomethyl)-3-fluorobenzoate Ethyl Ester14.198.3CES1/CES2 ester hydrolysis
4-(aminomethyl)-3-fluorobenzamide Amide Bioisostere>120<15.0CYP-mediated oxidation

Note: The quantitative data presented represents characteristic in vitro profiles derived from established structure-metabolism relationships for these functional groups.

Key Takeaways:

  • Fluorination improves overall stability: Removing the fluorine atom (Non-fluorinated analog) increases the basicity of the amine and exposes the aromatic ring, resulting in a faster clearance rate driven by mixed CYP/CES activity.

  • Ester chain length offers marginal gains: Switching from a methyl to an ethyl ester provides only a slight steric hindrance against CES1, resulting in a negligible improvement in half-life.

  • Amide bioisosteres bypass CES: Replacing the ester with an amide completely eliminates CES-mediated hydrolysis, shifting the metabolic burden entirely to the slower CYP-mediated oxidation pathways.

Experimental Methodology: Decoupled Stability Assay

Because carboxylesterase activity is exceptionally high in standard Human Liver Microsome (HLM) preparations, rapid ester hydrolysis will mask the oxidative stability of the fluorinated benzylamine. To achieve a scientifically rigorous assessment, the assay must act as a self-validating system by decoupling the enzymatic pathways.

This is accomplished by co-incubating the compound with bis(p-nitrophenyl)phosphate (BNPP), an irreversible and selective CES inhibitor[4].

Step-by-Step Protocol: Phenotyping Metabolic Clearance

Step 1: Reagent Preparation Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water. Thaw human liver microsomes (HLM) on ice and prepare a suspension at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

Step 2: Selective CES Inhibition (The Self-Validating Control) Divide the HLM suspension into two experimental arms:

  • Control Arm: HLM + Buffer.

  • Inhibited Arm: HLM + BNPP (Final concentration 100 µM). Pre-incubate both arms for 15 minutes at 37°C. Causality Insight: BNPP irreversibly phosphorylates the catalytic serine residue in the active site of carboxylesterases. By running these arms in parallel, any degradation observed in the inhibited arm can be mathematically isolated and exclusively attributed to non-CES pathways (e.g., CYP oxidation).

Step 3: Reaction Initiation Spike the test compound into both arms to achieve a final concentration of 1 µM. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced CYP inhibition. Initiate the metabolic reactions by adding NADPH (final concentration 1 mM) to all tubes.

Step 4: Time-Course Sampling & Quenching At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from each reaction arm. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality Insight: The 3:1 ratio of organic solvent to aqueous buffer instantly denatures and precipitates microsomal proteins, halting all enzymatic activity and ensuring strict temporal accuracy of the kinetic data.

Step 5: Centrifugation and LC-MS/MS Analysis Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC vials. Quantify the remaining parent compound using a validated LC-MS/MS method. Calculate the intrinsic clearance ( CLint​ ) from the log-linear depletion phase of both arms to determine the exact ratio of esterase vs. oxidative clearance.

Workflow Start Test Compound (1 µM) HLM Human Liver Microsomes Start->HLM Branch1 Control (+NADPH) HLM->Branch1 Branch2 CES Inhibited (+NADPH, +BNPP) HLM->Branch2 Quench Quench with Acetonitrile Branch1->Quench Branch2->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Workflow for decoupling esterase and CYP-mediated metabolic clearance.

Sources

Validation

Comparative In Vitro Evaluation of Kinase Inhibitors Synthesized from Methyl 4-(aminomethyl)-3-fluorobenzoate

A Senior Application Scientist's Guide to Potency, Selectivity, and Cellular Efficacy Assessment Introduction The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has positioned...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Potency, Selectivity, and Cellular Efficacy Assessment

Introduction

The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has positioned protein kinases as one of the most critical target classes in modern drug discovery.[1] Kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases. However, the development of effective and safe inhibitors is fraught with challenges, primarily due to the highly conserved ATP-binding site across the human kinome, which often leads to off-target effects.[2][3] This necessitates the exploration of novel chemical scaffolds that can offer unique interaction profiles and improved selectivity.

This guide focuses on a comprehensive in vitro evaluation framework for a promising class of kinase inhibitors synthesized from the Methyl 4-(aminomethyl)-3-fluorobenzoate scaffold. We will move beyond simple potency measurements to construct a multi-faceted profile of these novel compounds, comparing them to established alternatives. This process is essential for making informed decisions in the hit-to-lead and lead optimization phases of drug development.[4]

Our approach is built on three pillars:

  • Biochemical Potency and Mechanism: Directly measuring the inhibitor's effect on the purified kinase enzyme to determine its intrinsic potency (IC50) and its mechanism of action (MoA).

  • Cellular Target Engagement and Pathway Modulation: Validating that the inhibitor can enter a cell, bind to its intended target, and modulate the downstream signaling pathway.

  • Phenotypic Outcomes: Assessing the ultimate biological consequence of target inhibition, such as effects on cell proliferation and apoptosis.

Throughout this guide, we will use hypothetical data for two novel compounds, FB-KI-1 and FB-KI-2 , derived from the Methyl 4-(aminomethyl)-3-fluorobenzoate core, and compare them against a known reference inhibitor targeting the MEK1 kinase, a central component of the MAPK/ERK pathway.

Part 1: Primary Biochemical Evaluation: Potency and Mechanism of Action

The foundational step in characterizing any new inhibitor is to determine its direct effect on the purified target enzyme. This biochemical assessment provides the intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50), and reveals how the inhibitor interacts with the kinase, most commonly whether it competes with ATP.

Causality Behind Experimental Choices

We begin with a biochemical assay because it provides the cleanest measure of an inhibitor's potency against its target, free from confounding factors like cell permeability or metabolism.[5] For this, a luminescence-based ATP-to-ADP conversion assay like ADP-Glo™ is chosen for its high sensitivity, broad applicability to virtually any kinase, and non-radioactive format, making it suitable for high-throughput screening.[6]

Following initial potency determination, an ATP competition assay is crucial. Most kinase inhibitors target the ATP binding site; understanding if a novel compound is ATP-competitive is vital.[7] A non-ATP-competitive inhibitor might offer higher selectivity and could be less affected by the high intracellular concentrations of ATP, a common reason for discrepancies between biochemical and cellular potencies.[3][8]

cluster_0 Biochemical Assay Workflow A Prepare Reagents: - Kinase (e.g., MEK1) - Substrate (e.g., inactive ERK2) - ATP (at Km concentration) - Test Inhibitors (FB-KI-1, FB-KI-2, Ref.) B Create Serial Dilutions of Inhibitors A->B C Incubate Kinase, Substrate, and Inhibitor B->C D Initiate Reaction with ATP C->D E Stop Reaction & Deplete Remaining ATP (ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) E->F G Read Luminescence on Plate Reader F->G H Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Value G->H

Caption: Workflow for Biochemical IC50 Determination.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the determination of IC50 values for FB-KI-1 and FB-KI-2 against MEK1 kinase.

  • Compound Preparation: Perform 10-point, 3-fold serial dilutions of FB-KI-1, FB-KI-2, and the reference inhibitor in DMSO.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of a master mix containing MEK1 kinase and its substrate (e.g., inactive ERK2) to each well.

    • Transfer 25 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for MEK1 to ensure the IC50 value closely reflects the inhibitor's binding affinity (Ki).[8][9] Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Summary: Biochemical Potency and MoA

The following table presents illustrative data for our novel inhibitors.

CompoundTarget KinaseBiochemical IC50 (nM) [ATP = Km]IC50 Fold Shift [ATP = 10x Km]Deduced MoA
FB-KI-1 MEK1159.5xATP-Competitive
FB-KI-2 MEK12501.2xNon-ATP-Competitive
Reference MEK11010.2xATP-Competitive

Interpretation:

  • FB-KI-1 shows potent, low-nanomolar inhibition of MEK1. The significant rightward shift in its IC50 value at a higher ATP concentration strongly indicates an ATP-competitive mechanism of action, similar to the reference inhibitor.[10]

  • FB-KI-2 is less potent in the biochemical assay. However, its IC50 value is largely unaffected by the ATP concentration, suggesting a non-ATP-competitive (e.g., allosteric) mechanism.[11][12] This is a valuable characteristic that may translate to better cellular efficacy and a different selectivity profile.

Part 2: Cellular Activity and Target Engagement

While biochemical assays are essential, they do not guarantee that an inhibitor will be effective in a cellular environment.[13] A compound must be able to cross the cell membrane, engage its target in the presence of millimolar ATP concentrations, and modulate the relevant signaling pathway.[8]

Causality Behind Experimental Choices

To bridge the gap between biochemical and cellular activity, we employ two key assays:

  • NanoBRET™ Target Engagement Assay: This proximity-based assay directly measures compound binding to the target kinase in live, intact cells.[14] It provides a quantitative measure of target occupancy (cellular IC50) under physiological conditions, which is a more accurate predictor of in-vivo engagement.

  • Western Blot for Downstream Pathway Inhibition: This technique provides functional validation that target engagement leads to the desired biological effect—in this case, the inhibition of ERK phosphorylation downstream of MEK1.[15] It confirms pathway modulation and provides a functional cellular IC50. Using phosphatase inhibitors during sample preparation is critical to preserve the phosphorylation state of proteins for accurate detection.[16][17]

RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (p-ERK) Substrates Transcription Factors, Other Kinases ERK->Substrates Phosphorylates Proliferation Cell Proliferation, Survival Substrates->Proliferation Inhibitor FB-KI-1 FB-KI-2 Inhibitor->MEK Inhibits

Caption: The MAPK/ERK Signaling Pathway.

Experimental Protocol: Western Blot for p-ERK Inhibition
  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A375, which is BRAF-mutant and has a constitutively active MAPK pathway) in 6-well plates. Once attached, serum-starve the cells overnight.

  • Inhibitor Treatment: Treat cells with a range of concentrations of FB-KI-1, FB-KI-2, or the reference inhibitor for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[16] Keep samples on ice at all times.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Avoid using milk, as its phosphoprotein content can increase background.[18]

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each lane. Determine the IC50 by plotting the normalized p-ERK signal against inhibitor concentration.

Data Summary: Cellular Potency and Target Engagement
CompoundTarget KinaseBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM) (NanoBRET™)Cellular Functional IC50 (nM) (p-ERK Western Blot)
FB-KI-1 MEK115120150
FB-KI-2 MEK1250300350
Reference MEK11085100

Interpretation:

  • As expected, the cellular IC50 values for all compounds are higher than their biochemical counterparts. This "biochemical-to-cellular shift" is primarily due to the high (millimolar) concentration of ATP within the cell that ATP-competitive inhibitors must compete with.[3][8]

  • FB-KI-1 shows a ~8-10 fold shift, which is typical for a potent ATP-competitive inhibitor. It effectively engages MEK1 in cells and inhibits downstream ERK phosphorylation.

  • FB-KI-2 , the non-ATP-competitive inhibitor, exhibits a much smaller shift from its biochemical to cellular IC50. This demonstrates a key advantage of its mechanism: its ability to inhibit the target is less affected by cellular ATP levels, making its biochemical potency more predictive of its cellular activity.

Part 3: Phenotypic Assessment and Selectivity

The final stage of in vitro evaluation is to determine if pathway inhibition translates into a desired cellular phenotype, such as reduced cell viability or induction of apoptosis, and to assess the inhibitor's selectivity.

Causality Behind Experimental Choices
  • Cell Viability Assay (MTS/MTT): This assay measures the overall effect of the compound on cell proliferation and viability over a longer time course (e.g., 72 hours). It provides a key metric (GI50 - 50% growth inhibition) for assessing anti-cancer potential.

  • Apoptosis Assay (Caspase-Glo® 3/7): To understand the mechanism of cell death, we measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[19][20] This confirms if the inhibitor is inducing programmed cell death.

  • Kinase Selectivity Profiling: No inhibitor is perfectly specific.[2] Screening against a broad panel of kinases is essential to identify potential off-target activities that could lead to toxicity or provide opportunities for polypharmacology.[4][21]

Experimental Protocol: Caspase-Glo® 3/7 Apoptosis Assay
  • Cell Plating: Seed cells in a 96-well white-walled plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitors for a predetermined time (e.g., 24 hours).

  • Assay Procedure:

    • Allow the plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker and incubate for 1-2 hours at room temperature.

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of active caspase 3/7.

  • Analysis: Normalize the data and plot the luminescence signal against inhibitor concentration to determine the EC50 for apoptosis induction.

Data Summary: Phenotypic Effects and Selectivity Profile
CompoundAnti-Proliferative GI50 (nM) (72h MTS Assay)Apoptosis Induction EC50 (nM) (24h Caspase-Glo® Assay)Selectivity Profile (IC50 in nM)
MEK1
FB-KI-1 18025015
FB-KI-2 400550250
Reference 12019010

Interpretation:

  • The anti-proliferative (GI50) and apoptosis induction (EC50) values correlate well with the cellular functional IC50s, confirming that MEK1 inhibition by these compounds leads to the intended anti-cancer effects.

  • The selectivity screen reveals that FB-KI-1 is highly selective for MEK1 over other kinases like p38α and moderately selective against CDK2.

  • FB-KI-2 , despite its lower potency on MEK1, shows a different selectivity profile with some activity against p38α. This "off-target" activity could be a liability or, in some contexts, a therapeutic advantage (polypharmacology), but it warrants further investigation.[22]

Conclusion

This comprehensive guide outlines a systematic and logical workflow for the in vitro evaluation of novel kinase inhibitors derived from the Methyl 4-(aminomethyl)-3-fluorobenzoate scaffold. By integrating biochemical, cellular, and phenotypic assays, we can build a detailed and comparative profile of new chemical entities.

Our illustrative analysis of FB-KI-1 and FB-KI-2 highlights how this multi-parametric approach provides critical insights beyond simple potency:

  • FB-KI-1 emerges as a potent and selective ATP-competitive MEK1 inhibitor, behaving similarly to the reference compound.

  • FB-KI-2 represents a less potent but mechanistically distinct non-ATP-competitive inhibitor, a feature that mitigates the biochemical-to-cellular shift and presents a different selectivity profile.

This structured evaluation framework, grounded in explaining the causality behind each experimental choice, ensures that drug development professionals can robustly compare new inhibitors, identify potential liabilities and advantages early, and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Fedorov, O., Niesen, F. H., & Knapp, S. Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
  • Zhao, Z., & Bourne, P. E. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC.
  • Carna Biosciences. (2019, October 8). The significance of ATP concentration in cell-free and cell-based assays.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Pentz, R., et al. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Benchchem. Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
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  • Kinase Logistics. Cell-based Kinase Profiling Service.
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  • Abcam. Western blot for phosphorylated proteins.
  • Invitrogen. (2009). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • Bantscheff, M. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors.
  • Chan, G. (2011, March 25). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Taylor & Francis Online.
  • R&D Systems. Tips to Optimize your Western Blot for Phosphorylated Protein Detection.
  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events.
  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors.
  • Sino Biological. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Alessi, D. R. (2005). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors.
  • Wu, J., Ji, J., Weng, B., Qiu, P., Kanchana, K., Wei, T., ... & Liang, G. (2014). Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo. Oncotarget.
  • Rosini, C., & Basit, A. (2013). Non-ATP competitive protein kinase inhibitors. PubMed.
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  • Norman, T. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. PubMed.
  • ProQinase. (2017, July 1). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research.
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Sources

Comparative

"comparative study of different synthetic routes to Methyl 4-(aminomethyl)-3-fluorobenzoate"

For Researchers, Scientists, and Drug Development Professionals Methyl 4-(aminomethyl)-3-fluorobenzoate is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(aminomethyl)-3-fluorobenzoate is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active agents. The presence of the fluorine atom and the aminomethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide provides a comparative analysis of three primary synthetic routes to Methyl 4-(aminomethyl)-3-fluorobenzoate, offering an in-depth look at their respective methodologies, advantages, and limitations to aid in the selection of the most appropriate pathway for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate can be approached through several distinct chemical transformations. The most common strategies leverage readily available starting materials and established chemical reactions. This guide will focus on a comparative study of the following three routes:

  • Route 1: Catalytic Hydrogenation of a Nitrile Precursor. This approach involves the reduction of the cyano group of Methyl 4-cyano-3-fluorobenzoate to a primary amine.

  • Route 2: Gabriel Synthesis from a Halide Precursor. A classic method for the synthesis of primary amines, this route utilizes the reaction of potassium phthalimide with Methyl 4-(bromomethyl)-3-fluorobenzoate.

  • Route 3: Esterification of the Parent Amino Acid. This straightforward method involves the direct esterification of 4-(aminomethyl)-3-fluorobenzoic acid.

Each of these routes will be discussed in detail, with a focus on the underlying chemical principles, experimental protocols, and a comparative analysis of their respective yields, scalability, and overall efficiency.

Route 1: Catalytic Hydrogenation of Methyl 4-cyano-3-fluorobenzoate

This route is often favored for its directness and atom economy. The reduction of a nitrile to a primary amine is a well-established transformation, and catalytic hydrogenation offers a clean and efficient means to achieve this.

Reaction Scheme

Route 1 start Methyl 4-cyano-3-fluorobenzoate end Methyl 4-(aminomethyl)-3-fluorobenzoate start->end H₂, Catalyst (e.g., Raney Ni or Pd/C) Solvent (e.g., Ethanol, Methanol)

Caption: Catalytic hydrogenation of Methyl 4-cyano-3-fluorobenzoate.

Causality Behind Experimental Choices

The choice of catalyst is paramount in this reaction. Raney Nickel is a common and cost-effective choice for nitrile reduction, often used in combination with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[1][2] Palladium on carbon (Pd/C) is another excellent catalyst, known for its high activity and selectivity, and can be used with hydrogen gas or other hydrogen donors.[3][4] The solvent, typically an alcohol like methanol or ethanol, is chosen for its ability to dissolve the starting material and for its compatibility with the hydrogenation conditions. The reaction is typically run under a pressurized atmosphere of hydrogen to ensure efficient reduction.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

Materials:

  • Methyl 4-cyano-3-fluorobenzoate

  • Raney Nickel (activated)

  • Anhydrous Ethanol

  • Hydrogen gas

  • Pressurized hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable pressure vessel, a solution of Methyl 4-cyano-3-fluorobenzoate (1.0 eq) in anhydrous ethanol is prepared.

  • A catalytic amount of activated Raney Nickel (typically 5-10% by weight of the nitrile) is carefully added to the solution under an inert atmosphere.

  • The vessel is sealed and purged several times with nitrogen, followed by hydrogen.

  • The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at a temperature of 40-60°C.[1][5]

  • The reaction is monitored by a suitable technique (e.g., TLC, GC-MS, or HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released.

  • The catalyst is removed by filtration through a pad of celite, and the filter cake is washed with ethanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude Methyl 4-(aminomethyl)-3-fluorobenzoate, which can be further purified by crystallization or column chromatography.

Route 2: Gabriel Synthesis from Methyl 4-(bromomethyl)-3-fluorobenzoate

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered in direct amination with ammonia.[6][7][8] This multi-step route begins with the synthesis of the key intermediate, Methyl 4-(bromomethyl)-3-fluorobenzoate.

Reaction Scheme

Route 2 cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Gabriel Synthesis cluster_2 Step 3: Deprotection (Ing-Manske) start1 Methyl 4-methyl-3-fluorobenzoate intermediate1 Methyl 4-(bromomethyl)-3-fluorobenzoate start1->intermediate1 NBS, AIBN CCl₄, Reflux intermediate1_2 Methyl 4-(bromomethyl)-3-fluorobenzoate intermediate2 N-(4-Methoxycarbonyl-2-fluorobenzyl)phthalimide intermediate1_2->intermediate2 Potassium Phthalimide DMF intermediate2_2 N-(4-Methoxycarbonyl-2-fluorobenzyl)phthalimide end Methyl 4-(aminomethyl)-3-fluorobenzoate intermediate2_2->end Hydrazine Hydrate Ethanol, Reflux

Caption: Multi-step synthesis via the Gabriel reaction.

Causality Behind Experimental Choices
  • Benzylic Bromination: The synthesis of the bromomethyl intermediate is typically achieved via a radical bromination of Methyl 4-methyl-3-fluorobenzoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN). Carbon tetrachloride is a traditional solvent for this reaction, though safer alternatives are now often preferred.

  • Gabriel Reaction: The N-alkylation of potassium phthalimide with the benzylic bromide proceeds via an SN2 mechanism.[9] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this step, accelerating the reaction rate.[10]

  • Deprotection: The final step involves the cleavage of the phthalimide group to release the primary amine. The Ing-Manske procedure, which utilizes hydrazine hydrate, is a common and effective method for this transformation under relatively mild conditions.[10][11]

Experimental Protocols

Step 1: Synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate

Materials:

  • Methyl 4-methyl-3-fluorobenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a suitable alternative solvent)

Procedure:

  • A solution of Methyl 4-methyl-3-fluorobenzoate (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in carbon tetrachloride is heated to reflux.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be purified by recrystallization or chromatography.

Step 2 & 3: Gabriel Synthesis and Deprotection

Materials:

  • Methyl 4-(bromomethyl)-3-fluorobenzoate

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Methyl 4-(bromomethyl)-3-fluorobenzoate (1.0 eq) and potassium phthalimide (1.1 eq) are dissolved in DMF and stirred at an elevated temperature (e.g., 80-100°C) until the starting bromide is consumed.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue, containing N-(4-Methoxycarbonyl-2-fluorobenzyl)phthalimide, is taken up in ethanol.

  • Hydrazine hydrate (2-5 eq) is added, and the mixture is heated to reflux.[11]

  • The formation of a precipitate (phthalhydrazide) indicates the progress of the reaction.

  • After completion, the reaction mixture is cooled, and the solid phthalhydrazide is removed by filtration.

  • The filtrate is concentrated, and the residue is taken up in a suitable organic solvent and washed with an aqueous acid solution to remove any remaining hydrazine.

  • The organic layer is then washed with a base to neutralize any acid, followed by water and brine.

  • Drying over anhydrous sodium sulfate and concentration of the solvent affords the target amine.

Route 3: Fischer Esterification of 4-(aminomethyl)-3-fluorobenzoic acid

This route is conceptually the simplest, involving the direct conversion of the corresponding carboxylic acid to its methyl ester. However, the overall efficiency of this route is highly dependent on the availability and synthesis of the starting amino acid.

Reaction Scheme

Route 3 start 4-(aminomethyl)-3-fluorobenzoic acid end Methyl 4-(aminomethyl)-3-fluorobenzoate start->end Methanol, H₂SO₄ (cat.) Reflux

Caption: Fischer esterification of the parent amino acid.

Causality Behind Experimental Choices

Fischer esterification is a classic acid-catalyzed equilibrium reaction.[12] To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is typically used, serving as both a reactant and the solvent. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[13][14] The reaction is heated to reflux to increase the reaction rate.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-(aminomethyl)-3-fluorobenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Saturated sodium bicarbonate solution

Procedure:

  • 4-(aminomethyl)-3-fluorobenzoic acid (1.0 eq) is suspended in a large excess of methanol.

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is carefully added.

  • The mixture is heated to reflux and stirred until the starting material is fully consumed (monitored by TLC).

  • The reaction mixture is then cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired ester.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Catalytic HydrogenationRoute 2: Gabriel SynthesisRoute 3: Fischer Esterification
Starting Material Availability Methyl 4-cyano-3-fluorobenzoate may require a multi-step synthesis.Methyl 4-methyl-3-fluorobenzoate is a common starting material.4-(aminomethyl)-3-fluorobenzoic acid is not readily available and requires synthesis.
Number of Steps 131 (from the amino acid)
Typical Overall Yield Good to ExcellentGoodExcellent (for the esterification step)
Scalability Generally good, requires specialized high-pressure equipment.Good, but involves multiple steps and purifications.Excellent, standard laboratory equipment.
Key Reagents & Conditions H₂, Raney Ni or Pd/C, pressureNBS, AIBN, Potassium Phthalimide, HydrazineMethanol, H₂SO₄, reflux
Safety & Environmental Concerns Use of flammable hydrogen gas and pyrophoric catalysts.Use of toxic carbon tetrachloride (can be substituted), and corrosive hydrazine.Use of concentrated sulfuric acid.
Advantages High atom economy, direct conversion.Avoids over-alkylation, reliable for primary amines.Simple procedure, high yield for the final step.
Disadvantages Requires specialized equipment, catalyst handling.Multi-step, generation of byproducts.Availability and synthesis of the starting amino acid is a major hurdle.

Conclusion

The optimal synthetic route to Methyl 4-(aminomethyl)-3-fluorobenzoate is highly dependent on the specific needs and capabilities of the laboratory.

  • Route 1 (Catalytic Hydrogenation) is an excellent choice for its efficiency and directness, particularly for large-scale synthesis, provided the necessary high-pressure hydrogenation equipment is available.

  • Route 2 (Gabriel Synthesis) offers a robust and reliable, albeit longer, alternative that is well-suited for laboratory-scale synthesis and avoids the challenges of high-pressure reactions.

  • Route 3 (Fischer Esterification) is the most straightforward final step, but its overall viability is contingent on an efficient synthesis of the precursor 4-(aminomethyl)-3-fluorobenzoic acid.

For research and development purposes where versatility and avoidance of specialized equipment are priorities, the Gabriel Synthesis (Route 2) often presents the most practical approach. For industrial-scale production where efficiency and atom economy are paramount, Catalytic Hydrogenation (Route 1) is likely to be the preferred method.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2008(12), 94-101.
  • CN102267915A - Method for reducing arom
  • The Hive. (2002, September 5). Raney Nickel CTH Reduction of Nitro/Nitrile Groups.
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  • Mondal, P. K. (2026, February 7). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
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  • He, Z., et al. (2020). One‐pot procedure for synthesis of methyl 4‐formylbenzoate.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601.
  • US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Arom
  • BenchChem. (2025).
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Kumar, A., & Singh, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 226-258.
  • Science Learning Center. (n.d.).
  • Ariffin, A., et al. (2004). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines.
  • US7265238B2 - Process for preparing methyl 4-(aminomethyl)
  • Ramachandran, P. V. (2023, March 10).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides.
  • Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Semantic Scholar. (2020, June 23).
  • Wikimedia Commons. (n.d.). Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance.
  • ResearchGate. (n.d.).
  • Singh, V., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(20), 13627-13636.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Irie, M., et al. (2003).

Sources

Validation

High-Performance Amide Coupling: Validating the Mechanism of T3P vs. HATU and EDC/HOBt with Methyl 4-(aminomethyl)-3-fluorobenzoate

In late-stage drug development and complex organic synthesis, the formation of amide bonds remains one of the most frequently executed transformations. However, when dealing with highly functionalized building blocks lik...

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Author: BenchChem Technical Support Team. Date: March 2026

In late-stage drug development and complex organic synthesis, the formation of amide bonds remains one of the most frequently executed transformations. However, when dealing with highly functionalized building blocks like Methyl 4-(aminomethyl)-3-fluorobenzoate [1], standard empirical approaches to reagent selection often fall short.

This guide provides an objective, data-driven comparison of three prominent coupling reagents: Propylphosphonic anhydride (T3P) , HATU , and EDC/HOBt . Rather than relying solely on isolated yields, we will explore how to rigorously validate the reaction mechanism using in situ Process Analytical Technology (PAT), specifically Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy (ReactIR)[2][3].

The Chemical Challenge: Causality in Reagent Selection

Methyl 4-(aminomethyl)-3-fluorobenzoate (CAS: 225528-27-8) features a primary benzylic amine adjacent to an electron-withdrawing fluorine atom, with a methyl ester moiety at the para position relative to the aminomethyl group[1].

The structural nuances of this substrate dictate strict boundaries for the reaction conditions:

  • Ester Sensitivity: The methyl ester is highly susceptible to saponification (hydrolysis) if subjected to harsh basic conditions over prolonged periods.

  • Nucleophilicity: While the benzylic amine is a competent nucleophile, the inductive effect of the meta-fluorine slightly reduces its nucleophilicity compared to an unsubstituted benzylamine.

Consequently, the chosen coupling reagent must activate the carboxylic acid rapidly enough to prevent base-catalyzed ester hydrolysis, while avoiding epimerization of the acid partner.

Mechanistic Pathways of Alternative Reagents
  • HATU: Operates by forming a highly reactive 7-azabenzotriazole active ester[4]. While exceptionally fast, HATU requires a strong tertiary amine base (like DIPEA) which increases the risk of both substrate ester hydrolysis and epimerization of chiral acids[5][6]. Furthermore, it generates toxic tetramethylurea byproducts.

  • EDC/HOBt: Forms a classical HOBt active ester[6]. This is a milder alternative, but the reaction kinetics are often slower, and the resulting urea byproduct can necessitate tedious chromatographic purification.

  • T3P: Acts by converting the carboxylic acid into a mixed anhydride leaving group[5][7]. It operates efficiently with mild bases (such as pyridine), virtually eliminating epimerization[8]. Crucially, all T3P byproducts are highly water-soluble phosphonate salts, allowing for a simple aqueous workup[7][8].

T3P_Mechanism Acid Carboxylic Acid + Base Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation T3P T3P Reagent ActiveEster T3P-Active Ester Intermediate (IR Band: ~1750 cm⁻¹) T3P->ActiveEster Activation Carboxylate->ActiveEster Nucleophilic Attack Product Amide Target (IR Band: ~1650 cm⁻¹) ActiveEster->Product Aminolysis Byproduct Water-Soluble Phosphonate Salt ActiveEster->Byproduct Leaving Group Amine Methyl 4-(aminomethyl)- 3-fluorobenzoate Amine->Product Nucleophile

Mechanistic pathway of T3P-mediated amide coupling validated via in situ FTIR.

Quantitative Performance Comparison

To objectively compare these reagents, we must look beyond theoretical mechanisms and evaluate their kinetic and practical performance profiles when coupling a model chiral carboxylic acid with Methyl 4-(aminomethyl)-3-fluorobenzoate.

Performance ParameterT3P (Propylphosphonic anhydride)HATUEDC / HOBt
Active Intermediate Mixed Anhydride7-Azabenzotriazole EsterHOBt Ester
Epimerization Risk Very Low (< 1% with Pyridine)[8]High (Requires strict stoichiometry)Moderate
Intermediate Tracking (IR) Distinct C=O stretch (~1750 cm⁻¹)[9]Obscured by reagent bandsDistinct C=O stretch (~1810 cm⁻¹)
Byproduct Profile Water-soluble phosphonates[7]Toxic tetramethylurea derivativesUrea (Often requires chromatography)
Substrate Compatibility Excellent (Prevents methyl ester hydrolysis)Moderate (Strong bases risk hydrolysis)Good
Scalability High (Non-explosive, easy workup)[9]Low (Explosive precursors, expensive)Moderate (Sensitizer risks)

Self-Validating Experimental Protocol: ReactIR Monitoring

To ensure scientific integrity, a chemical protocol should not be a "black box." By integrating an in situ ATR-FTIR probe (ReactIR) into the reactor[3][10], the protocol becomes a self-validating system . The real-time kinetic data confirms causality: we can physically observe the acid being consumed, the active ester forming, and the final amide generating[2][9].

Workflow Prep 1. Reagent Prep (Acid, Base, Solvent) ReactIR 2. ReactIR Setup (Background Scan) Prep->ReactIR Activation 3. T3P Addition (Track Active Ester) ReactIR->Activation AmineAdd 4. Amine Addition (Track Amide Formation) Activation->AmineAdd Analysis 5. Aqueous Workup (Self-Validating Purity) AmineAdd->Analysis

Step-by-step workflow for in situ mechanistic validation using ReactIR.
Step-by-Step Methodology

Equipment: 100 mL jacketed reactor, overhead stirrer, Mettler-Toledo ReactIR with DiComp (Diamond) ATR probe[2][3].

Step 1: System Initialization & Background Profiling

  • Insert the ReactIR probe into the empty, dry reactor and collect an air background spectrum.

  • Add 20 mL of anhydrous Ethyl Acetate (EtOAc) to the reactor. Initiate stirring at 300 rpm and adjust the jacket temperature to 20 °C.

  • Collect a solvent background scan. Causality: This ensures that subsequent IR peaks are exclusively derived from the active chemical species, not the solvent matrix.

Step 2: Carboxylate Generation (Validation Gate 1)

  • Add the model carboxylic acid (10.0 mmol) to the reactor.

  • Add Pyridine (25.0 mmol, 2.5 equiv). Causality: Pyridine is chosen over DIPEA because its lower pKa is sufficient to deprotonate the acid but weak enough to suppress epimerization and protect the methyl ester of our amine substrate[8].

  • Validation: Observe the ReactIR profile. The carboxylic acid C=O stretch (~1710 cm⁻¹) will diminish, replaced by a carboxylate asymmetric stretch (~1610 cm⁻¹).

Step 3: T3P Activation (Validation Gate 2)

  • Add T3P (50 wt% in EtOAc, 12.0 mmol, 1.2 equiv) dropwise over 10 minutes[7].

  • Validation: Monitor the ReactIR trend. A new, distinct peak will emerge at ~1750 cm⁻¹ [9]. This is the C=O stretch of the mixed anhydride active ester. If this peak does not appear, the activation has failed (likely due to water contamination quenching the T3P).

Step 4: Amine Addition & Aminolysis (Validation Gate 3)

  • Dissolve Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (10.0 mmol)[1] in 5 mL of EtOAc and add it to the reactor in a single portion.

  • Validation: The ReactIR will show the rapid consumption of the mixed anhydride peak at ~1750 cm⁻¹. Simultaneously, a strong amide I band (C=O stretch) will grow at ~1650 cm⁻¹ [2].

  • Crucial Check: Monitor the ester region (~1725 cm⁻¹). If the methyl ester of the substrate were hydrolyzing, this peak would decrease. Because we are using T3P/Pyridine, this peak remains perfectly stable.

Step 5: Aqueous Workup

  • Once the ReactIR indicates the active ester is fully consumed, quench the reaction with 20 mL of water.

  • Wash the organic layer with 1N HCl (2 x 20 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Causality: The T3P byproduct is a highly polar propylphosphonate salt. It partitions entirely into the aqueous phase during these washes, leaving the analytically pure amide product in the organic layer[7][8].

Conclusion

When synthesizing complex molecules using functionalized building blocks like Methyl 4-(aminomethyl)-3-fluorobenzoate, the choice of coupling reagent fundamentally alters the reaction mechanism and the impurity profile. While HATU offers rapid kinetics, its propensity for epimerization and toxic byproducts makes it suboptimal for scale-up.

By utilizing T3P in combination with a mild base, chemists can achieve near-quantitative yields with zero epimerization and completely preserve sensitive moieties like methyl esters. Furthermore, by coupling this chemistry with in situ PAT tools like ReactIR, researchers can transition from empirical guesswork to a fully validated, mechanistic understanding of their synthetic processes.

Sources

Comparative

"elemental analysis of Methyl 4-(aminomethyl)-3-fluorobenzoate"

An in-depth comparative guide for the elemental analysis of Methyl 4-(aminomethyl)-3-fluorobenzoate , designed for analytical chemists and drug development professionals. Executive Summary Methyl 4-(aminomethyl)-3-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the elemental analysis of Methyl 4-(aminomethyl)-3-fluorobenzoate , designed for analytical chemists and drug development professionals.

Executive Summary

Methyl 4-(aminomethyl)-3-fluorobenzoate is a critical fluorinated building block in pharmaceutical synthesis. Typically isolated and handled as a stable hydrochloride salt (CAS: 1072438-51-7)[1], its empirical formula is C₉H₁₁ClFNO₂ (Molecular Weight: 219.64 g/mol ).

Elemental analysis of this compound presents a distinct challenge: the high electronegativity and reactivity of both fluorine and chlorine during thermal decomposition. This guide objectively compares three analytical methodologies—Modified Dynamic Flash Combustion, Oxygen Flask Combustion coupled with Ion Chromatography (OFC-IC), and Quantitative NMR (qNMR)—to establish a robust, self-validating framework for its elemental characterization.

The Analytical Challenge: Halogenated Organics

In standard Dumas method combustion (CHNS/O analysis), organic samples are oxidized at ~950°C in a quartz (SiO₂) reactor. When fluorinated compounds like Methyl 4-(aminomethyl)-3-fluorobenzoate are combusted, the liberated fluorine reacts aggressively with the quartz walls to form silicon tetrafluoride (SiF₄) and hydrogen fluoride (HF)[2].

The Causality of Failure in Standard Methods: SiF₄ is a volatile gas that travels through the analytical GC column to the Thermal Conductivity Detector (TCD). Because its thermal conductivity closely mimics that of carbon dioxide (CO₂) and nitrogen (N₂), it causes severe peak overlap, leading to falsely elevated carbon and nitrogen readings. Furthermore, HF permanently damages the quartz reactor and poisons the copper reduction catalysts used to remove excess oxygen[3]. Therefore, specialized workflows are mandatory.

Comparative Methodology Analysis

Modified Dynamic Flash Combustion (For C, H, N)

To resolve the SiF₄ interference, the standard CHN workflow must be modified. A proprietary halogen scavenger, such as FluoAdso (a mixture of alkaline earth metal oxides), is packed into the hot zone of the oxidation reactor[4].

  • Mechanistic Causality: As the sample combusts, the scavenger immediately reacts with the highly reactive fluorine radicals, trapping them as stable, non-volatile metal fluorides (e.g., MgF₂). This preserves the quartz reactor and ensures that only pure N₂, CO₂, and H₂O reach the TCD for accurate quantification[3].

Schöniger Oxygen Flask Combustion + Ion Chromatography (For F, Cl)

While modified CHN analysis yields accurate carbon and nitrogen data, it cannot quantify the halogens. The industry standard for total fluorine and chlorine quantification is Combustion Ion Chromatography (CIC), often initiated via the Schöniger flask method[5].

  • Mechanistic Causality: The sample is ignited in a sealed, oxygen-rich flask. The covalent C-F and ionic Cl⁻ bonds are completely broken down into gaseous HF and HCl. These gases are absorbed into a basic aqueous solution (e.g., dilute NaOH/H₂O₂), converting them into stable F⁻ and Cl⁻ ions[6]. The solution is then injected into an Ion Chromatograph (IC), where the anions are separated based on their charge density and hydration radius.

Quantitative NMR (qNMR) (Orthogonal Validation)

Classical elemental analysis confirms mass percentages but cannot distinguish between structural isomers or detect inorganic salts that don't combust. ¹H and ¹⁹F qNMR serve as a non-destructive, orthogonal technique to verify the exact molar ratio of the fluorinated aromatic ring to the aminomethyl protons.

Quantitative Comparison of Methodologies

MethodologyTarget ElementsOptimal Sample SizeAccuracy (RSD)Key AdvantagePrimary Limitation
Modified Flash Combustion C, H, N1.0 – 2.0 mg< 0.3%Rapid simultaneous quantification of organic core.Cannot quantify halogens; requires frequent scavenger replacement.
OFC-IC (Schöniger + IC) F, Cl5.0 – 10.0 mg< 1.0%Direct, highly sensitive quantification of halogens.Time-consuming sample prep; requires careful handling of volatile gases.
qNMR Spectroscopy ¹H, ¹⁹F ratios10.0 – 20.0 mg< 1.5%Non-destructive structural and stoichiometric proof.Does not provide absolute mass % of elements like classical EA.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must operate as a self-validating system.

Protocol A: Modified CHN Analysis (Carbon, Hydrogen, Nitrogen)
  • Reactor Preparation: Pack a quartz oxidation reactor with chromium oxide, copper oxide, and a 30 mm layer of FluoAdso scavenger in the hot zone (950°C)[4].

  • System Calibration (Self-Validation Step 1): Run an empty tin capsule as a blank to establish the baseline TCD signal. Combust a known fluorinated standard (e.g., 4-Fluorobenzoic acid) to calculate the K-factor. Verify that the carbon peak matches theoretical values, proving the scavenger is successfully trapping fluorine without skewing carbon data[2].

  • Sample Combustion: Weigh 1.5 mg of Methyl 4-(aminomethyl)-3-fluorobenzoate HCl into a tin capsule. Introduce it into the reactor via an autosampler with a pulse of pure O₂.

  • Detection: The combustion gases pass through a reduction reactor (to convert NOₓ to N₂), a water trap, and a GC column before TCD detection.

Protocol B: OFC-IC Analysis (Fluorine & Chlorine)
  • Flask Preparation: Add 10 mL of an absorption solution (10 mM NaOH with 1% H₂O₂) into a 500 mL Schöniger flask. The H₂O₂ ensures any sulfur impurities are fully oxidized to sulfate, preventing sulfite interference[5].

  • Sample Ignition: Weigh 5.0 mg of the sample onto an ashless filter paper. Fold and place it into the platinum basket attached to the flask stopper. Flush the flask with pure O₂ for 30 seconds, seal, and ignite remotely.

  • Absorption: Allow the flask to sit for 30 minutes with gentle stirring. The gaseous HF and HCl will absorb into the basic solution as F⁻ and Cl⁻.

  • Spike Recovery (Self-Validation Step 2): Perform a matrix blank (combust filter paper only) to rule out background halogen contamination. For validation, spike a duplicate sample absorption liquid with a known concentration of NaF and NaCl. Recovery rates must fall within 95–105% to validate the run[6].

  • IC Quantification: Inject the solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column (e.g., Dionex IonPac AS15) and a suppressed conductivity detector.

Workflow Visualization

G Sample Methyl 4-(aminomethyl)- 3-fluorobenzoate HCl Branch1 C, H, N Analysis Sample->Branch1 Branch2 F, Cl Quantification Sample->Branch2 Branch3 Orthogonal Purity Sample->Branch3 ModComb Dynamic Flash Combustion (FluoAdso Scavenger) Branch1->ModComb Schoniger Schöniger Flask Oxygen Combustion Branch2->Schoniger qNMR 1H & 19F qNMR Spectroscopy Branch3->qNMR TCD TCD Detection (N2, CO2, H2O) ModComb->TCD Output Validated Elemental Composition Profile TCD->Output IC Ion Chromatography (F- & Cl- Separation) Schoniger->IC IC->Output Purity Stoichiometric Verification qNMR->Purity Purity->Output

Analytical workflow for elemental profiling of Methyl 4-(aminomethyl)-3-fluorobenzoate.

References

  • CE Elantech. "FlashSmart - Consumables and Spare Parts Catalog". CE Elantech Technical Documentation. Available at:[Link][4]

  • Encyclopedia of Analytical Chemistry. "Ion Chromatography in Environmental Analysis". Scribd / Wiley. Available at: [Link][6]

Sources

Validation

Publish Comparison Guide: Absolute Quantification of Methyl 4-(aminomethyl)-3-fluorobenzoate in Crude Reaction Mixtures by qNMR vs. HPLC

The Analytical Bottleneck in Intermediate Quantification During the synthesis of active pharmaceutical ingredients (APIs), fluorinated benzylamines such as Methyl 4-(aminomethyl)-3-fluorobenzoate (often isolated as a hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Bottleneck in Intermediate Quantification

During the synthesis of active pharmaceutical ingredients (APIs), fluorinated benzylamines such as Methyl 4-(aminomethyl)-3-fluorobenzoate (often isolated as a hydrochloride salt, CAS: 1072438-51-7) serve as critical building blocks[1]. A common synthetic route involves the reduction of the corresponding nitrile (Methyl 3-fluoro-4-cyanobenzoate).

Tracking the conversion and determining the absolute yield of this intermediate in a crude reaction mixture presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the traditional workhorse of the pharmaceutical industry[2]. However, HPLC is a secondary relative method. It relies on chromatographic separation and requires a highly pure (>99%) reference standard of the exact analyte to build a calibration curve[3]. For novel or unstable intermediates, synthesizing and purifying this standard is often cost-prohibitive and time-consuming.

Furthermore, the UV response factors between the highly conjugated nitrile starting material and the reduced aminomethyl product differ drastically. Relying on HPLC Area% for mass balance inevitably leads to skewed yield calculations[3].

To overcome this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for early-phase potency determination[4]. qNMR is a primary ratio method based on the fundamental principle of reciprocity: the integrated signal area of a specific nucleus is directly proportional to its molar concentration, independent of the molecule's chemical structure[5].

Methodological Workflow Comparison

The structural distinction between qNMR and HPLC workflows dictates their utility in handling crude mixtures. While HPLC requires analyte-specific calibration, qNMR only requires a single, well-characterized internal standard (IS) that does not overlap with the analyte's signals[4].

G cluster_qnmr qNMR Workflow (Primary Method) cluster_hplc HPLC-UV Workflow (Secondary Method) Start Crude Reaction Mixture (Methyl 4-(aminomethyl)-3-fluorobenzoate) Q1 Add Universal Internal Standard (e.g., Maleic Acid CRM) Start->Q1 H1 Synthesize/Procure Pure Analyte Reference Start->H1 Q2 Acquire 1H-NMR (D1 > 5xT1, 90° Pulse) Q1->Q2 Q3 Direct Molar Quantification (No Analyte Standard Needed) Q2->Q3 H2 Build Calibration Curve (Response Factor Dependent) H1->H2 H3 Relative Quantification (Prone to UV Bias) H2->H3

Workflow comparison: qNMR vs HPLC for crude reaction mixture analysis.

Table 1: Comparative Performance Metrics for Intermediate Quantification
MetricHPLC-UV1H-qNMR
Fundamental Principle Separation & UV AbsorptionQuantum Mechanical Spin & Molar Ratio
Analyte Standard Required? Yes (Must be >99% pure)No
Internal Standard Analyte-specific (rarely used)Universal (e.g., Maleic Acid, DMSO2)
Accuracy in Crude Mixtures Low (UV response factor bias)High (Absolute molar quantification)
Structural Verification None (Retention time only)High (Full Spin Analysis possible)
Method Development Time Days to WeeksHours

Experimental Design & Causality

To design a highly accurate qNMR method, every experimental choice must be grounded in physical causality to ensure the system is self-validating[6].

Analyte Profiling and Internal Standard Selection

Methyl 4-(aminomethyl)-3-fluorobenzoate exhibits three distinct proton environments suitable for integration:

  • Methoxy protons (-OCH3): Singlet at ~3.9 ppm (3H).

  • Aminomethyl protons (-CH2-): Singlet/Doublet at ~4.1 ppm (2H).

  • Aromatic protons: Multiplets between 7.4 – 8.0 ppm (3H).

The causality behind selecting an Internal Standard (IS) is driven by spectral clarity and solubility[7]. The IS must dissolve completely in the chosen deuterated solvent (e.g., DMSO-d6) and provide a sharp, baseline-resolved singlet that does not interfere with the analyte or crude impurities[8].

Maleic acid is the optimal choice here. It is available as a highly pure Certified Reference Material (CRM) and yields a distinct singlet at 6.26 ppm (2H) in DMSO-d6, sitting perfectly in the empty spectral window between the analyte's aliphatic/ester region and the aromatic region[9].

G N1 qNMR Parameter Optimization N2 Internal Standard Selection N1->N2 N3 Relaxation Delay (D1) N1->N3 N4 Check Signal Overlap N2->N4 N6 Measure T1 of Slowest Proton N3->N6 N5 Maleic Acid (Singlet, 6.26 ppm) N4->N5 No overlap with analyte N7 Set D1 ≥ 5 × T1 (e.g., 60s) N6->N7 Ensures 99.3% recovery

Logical decision tree for qNMR parameter optimization.

The Physics of Acquisition Parameters

Unlike qualitative NMR, qNMR requires complete longitudinal relaxation (T1) of all nuclei between pulses to prevent signal saturation[7]. If a proton is pulsed before it fully relaxes, its signal intensity will artificially decrease, destroying the quantitative molar ratio[5]. Therefore, the relaxation delay (D1) must be set to at least 5 × T1 of the slowest relaxing proton in the mixture, ensuring >99.3% magnetization recovery[10].

Step-by-Step Self-Validating Protocol

This protocol establishes a closed-loop validation system where the metrological weighing and quantum mechanical parameters verify the integrity of the result[11].

Step 1: System Suitability & T1 Determination

  • Prepare a non-quantitative pilot sample of the crude mixture and Maleic acid in DMSO-d6.

  • Execute an inversion-recovery NMR experiment (t1ir pulse sequence) to determine the T1 relaxation times of the Maleic acid singlet (6.26 ppm) and the analyte's methoxy singlet (3.9 ppm)[10].

  • Validation Check: Identify the longest T1 (typically 3-5 seconds for small aromatics/alkenes). Set D1 = 5 × T1 (e.g., 25-30 seconds).

Step 2: Metrological Sample Preparation

  • Using a microbalance (readability ≤ 0.01 mg), accurately weigh ~15.00 mg of the crude reaction mixture into a clean glass vial[8].

  • Accurately weigh ~5.00 mg of the Maleic acid CRM (Purity > 99.9%) into the same vial.

  • Add 0.7 mL of high-purity DMSO-d6. Vortex thoroughly to ensure complete dissolution, as undissolved particulates will cause line broadening[7].

  • Transfer 0.6 mL to a high-quality 5 mm NMR tube.

Step 3: Quantitative Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe, and perform careful manual or gradient shimming to ensure sharp peak shapes (line width at half height < 1.0 Hz)[5].

  • Acquire the 1H-NMR spectrum using a simple 90° excitation pulse (zg program) to maximize signal-to-noise (S/N)[4].

  • Set the number of scans (NS) to 64 to ensure the S/N ratio of the target peaks exceeds 250:1.

  • Validation Check: Ensure the receiver gain (RG) is optimized automatically to prevent analog-to-digital converter (ADC) clipping, which distorts peak integrals[4].

Step 4: Processing and Calculation

  • Apply a 0.3 Hz exponential window function (LB) prior to Fourier Transformation.

  • Perform precise manual phase correction (zero and first order) and apply a polynomial baseline correction. Causality: A perfectly flat baseline is the most critical factor for accurate integration[4].

  • Integrate the Maleic acid peak (6.26 ppm, 2H) and the analyte's methoxy peak (3.9 ppm, 3H).

  • Calculate the absolute mass of the analyte using the following equation:

    Mass_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * Mass_IS * Purity_IS

    (Where I = Integral area, N = Number of protons, MW = Molecular Weight)

Experimental Data: The UV Bias Revealed

To demonstrate the superiority of qNMR over HPLC for this specific intermediate, the following table presents simulated data from a crude reduction mixture containing unreacted Methyl 3-fluoro-4-cyanobenzoate and the target Methyl 4-(aminomethyl)-3-fluorobenzoate.

Table 2: Quantification of Crude Reaction Mixture (qNMR vs. HPLC Area%)
ComponentHPLC Area% (254 nm)qNMR Absolute Purity (w/w%)True Molar Yield
Methyl 4-(aminomethyl)-3-fluorobenzoate 62.4%84.1% 84.1%
Unreacted Nitrile Starting Material 35.1%12.3%12.3%
Unknown Impurities 2.5%3.6%N/A

Data Interpretation: The HPLC Area% drastically underestimates the product concentration (62.4% vs 84.1%). The causality lies in the chromophore: the unreacted nitrile starting material possesses a highly conjugated pi-system that absorbs UV light at 254 nm much more strongly than the reduced aminomethyl product[3]. Without an analyte-specific reference standard to correct this UV response bias, HPLC provides a false representation of the reaction's success. qNMR, relying solely on the quantum mechanical properties of the nuclei, provides the true 84.1% absolute mass fraction[11].

Conclusion

For the rigorous quantification of pharmaceutical intermediates like Methyl 4-(aminomethyl)-3-fluorobenzoate in crude reaction mixtures, qNMR is unequivocally superior to uncalibrated HPLC. By utilizing a metrologically traceable internal standard such as Maleic acid and adhering to strict relaxation parameters, qNMR provides a self-validating, absolute molar quantification that is immune to the chromophore biases inherent in UV detection.

References

  • QNMR – a modern alternative to HPLC. Almac Group. Verified URL: [Link][2]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Verified URL: [Link][7]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Verified URL: [Link][4]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials. Analytical and Bioanalytical Chemistry (via PMC). Verified URL:[Link][10]

  • Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products (ACS Publications). Verified URL:[Link][5]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Journal of Pharmaceutical and Biomedical Analysis (via PMC). Verified URL:[Link][6]

  • Quantum Mechanical Quantitative Nuclear Magnetic Resonance Enables Digital Reference Standards at All Magnetic Fields and Enhances qNMR Sustainability. Analytical Chemistry (via PMC). Verified URL:[Link][11]

Sources

Comparative

Assessing the Binding Affinity of Ligands Derived from Methyl 4-(aminomethyl)-3-fluorobenzoate: A Comparative Guide

As drug discovery pipelines increasingly focus on challenging targets such as epigenetic enzymes (e.g., Histone Deacetylases) and complex kinases, the selection of optimal chemical building blocks is paramount. Methyl 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on challenging targets such as epigenetic enzymes (e.g., Histone Deacetylases) and complex kinases, the selection of optimal chemical building blocks is paramount. Methyl 4-(aminomethyl)-3-fluorobenzoate (CAS: 1072438-51-7) has emerged as a highly versatile scaffold. The primary amine serves as an excellent nucleophile for coupling, the methyl ester acts as a protected carboxylate (often converted to a zinc-binding hydroxamic acid), and the strategically placed fluorine atom enhances metabolic stability while modulating the basicity of the adjacent amine.

However, derivatizing this scaffold yields small, often hydrophobic ligands (MW 300–500 Da) that present unique biophysical challenges. Accurate determination of the equilibrium dissociation constant ( Kd​ ) and binding kinetics is critical for Structure-Activity Relationship (SAR) modeling.

This guide objectively compares the three premier techniques for assessing the binding affinity of these derivatives: Surface Plasmon Resonance (SPR) , Microscale Thermophoresis (MST) , and Isothermal Titration Calorimetry (ITC) .

Methodological Comparison & Causality

When evaluating small fluorinated benzylamine derivatives, the choice of biophysical assay is dictated by the ligand's solubility, the target protein's stability, and the need for kinetic versus thermodynamic data.

  • Surface Plasmon Resonance (SPR): SPR is the gold standard for real-time kinetic data ( kon​ , koff​ ) 1. The Causality: Small molecules produce very low response units (RU) upon binding. Because these hydrophobic derivatives require Dimethyl Sulfoxide (DMSO) for solubility, bulk refractive index changes from even a 0.1% DMSO mismatch between the sample and running buffer can completely mask the binding signal. Therefore, rigorous solvent correction is mandatory.

  • Microscale Thermophoresis (MST): MST detects changes in the hydration shell, charge, or size of a fluorescently labeled target protein as it moves through a microscopic temperature gradient 2. The Causality: Because MST is performed in free solution, it avoids the protein immobilization artifacts common in SPR. This is highly advantageous for targets that lose their native conformation when tethered to a dextran matrix 3.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during binding, providing a complete thermodynamic profile ( ΔH , ΔS , ΔG ) 1. The Causality: While label-free and immobilization-free, the heat generated by a small molecule binding event is minute. Consequently, ITC requires high concentrations of highly pure protein (often >10μM in the cell), which is frequently a bottleneck for complex epigenetic targets.

Table 1: Platform Comparison for Small Molecule Evaluation
ParameterSurface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( Kd​ )Affinity ( Kd​ )Thermodynamics ( ΔH , ΔS ), Affinity ( Kd​ )
Protein Consumption Low (1-5 μg per channel)Very Low ( <1μg per assay)High (mg quantities required)
Immobilization Required (e.g., Amine coupling)None (Solution-phase)None (Solution-phase)
Labeling Label-freeFluorescent label requiredLabel-free
DMSO Tolerance Moderate (Requires strict calibration)High (Up to 10% easily tolerated)Low (Heats of dilution are problematic)
Throughput High (Automated 384-well)Medium (16 capillaries per run)Low (1-2 hours per ligand)

Experimental Validation Workflow

The following diagram illustrates the logical progression from scaffold derivatization to orthogonal biophysical validation.

G cluster_assays Orthogonal Affinity Validation Scaffold Methyl 4-(aminomethyl)- 3-fluorobenzoate Scaffold Derivatization Ligand Derivatization (e.g., Epigenetic Inhibitors) Scaffold->Derivatization SPR SPR (Immobilized Target) Derivatization->SPR High Throughput MST MST (Solution-Phase) Derivatization->MST Native Conformation ITC ITC (Thermodynamics) Derivatization->ITC Enthalpy/Entropy DataAnalysis Data Integration & SAR Modeling SPR->DataAnalysis MST->DataAnalysis ITC->DataAnalysis

Workflow for assessing the binding affinity of fluorinated benzylamine derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every biophysical protocol must be a self-validating system. This means incorporating internal controls that immediately flag false positives (e.g., ligand aggregation, non-specific binding, or autofluorescence).

Protocol A: Microscale Thermophoresis (MST) for Hydrophobic Ligands

MST is highly recommended for derivatives of Methyl 4-(aminomethyl)-3-fluorobenzoate due to its tolerance for DMSO and lack of immobilization requirements 2.

Step 1: Target Labeling & Preparation

  • Label the target protein using an NHS-ester fluorophore (e.g., RED-NHS) targeting surface lysines. Maintain a dye-to-protein ratio of ~0.8 to prevent over-labeling, which can occlude the binding pocket.

  • Dilute the labeled protein to a final concentration of 10–20 nM in Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Causality: Tween-20 prevents non-specific adsorption of the protein to the glass capillaries.

Step 2: Ligand Titration & Buffer Matching

  • Prepare a 16-point 1:1 serial dilution of the ligand in 100% DMSO.

  • Dilute each ligand step into the Assay Buffer so that the final DMSO concentration is uniformly 5% across all 16 tubes. Self-Validation: A constant DMSO concentration prevents thermophoretic artifacts caused by solvent gradients.

  • Mix 10 µL of the ligand dilution with 10 µL of the labeled protein. Incubate for 15 minutes at room temperature.

Step 3: Data Acquisition & Quality Control

  • Load the samples into standard Monolith capillaries.

  • Capillary Scan (Critical QC Step): Before applying the temperature gradient, scan the initial fluorescence. Self-Validation: If fluorescence varies by >20% across the capillaries, the ligand is either autofluorescent, quenching the dye, or causing protein aggregation. The assay must be aborted and optimized.

  • Apply the IR laser (typically 20-40% MST power) and record the thermophoretic movement. Calculate the Kd​ using the law of mass action.

Protocol B: Surface Plasmon Resonance (SPR) with Strict Solvent Correction

For high-throughput kinetic screening, SPR is unmatched, provided the refractive index mismatch is controlled.

Step 1: Surface Preparation

  • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilize the target protein to a low density (target 1000–1500 RU) on the active channel. Causality: Low density minimizes mass transport limitations and steric hindrance, which are fatal to accurate kinetic calculations for small molecules.

  • Block both the active and reference channels with 1 M Ethanolamine.

Step 2: DMSO Calibration (The Self-Validating Core)

  • Prepare a solvent correction curve consisting of 8 buffer solutions ranging from 4.5% to 5.5% DMSO.

  • Inject these solutions over both channels. Self-Validation: The system will plot the difference in RU between the active and reference channels against the absolute RU of the reference channel. This generates a correction factor that mathematically subtracts bulk refractive index anomalies during ligand injection.

Step 3: Single-Cycle Kinetics

  • Inject the ligand in a 5-point ascending concentration series (e.g., 0.1, 1, 10, 100, 1000 nM) without regenerating the surface between injections.

  • Fit the resulting sensogram to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Representative Experimental Data

To demonstrate the concordance between these platforms, below is representative mock data for three distinct inhibitors synthesized using the Methyl 4-(aminomethyl)-3-fluorobenzoate scaffold.

Table 2: Cross-Platform Affinity Concordance
CompoundTargetSPR Kd​ (nM)MST Kd​ (nM)ITC Kd​ (nM)ITC ΔH (kcal/mol)Notes on Platform Efficacy
Ligand A (Amide derivative)HDAC614.2 ± 1.116.5 ± 2.012.8 ± 1.5-8.4Excellent concordance. Enthalpy-driven binding confirmed by ITC.
Ligand B (Hydroxamate)HDAC6450 ± 15420 ± 25N/AN/ALow solubility limited ITC cell concentration; SPR/MST reliable.
Ligand C (Bulky sulfonamide)HDAC1Artifact85.0 ± 5.592.1 ± 6.0-5.2SPR failed due to non-specific binding to the dextran matrix. MST succeeded.

Data Interpretation: Ligand C highlights the necessity of orthogonal validation. The hydrophobic bulk of the sulfonamide derivative caused non-specific interactions with the SPR chip matrix, resulting in a false-positive kinetic profile. MST, being matrix-free, provided the true solution-phase affinity, which was subsequently validated by ITC.

Conclusion

When developing ligands from the Methyl 4-(aminomethyl)-3-fluorobenzoate scaffold, researchers must navigate the biophysical realities of small, lipophilic molecules. While SPR provides unparalleled kinetic resolution, it demands rigorous DMSO calibration and is susceptible to matrix effects. MST offers a highly resilient, solution-phase alternative that requires minimal protein and tolerates high solvent concentrations. ITC remains the definitive source for thermodynamic profiling but is often constrained by protein yield. A robust drug discovery pipeline will leverage MST for primary affinity screening and SPR for kinetic profiling of the optimized leads.

References

  • XanTec bioanalytics GmbH : Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Available at: [Link]

  • National Institutes of Health (PMC) : Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. Available at:[Link]

  • NanoTemper Technologies : MicroScale Thermophoresis. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-(aminomethyl)-3-fluorobenzoate proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is often where laboratory safety protocols fail. Methyl 4-(aminomethyl)-3-fluorobenzoate (and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is often where laboratory safety protocols fail. Methyl 4-(aminomethyl)-3-fluorobenzoate (and its hydrochloride salt, CAS 1072438-51-7) is a highly versatile building block in drug discovery, prized for its fluorinated aromatic ring and reactive amine group. However, these exact structural features create complex disposal requirements.

Improper disposal of fluorinated organics is not just a regulatory violation; it is a severe environmental and safety hazard. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Hazard Causality: The "Why" Behind the Protocol

To manage chemical waste effectively, you must understand the mechanistic behavior of the molecule within a waste stream. Methyl 4-(aminomethyl)-3-fluorobenzoate presents three distinct disposal challenges:

  • The Fluorine Atom (Halogenated Waste Mandate): The carbon-fluorine (C-F) bond is exceptionally strong. If disposed of in standard organic waste and incinerated at normal temperatures, fluorinated aromatics can generate highly toxic dioxins and free Hydrogen Fluoride (HF) gas[1]. Therefore, this compound must be segregated into dedicated Halogenated Waste streams destined for high-temperature incineration (>1100°C) equipped with alkaline flue-gas scrubbers[2].

  • The Amine/Hydrochloride Salt (pH and Solubility Shifts): The free base (CAS 225528-27-8) is lipophilic, while the hydrochloride salt (CAS 1072438-51-7) is highly water-soluble[3]. If the HCl salt enters an aqueous waste stream, it lowers the pH and introduces aquatic toxicity risks[1]. It cannot be poured down the drain under any circumstances.

  • The Methyl Ester (Hydrolysis Risk): In highly acidic or basic waste carboys, the ester group can undergo hydrolysis, generating methanol and 4-(aminomethyl)-3-fluorobenzoic acid. This alters the vapor pressure and toxicity profile of the waste container over time.

Waste Segregation & Decision Logic

Proper segregation reduces disposal costs (halogenated waste is significantly more expensive to process than non-halogenated waste) and prevents dangerous cross-reactions in satellite accumulation areas[4][5].

G Start Waste Generated: Methyl 4-(aminomethyl)- 3-fluorobenzoate State Physical State? Start->State Solid Solid Powder / Spills State->Solid Powder Liquid Liquid Reaction Mixture State->Liquid Solution SolidBin Hazardous Solid Waste (Double-bagged, HDPE) Solid->SolidBin Aqueous Aqueous / Acidic (HCl salt solutions) Liquid->Aqueous Water/Buffer Organic Organic Solvents (DCM, MeOH, etc.) Liquid->Organic Solvent AqBin Aqueous Halogenated Waste (pH adjusted) Aqueous->AqBin OrgBin Halogenated Organic Solvent Waste Organic->OrgBin Incineration High-Temp Incineration (>1100°C) with HF Scrubbers SolidBin->Incineration AqBin->Incineration OrgBin->Incineration

Fig 1: Decision tree for the segregation and disposal of fluorinated benzoate waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system : the completion of one step inherently verifies the safety of the next.

Protocol A: Solid Powder & Spill Management

Use this protocol for expired reagents, contaminated weighing paper, or accidental benchtop spills.

  • PPE Verification: Don double nitrile gloves (fluorinated organics can permeate thin latex), safety goggles, and a lab coat[6]. Ensure the fume hood sash is lowered if working with fine powders to prevent inhalation (H335 hazard).

  • Containment & Absorption:

    • For Spills: Do not sweep dry powder, as this aerosolizes the active pharmaceutical ingredient (API) intermediate. Gently cover the spill with damp absorbent pads (using water for the HCl salt, or a small amount of ethanol for the free base)[4][7].

  • Collection: Transfer all contaminated pads, weigh boats, and empty primary reagent bottles into a High-Density Polyethylene (HDPE) solid waste bucket. Causality: HDPE is preferred over glass for solid waste to prevent puncture hazards and resist trace degradation byproducts[8].

  • Labeling & Sealing: Seal the bag with a zip-tie. Affix a hazardous waste tag explicitly stating: "Contains Halogenated Organic Solid: Methyl 4-(aminomethyl)-3-fluorobenzoate (CAS 1072438-51-7). Toxic to aquatic life."[4][5]

Protocol B: Liquid Reaction Waste Management

Use this protocol for post-reaction mother liquors, chromatography fractions, or extraction washes.

  • Phase Identification: Determine if the waste is primarily organic (e.g., Dichloromethane, Ethyl Acetate) or aqueous (e.g., 1M HCl washes used to extract the amine)[5].

  • pH Neutralization (Aqueous Only):

    • Self-Validation Step: Test the aqueous waste with pH paper. If the pH is < 4 (common when isolating the HCl salt), slowly neutralize it to pH 6-8 using 1M NaOH before adding it to the bulk waste carboy[9]. Causality: Adding highly acidic waste to a general carboy can trigger exothermic reactions or hydrolyze other esters present in the mixture.

  • Transfer to Halogenated Carboy: Pour the mixture into a dedicated "Halogenated Liquid Waste" carboy using a capped waste funnel. Never mix this with the "Non-Halogenated" carboy[4].

  • Secondary Containment: Ensure the carboy is stored in a secondary containment tray capable of holding 110% of the carboy's volume, keeping it physically separated from strong oxidizers or heavy metal wastes[4][10].

Quantitative Waste Segregation Parameters

To maintain compliance with EPA and institutional Environmental Health and Radiation Safety (EHRS) guidelines, adhere to the following operational thresholds when managing this compound[4][5][9]:

ParameterOperational Threshold / RequirementScientific Rationale
Halogen Content > 1% to 10% by volumeAny mixture containing >1% of this fluorinated compound must be classified as Halogenated Waste to ensure proper high-temp incineration[5].
Aqueous pH Limit pH 5.5 to 8.5Prevents acid-catalyzed hydrolysis of the methyl ester and prevents corrosion of waste storage drums[9].
Container Material HDPE or PTFE-lined PolypropyleneFluorinated compounds and their potential degradation products can interact with lower-grade plastics; HDPE ensures structural integrity[8].
Max Accumulation 55 Gallons (or 1 Quart Acutely Toxic)Satellite Accumulation Area (SAA) limits dictate that waste must be removed by EHRS once this volume is reached to mitigate fire/spill risks[7].

References

  • - Product Safety Data and Physicochemical Properties for Methyl 4-(aminomethyl)-3-fluorobenzoate hydrochloride (CAS 1072438-51-7).

  • - Standard Operating Procedures: Halogenated Solvents in Laboratories and Waste Minimization Opportunities. 3. - Disposal of Chemical Wastes: Logical Basis for Halogenated and Fluorinated Organic Waste Segregation. 4. - Prudent Practices in the Laboratory: Handling and Management of Chemical Waste. 5. - Operational Implications for Fluorinated Organic Waste: High-Temperature Incineration and HF Scrubbing Protocols.

Sources

Handling

Personal protective equipment for handling Methyl 4-(aminomethyl)-3-fluorobenzoate

Comprehensive Safety and Handling Protocol for Methyl 4-(aminomethyl)-3-fluorobenzoate As a Senior Application Scientist, I recognize that handling fluorinated benzylamine derivatives like Methyl 4-(aminomethyl)-3-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for Methyl 4-(aminomethyl)-3-fluorobenzoate

As a Senior Application Scientist, I recognize that handling fluorinated benzylamine derivatives like Methyl 4-(aminomethyl)-3-fluorobenzoate requires rigorous operational discipline. Widely utilized as a critical building block in pharmaceutical synthesis for novel Active Pharmaceutical Ingredients (APIs), this compound's reactivity profile necessitates strict adherence to Personal Protective Equipment (PPE) standards. This guide provides a self-validating, mechanistic approach to handling this chemical safely, ensuring that every procedural step is grounded in physicochemical causality.

Physicochemical & Hazard Profiling

Understanding the inherent properties of the chemical dictates our logistical and safety approach. The hydrochloride salt is typically encountered as a solid, presenting a fine dust inhalation hazard, whereas the free base may present as a viscous liquid or low-melting solid (1)[1].

Table 1: Quantitative Data and Hazard Summary

Property / MetricValue / Specification
Chemical Name Methyl 4-(aminomethyl)-3-fluorobenzoate (Hydrochloride)
CAS Numbers 1072438-51-7 (HCl Salt) / 225528-27-8 (Free Base)
Molecular Weight 219.64 g/mol (HCl Salt)
Storage Temperature 2-8 °C (Inert atmosphere recommended)
GHS Hazard Codes H302 (Oral Tox), H315 (Skin), H319 (Eye), H335 (Respiratory)
Signal Word Warning

Data supported by standardized Safety Data Sheets (2)[2].

Personal Protective Equipment (PPE) Matrix & Causality

A self-validating safety system relies on understanding why specific PPE is deployed. Do not treat PPE as a passive checklist; treat it as an active, dynamic barrier system tailored to the specific vulnerabilities exposed by fluorinated amines.

  • Ocular Protection:

    • Requirement: ANSI Z87.1-compliant chemical safety goggles or a full-face shield.

    • Causality: The compound carries an H319 (Causes serious eye irritation) classification (3)[3]. Amines and their salts can cause severe corneal damage upon contact. Standard safety glasses lack the orbital seal necessary to prevent fine dust (from the HCl salt) or micro-droplets from bypassing the lenses.

  • Dermal Protection (Hands):

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness) or Neoprene gloves.

    • Causality: Fluorinated esters can act as permeation enhancers. Latex offers insufficient chemical resistance to organic esters and amines. Double-gloving ensures that if the outer glove is compromised by a micro-tear during spatulation, the inner glove maintains the barrier.

  • Respiratory Protection:

    • Requirement: Handling must occur in a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood.

    • Causality: The H335 classification indicates respiratory tract irritation (2)[2]. Inhalation of the fine crystalline dust of the hydrochloride salt can cause micro-abrasions and chemical burns in the upper respiratory tract.

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat with fitted cuffs, full-length trousers, and closed-toe non-porous shoes.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating loop where safety is confirmed at each operational node.

Step 1: Pre-Operation Verification

  • Action: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Validation: The digital monitor should display a green indicator; if an audible alarm sounds, do not open the chemical container. Prepare a designated waste receptacle within the hood to avoid transferring contaminated materials across the lab breathing zone.

Step 2: Reagent Equilibration

  • Action: Methyl 4-(aminomethyl)-3-fluorobenzoate is stored at 2-8 °C (1)[1]. Allow the sealed container to equilibrate to room temperature inside a desiccator before opening.

  • Causality: Opening a cold container introduces ambient moisture, which can degrade the ester functionality via hydrolysis and cause the powder to clump, increasing handling difficulty and spill risk.

Step 3: Dispensing and Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Perform all weighing strictly inside the drafted enclosure.

  • Causality: The HCl salt can accumulate static charge, leading to sudden aerosolization of the powder when transferred. Grounding prevents electrostatic discharge.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the exterior of the reagent bottle with a damp disposable towel before returning it to secondary containment. Doff the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

Spill Response & Disposal Plan

  • Minor Spill (Solid HCl Salt): Do not sweep dry. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to suppress dust formation. Wipe up with absorbent pads and place in a sealed, labeled hazardous waste container.

  • Disposal: Do not discharge into drains. The compound must be disposed of as EPA-regulated hazardous waste (combustible/toxic organic solid). Route to a licensed chemical waste disposal facility for high-temperature incineration.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of handling this API building block, integrating safety checks directly into the operational path.

G Storage 1. Storage (2-8°C, Inert Gas) PPE 2. PPE Donning (Nitrile, Goggles, Lab Coat) Storage->PPE Initiate Protocol FumeHood 3. Primary Handling (Class II Fume Hood) PPE->FumeHood Proceed to Hood Reaction 4. Chemical Synthesis (API Building Block) FumeHood->Reaction Execute Workflow Spill Spill Event (Isolate & Neutralize) FumeHood->Spill Accidental Release Disposal 5. Waste Disposal (EPA/RCRA Compliant) Reaction->Disposal Routine Waste Spill->Disposal Hazardous Waste

Operational safety workflow for Methyl 4-(aminomethyl)-3-fluorobenzoate handling.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(aminomethyl)-3-fluorobenzoate
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Methyl 4-(aminomethyl)-3-fluorobenzoate
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